1,3-Dichloro-1,1-difluoropropane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-1,1-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2F2/c4-2-1-3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGABYHBTXHBSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231448 | |
| Record name | Propane, 1,3-dichloro-1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819-00-1 | |
| Record name | 1,3-Dichloro-1,1-difluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=819-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,3-dichloro-1,1-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,3-dichloro-1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3-Dichloro-1,1-difluoropropane CAS number 819-00-1 properties
An in-depth technical guide on 1,3-Dichloro-1,1-difluoropropane (CAS 819-00-1) is challenging to compile due to the limited publicly available data. The compound is primarily intended for research and development purposes and is not widely characterized in public literature or regulatory databases.[1][2][3] Consequently, most of the available physical and toxicological properties are based on computational predictions rather than experimental results.
This guide summarizes the existing data, focusing on chemical properties, safety information, and predicted spectroscopic characteristics. An experimental protocol for its synthesis, derived from patent literature, is also presented as no other detailed methodologies were found.
Chemical Identity and Physical Properties
This compound, also known as HCFC-252fc, is a halogenated propane.[4][5] It is a liquid at standard conditions.[2] While most of its physical properties are not experimentally determined in the available literature, a single boiling point has been reported.
Table 1: Identifiers and Physical Properties of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 819-00-1 | [2][4] |
| Molecular Formula | C₃H₄Cl₂F₂ | [2][3][4] |
| Molecular Weight | 148.96 g/mol | [1][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | HCFC-252fc, Propane, 1,3-dichloro-1,1-difluoro- | [4][5] |
| InChI Key | WGABYHBTXHBSEI-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C(CCl)C(F)(F)Cl | [4] |
| Physical State | Liquid | [2] |
| Boiling Point | 81 °C | [6] |
| Melting Point | No data available |[2] |
Table 2: Computed Physicochemical Properties These properties are predicted by computational models and have not been experimentally verified in the cited sources.
| Property | Value | Source(s) |
|---|---|---|
| XLogP3 | 2.5 | [4][7] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4][7] |
| Rotatable Bond Count | 2 | [4][7] |
| Complexity | 54.9 | [4][7] |
| Monoisotopic Mass | 147.9658118 Da |[4] |
Hazard and Safety Information
This compound is classified as an irritant and an environmental hazard due to its ozone-depleting potential.[2] It is designated as a Class II ozone-depleting substance.[2] Handling requires standard personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[2][8]
Table 3: GHS Hazard Classification and Safety Precautions
| Category | Information | Source(s) |
|---|---|---|
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. H420 : Harms public health and the environment by destroying ozone in the upper atmosphere. | [2] |
| Precautionary Statements | P261 : Avoid breathing fumes, mist, spray, vapors. P271 : Use only outdoors or in a well-ventilated area. P280 : Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
| Incompatible Materials | Alkali metals, finely divided metals (Al, Mg, Zn), strong bases, strong oxidizing agents. | [2] |
| Hazardous Decomposition | Thermal decomposition generates carbon oxides, hydrogen chloride, and hydrogen fluoride. |[2] |
Predicted Spectroscopic Data
Experimental spectra for this compound are not available in the public domain. However, based on its structure, key features for NMR and Mass Spectrometry can be predicted.[1]
Table 4: Predicted Spectroscopic Features
| Technique | Predicted Characteristics | Source(s) |
|---|---|---|
| ¹⁹F NMR | A single signal is expected as the two fluorine atoms on C1 are chemically equivalent. This signal should be split into a triplet due to coupling with the two protons on the adjacent C2 carbon. | [1] |
| Mass Spectrometry | The molecular ion is often unstable. Due to the presence of two chlorine atoms, the isotopic pattern for the molecular ion peak (M) is expected to show M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. |[1] |
Experimental Protocols
Detailed experimental protocols for the analysis or toxicological assessment of this compound are not described in the available literature. However, a method for its synthesis has been detailed in patent CN114213211A.[9][10]
Protocol: Synthesis of this compound
Objective: To synthesize this compound via fluorination of 1,1,1,3-tetrachloropropane.
Materials:
-
1,1,1,3-tetrachloropropane (Substrate)
-
Antimony trifluoride (SbF₃) (Fluorinating Agent), dehydrated before use.[9]
-
Lewis acid catalyst (e.g., SbCl₅)
-
Solvent (e.g., Dichloromethane or Dioxane)[9]
Methodology:
-
Reactant Preparation: A reaction vessel is charged with the solvent, 1,1,1,3-tetrachloropropane, the Lewis acid catalyst, and antimony trifluoride.
-
Molar Ratios:
-
Reaction Conditions:
-
Product Isolation: Upon completion, the reaction mixture is processed to isolate the this compound product. The patent claims a selectivity of over 90% under optimal conditions.[9]
Visualizations
The following diagrams illustrate the synthesis workflow and the logical hazard relationships for the compound.
Caption: Synthesis workflow for this compound.
References
- 1. This compound | 819-00-1 | Benchchem [benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C3H4Cl2F2 | CID 69959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. This compound [stenutz.eu]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. scribd.com [scribd.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
In-Depth Technical Guide: Physicochemical Properties of 1,3-Dichloro-1,1-difluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-1,1-difluoropropane is a halogenated hydrocarbon with the chemical formula C₃H₄Cl₂F₂. As a member of the hydrochlorofluorocarbon (HCFC) family, its physicochemical properties are of significant interest in various scientific and industrial applications, including its use as a laboratory chemical and in the manufacture of other substances.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its likely metabolic pathways.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₄Cl₂F₂ | [1][2] |
| Molecular Weight | 148.97 g/mol | [2] |
| CAS Number | 819-00-1 | [2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 81 - 81.5 °C | [1][4] |
| Density | 1.34 g/cm³ | [5] |
| Refractive Index | 1.3775 | |
| Melting Point | No data available | [1] |
| Vapor Pressure | No data available | [5] |
| Water Solubility | No data available | [5] |
| Solubility in Organic Solvents | No data available |
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the core physicochemical properties of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the distillation method.
Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, a heating mantle, and a collection flask.
-
Sample Preparation: Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Data Collection: Record the temperature at which the liquid actively boils and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.
-
Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be necessary.
Determination of Density
The density of a liquid can be determined using a pycnometer or by the gravimetric buoyancy technique.
Protocol (using a pycnometer):
-
Pycnometer Preparation: Clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty pycnometer using an analytical balance.
-
Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it again.
-
Mass of Pycnometer with Water: Clean the pycnometer, fill it with distilled water of a known temperature, and weigh it.
-
Calculation: The density of the sample is calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the measured temperature.
Determination of Melting Point (for solidifiable liquids)
Although this compound is a liquid at room temperature, its melting point (or freezing point) can be determined using Differential Scanning Calorimetry (DSC).
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the liquid sample is hermetically sealed in an aluminum pan.
-
DSC Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The cell is then cooled to a temperature below the expected melting point and subsequently heated at a controlled rate.
-
Data Acquisition: The DSC instrument measures the heat flow to the sample relative to the reference. A phase transition, such as melting, will be observed as an endothermic peak on the DSC thermogram.
-
Melting Point Determination: The onset temperature of the melting peak is taken as the melting point of the substance.
Determination of Vapor Pressure
The static method is a direct and accurate way to measure the vapor pressure of a liquid at different temperatures.
Protocol:
-
Apparatus: A static vapor pressure apparatus consists of a sample container connected to a pressure transducer and a vacuum line, all enclosed in a temperature-controlled chamber.
-
Sample Degassing: The liquid sample is placed in the container and thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved air.
-
Equilibration: The temperature of the chamber is set to the desired value, and the system is allowed to reach thermal equilibrium.
-
Pressure Measurement: Once the vapor of the substance is in equilibrium with the liquid phase, the pressure is measured by the transducer.
-
Data Collection: This process is repeated at various temperatures to obtain a vapor pressure curve.
Determination of Solubility
The solubility of this compound in water and organic solvents can be determined using UV-Visible spectrophotometry if the compound has a chromophore, or by gravimetric methods if it does not. Assuming it does not have a strong chromophore, a gravimetric approach is described.
Protocol (Gravimetric Method):
-
Saturated Solution Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The undissolved solute is separated from the saturated solution by centrifugation or filtration.
-
Solvent Evaporation: A known volume of the clear saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).
-
Mass of Solute: The container with the residue (the dissolved this compound) is weighed. The mass of the dissolved solute is determined by subtracting the mass of the empty container.
-
Solubility Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL).
Metabolic Pathways
While specific signaling pathways for this compound are not documented in the available literature, the metabolism of halogenated hydrocarbons, in general, is well-studied. The primary routes of metabolism involve oxidation by cytochrome P450 enzymes and conjugation with glutathione (GSH).[6][7][8][9]
The following diagram illustrates the generalized metabolic pathways for halogenated propanes.
Pathway Description:
-
Phase I Metabolism (Oxidation): The initial step in the biotransformation of many halogenated hydrocarbons is an oxidative reaction catalyzed by the cytochrome P450 enzyme system, primarily located in the liver.[6][7][8][9] This process can lead to the formation of more polar and reactive metabolites, such as halogenated alcohols or aldehydes. These intermediates can then undergo further metabolic reactions.
-
Phase II Metabolism (Glutathione Conjugation): Another significant detoxification pathway for halogenated compounds is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[10][11][12][13][14] This process attaches the hydrophilic glutathione molecule to the electrophilic carbon of the halogenated propane, increasing its water solubility and facilitating its excretion from the body, often via the mercapturic acid pathway.[10][13]
It is important to emphasize that the specific metabolites and the predominant pathway for this compound have not been experimentally determined. The reactivity and metabolic fate will be influenced by the position of the chlorine and fluorine atoms on the propane backbone.
Safety and Handling
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also noted to be harmful to public health and the environment by destroying ozone in the upper atmosphere.[1] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection in case of inadequate ventilation, should be used when handling this compound.[1] It should be stored in a dry, cool, and well-ventilated area.[1]
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound. While key properties such as boiling point and density have been reported, a notable gap exists in the experimental data for its melting point, vapor pressure, and solubility. The provided experimental protocols offer standardized methods for the determination of these missing values. Furthermore, while no specific signaling pathways have been identified, the general metabolic pathways for halogenated hydrocarbons provide a likely framework for its biotransformation. Further research is warranted to fully characterize this compound and its biological interactions.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound CAS#: 819-00-1 [m.chemicalbook.com]
- 3. This compound | 819-00-1 | Benchchem [benchchem.com]
- 4. This compound [stenutz.eu]
- 5. echemi.com [echemi.com]
- 6. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Bioactivation of halogenated hydrocarbons by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GLUTATHIONE-DEPENDENT BIOACTIVATION OF HALOALKENES | Annual Reviews [annualreviews.org]
- 11. researchgate.net [researchgate.net]
- 12. Activation of alkyl halides by glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What Is Glutathione Conjugation? - Xcode Life [xcode.life]
- 14. courses.washington.edu [courses.washington.edu]
An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Dichloro-1,1-difluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding of 1,3-dichloro-1,1-difluoropropane (HCFC-252fc). The information presented is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of halogenated hydrocarbons. This document summarizes key identifiers, structural and bonding parameters, a detailed experimental protocol for its synthesis, and predicted spectroscopic data.
Molecular Identity and Properties
This compound is a halogenated alkane with the chemical formula C₃H₄Cl₂F₂. Its molecular weight is approximately 148.97 g/mol .[1] The presence of both chlorine and fluorine atoms on the propane backbone results in a molecule with distinct chemical and physical properties, influenced by the high electronegativity of the halogen atoms.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 819-00-1[2] |
| Molecular Formula | C₃H₄Cl₂F₂[2] |
| Molecular Weight | 148.97 g/mol [1] |
| Synonyms | HCFC-252fc, Propane, 1,3-dichloro-1,1-difluoro-[2][3] |
| Boiling Point | 81 °C[1] |
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a three-carbon propane chain. The C1 carbon is bonded to one chlorine and two fluorine atoms, the C2 carbon is bonded to two hydrogen atoms, and the C3 carbon is bonded to two hydrogen atoms and one chlorine atom. The geometry around each carbon atom is approximately tetrahedral, though distortions from the ideal 109.5° bond angles are expected due to steric hindrance and electrostatic repulsion between the bulky and electronegative halogen atoms.[4]
Table of Predicted Structural Parameters:
| Parameter | Predicted Value |
| C1-C2 Bond Length | ~1.54 Å |
| C2-C3 Bond Length | ~1.54 Å |
| C1-F Bond Length | ~1.35 Å |
| C1-Cl Bond Length | ~1.77 Å |
| C3-Cl Bond Length | ~1.77 Å |
| C-H Bond Length | ~1.09 Å |
| F-C1-F Bond Angle | < 109.5° |
| F-C1-Cl Bond Angle | < 109.5° |
| Cl-C1-C2 Bond Angle | > 109.5° |
| C1-C2-C3 Bond Angle | ~109.5° |
| H-C-H Bond Angle | ~109.5° |
| H-C-Cl Bond Angle | ~109.5° |
Note: These values are estimates based on typical bond lengths and VSEPR theory and have not been experimentally verified for this specific molecule.
Conformational Analysis
The rotational freedom around the C1-C2 and C2-C3 single bonds allows for the existence of several conformational isomers. The relative stability of these conformers is determined by the interplay of steric and electrostatic interactions between the substituents. Based on studies of analogous 1,3-dihalogenated propanes, it is predicted that the most stable conformer of this compound will be a gauche-gauche arrangement. This conformation minimizes the repulsive interactions between the bulky chlorine atoms and the electronegative fluorine atoms.
Caption: Newman projections illustrating the anti and more stable gauche conformations.
Experimental Protocols
Synthesis of this compound
A patented method for the synthesis of this compound involves the reaction of 1,1,1,3-tetrachloropropane with antimony trifluoride in the presence of a Lewis acid catalyst.
Reaction:
CCl₃CH₂CH₂Cl + SbF₃ → CCl₂FCH₂CH₂Cl + SbF₂Cl
Experimental Procedure:
-
Reactants: 1,1,1,3-tetrachloropropane, antimony trifluoride (dehydrated), and a Lewis acid catalyst (e.g., antimony pentachloride). A solvent such as dichloromethane or dioxane can be used.
-
Reaction Conditions: The molar ratio of antimony trifluoride to 1,1,1,3-tetrachloropropane is in the range of 0.6-0.7:1. The molar ratio of the Lewis acid catalyst to 1,1,1,3-tetrachloropropane is between 0.05 and 0.15:1.
-
Temperature: The reaction is carried out at a temperature between 10 to 90 °C, with an optimal range of 40 to 50 °C.
-
Reaction Time: The reaction is typically run for 8 to 15 hours.
-
Work-up and Purification: After the reaction is complete, the desired product, this compound, is isolated and purified. This process can achieve a selectivity of up to 90%.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹⁹F NMR are powerful techniques for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show two multiplets. The two protons on the C2 carbon will appear as a triplet of triplets due to coupling with the protons on C3 and the two fluorine atoms on C1. The two protons on the C3 carbon will appear as a triplet due to coupling with the protons on C2.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single triplet. The two fluorine atoms on C1 are chemically equivalent and will be split into a triplet by the two adjacent protons on C2.
Gas-Phase Electron Diffraction (GED):
GED is a primary method for determining the precise molecular geometry of volatile compounds in the gas phase. A generic experimental setup would involve:
-
Sample Introduction: The sample is heated to produce a vapor and introduced into a high-vacuum chamber through a nozzle.
-
Electron Beam Interaction: A high-energy beam of electrons is fired perpendicular to the gas stream.
-
Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.
-
Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, and synthesis of this compound. While experimental data on its precise geometric parameters are limited, a robust understanding of its structure can be derived from theoretical considerations and data from analogous compounds. The provided synthesis and spectroscopic analysis protocols offer a foundation for further experimental investigation of this molecule. The unique properties imparted by its halogenated structure make it a compound of interest for various applications in research and development.
References
An In-depth Technical Guide to the Synthesis and Discovery of 1,3-Dichloro-1,1-difluoropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and properties of the fluorinated hydrocarbon 1,3-Dichloro-1,1-difluoropropane (HCFC-252fc). The document details a modern synthetic protocol, presenting key reaction parameters and achievable yields. It also compiles essential physicochemical and spectroscopic data for this compound. The guide is intended to be a valuable resource for researchers and professionals in the fields of fluorine chemistry, materials science, and drug development who are interested in the applications and synthesis of halogenated propanes.
Introduction and Discovery
This compound, also known by its refrigerant designation HCFC-252fc, is a halogenated hydrocarbon with the chemical formula C₃H₄Cl₂F₂.[1][2] The introduction of fluorine and chlorine atoms into the propane backbone significantly alters its physical and chemical properties compared to the parent hydrocarbon, leading to potential applications in various fields of chemical research and industry.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below. This data is essential for its identification, purification, and for predicting its behavior in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 819-00-1 | [3][4] |
| Molecular Formula | C₃H₄Cl₂F₂ | [1][2] |
| Molecular Weight | 148.97 g/mol | [3][4] |
| Boiling Point | 81 °C | [4] |
| InChIKey | WGABYHBTXHBSEI-UHFFFAOYSA-N | [3] |
| SMILES | FC(F)(Cl)CCCl | [4] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets for the two methylene groups (-CH₂-) due to coupling with each other and with the fluorine atoms. |
| ¹⁹F NMR | A triplet is predicted for the two equivalent fluorine atoms due to coupling with the adjacent methylene protons.[3] |
| ¹³C NMR | Three distinct signals are expected for the three carbon atoms in the propane chain. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns involving the loss of chlorine and fluorine atoms or small alkyl fragments. |
Synthesis of this compound
The primary modern method for the synthesis of this compound is through the fluorination of 1,1,1,3-tetrachloropropane. A detailed experimental protocol based on a patented method is provided below.[5]
Reaction Scheme
The overall reaction involves the selective replacement of two chlorine atoms with fluorine atoms on the C1 carbon of 1,1,1,3-tetrachloropropane.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from the synthesis method described in patent CN114213211A.[5]
Materials:
-
1,1,1,3-Tetrachloropropane
-
Antimony trifluoride (SbF₃), dehydrated
-
Lewis acid catalyst (e.g., Niobium pentachloride, Tantalum pentachloride, or Antimony pentachloride)
-
Solvent (optional, e.g., Dichloromethane or Dioxane)
-
Reaction vessel equipped with a stirrer, condenser, and temperature control
Procedure:
-
To a clean and dry reaction vessel, add 1,1,1,3-tetrachloropropane and the solvent (if used).
-
Add the dehydrated antimony trifluoride and the Lewis acid catalyst to the reaction mixture. The molar ratio of the reactants and catalyst is a critical parameter and should be optimized.
-
Stir the mixture and heat to the desired reaction temperature.
-
Maintain the reaction at this temperature for a specified duration, monitoring the progress of the reaction by a suitable analytical method (e.g., Gas Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, can be isolated and purified from the reaction mixture by standard techniques such as distillation.
Reaction Parameters and Yields
The following table summarizes the key reaction parameters and reported outcomes from the patented synthesis method.[5]
Table 3: Optimized Reaction Conditions and Results for the Synthesis of this compound
| Parameter | Optimized Value/Range |
| Molar Ratio (SbF₃ : 1,1,1,3-Tetrachloropropane) | 0.6-0.7 : 1 |
| Molar Ratio (Catalyst : 1,1,1,3-Tetrachloropropane) | 0.05-0.15 : 1 |
| Reaction Temperature | 40-50 °C |
| Reaction Time | 10-12 hours |
| Conversion of 1,1,1,3-Tetrachloropropane | Up to 99.6% |
| Selectivity for this compound | Up to 93.3% |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the starting materials to the final, characterized product.
Caption: Workflow for synthesis and analysis.
Conclusion
This technical guide has provided a detailed overview of the synthesis and known properties of this compound. The fluorination of 1,1,1,3-tetrachloropropane using an antimony trifluoride and Lewis acid catalyst system presents an effective method for its preparation with high conversion and selectivity. The compiled data on its physicochemical and spectroscopic properties will be beneficial for its use in further research and development. As the field of fluorinated hydrocarbons continues to expand, a thorough understanding of the synthesis and characteristics of such compounds is crucial for the development of new materials and chemical entities.
References
Spectroscopic Profile of 1,3-Dichloro-1,1-difluoropropane: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dichloro-1,1-difluoropropane (HCFC-252fc), CAS Number 819-00-1.[1][2][3][4] The information is intended for researchers, scientists, and professionals in drug development and materials science. This document summarizes predicted and expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, outlines detailed experimental protocols for obtaining such data, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent methylene (-CH₂-) groups.[1]
| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |
| -CH ₂-CClH₂ | Not available | Triplet of Triplets (tt) | Not available |
| -CF₂-CH ₂- | Not available | Triplet (t) | Not available |
¹⁹F NMR: A single signal is anticipated for the two chemically equivalent fluorine atoms. This signal is expected to be split into a triplet due to coupling with the two protons on the adjacent C2 carbon.[1]
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |
| -CF ₂- | -70 to -90 (relative to CFCl₃) | Triplet (t) | ²JFH ≈ 15-20 |
¹³C NMR: Predicted chemical shifts for the three carbon atoms are as follows.
| Carbon | Predicted Chemical Shift (δ) ppm |
| C -1 (-CF₂Cl) | Not available |
| C -2 (-CH₂-) | Not available |
| C -3 (-CH₂Cl) | Not available |
Infrared (IR) Spectroscopy
The IR spectrum is expected to be characterized by strong absorption bands from the carbon-fluorine and carbon-chlorine bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-F Stretch | 1000 - 1400 | Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
| C-H Stretch | 2850 - 3000 | Medium |
| CH₂ Bend | 1400 - 1485 | Medium |
Mass Spectrometry (MS)
The mass spectrum is predicted to show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms.
| Parameter | Expected Value |
| Molecular Formula | C₃H₄Cl₂F₂ |
| Molecular Weight | 148.96 g/mol [1][2] |
| Monoisotopic Mass | 147.9658 Da[2] |
| Molecular Ion (M⁺) Isotopic Pattern | m/z [M]⁺, [M+2]⁺, [M+4]⁺ in an approximate ratio of 9:6:1[1] |
Expected Fragmentation Patterns:
-
Loss of Chlorine: A prominent peak corresponding to [M-Cl]⁺.[1]
-
Loss of Fluorine: A less favorable fragmentation leading to [M-F]⁺.[1]
-
Alpha-Cleavage: Cleavage of the C1-C2 bond could result in fragments such as [CF₂Cl]⁺.[1]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and wipe the exterior with a lint-free tissue.
Instrumentation and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse program.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
For ¹⁹F NMR, use a standard fluorine pulse program with an appropriate reference standard (e.g., CFCl₃).
-
Process the acquired free induction decay (FID) with Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one drop of neat this compound onto the surface of a polished salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.
-
Mount the sandwiched plates in the spectrometer's sample holder.
Instrumentation and Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the prepared salt plates into the instrument.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Sample Introduction (GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
The GC will separate the analyte from the solvent and any impurities.
Instrumentation and Data Acquisition:
-
Set the GC oven temperature program to ensure elution of the compound.
-
Use a standard column, such as a 5% phenyl-methylpolysiloxane column.
-
For the mass spectrometer, use electron ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
-
The resulting mass spectrum will show the relative abundance of different ion fragments versus their mass-to-charge ratio (m/z).
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Isomers of Dichlorodifluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of dichlorodifluoropropane (C₃H₄Cl₂F₂), detailing their physical properties, and outlining experimental protocols for their synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research and development who require detailed information on these halogenated hydrocarbons.
Structural Isomers of Dichlorodifluoropropane
Dichlorodifluoropropane possesses nine potential structural isomers, distinguished by the arrangement of the chlorine and fluorine atoms on the three-carbon propane backbone. The systematic identification and characterization of each isomer are crucial for understanding their unique chemical and physical behaviors.
Below is a diagram illustrating the structural relationships of the nine isomers of dichlorodifluoropropane.
Caption: Structural Isomers of Dichlorodifluoropropane.
Physical and Chemical Properties
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| 1,1-dichloro-2,2-difluoropropane | 1112-01-2 | 148.97 | Not Available | 1.367 | Not Available |
| 1,2-dichloro-1,2-difluoropropane | Not Available | 148.97 | 79 | Not Available | Not Available |
| This compound | 819-00-1 | 148.97 | 81-81.5 | 1.34 | 1.3775 |
| 1,3-dichloro-2,2-difluoropropane | 1112-36-3 | 148.97 | ~44.2 (est.) | ~1.56 (est.) | Not Available |
| 2,2-dichloro-1,1-difluoropropane | Not Available | 148.97 | Not Available | Not Available | Not Available |
| 1,1-dichloro-3,3-difluoropropane | Not Available | 148.97 | Not Available | Not Available | Not Available |
| 1,2-dichloro-3,3-difluoropropane | Not Available | 148.97 | Not Available | Not Available | Not Available |
| 1,3-dichloro-1,2-difluoropropane | Not Available | 148.97 | Not Available | Not Available | Not Available |
| 1,3-dichloro-1,3-difluoropropane | Not Available | 148.97 | Not Available | Not Available | Not Available |
Experimental Protocols
Synthesis of this compound
A documented method for the preparation of this compound involves the fluorination of 1,1,1,3-tetrachloropropane.[1]
Materials:
-
1,1,1,3-tetrachloropropane
-
Antimony trifluoride (SbF₃), dehydrated
-
Lewis acid catalyst (e.g., SbCl₅)
-
Solvent (e.g., dichloromethane or dioxane)
Procedure:
-
In a suitable reaction vessel, combine 1,1,1,3-tetrachloropropane and the solvent.
-
Add the Lewis acid catalyst to the mixture. The molar ratio of the catalyst to 1,1,1,3-tetrachloropropane should be in the range of 0.05:1 to 0.15:1.[1]
-
Add dehydrated antimony trifluoride. The molar ratio of antimony trifluoride to 1,1,1,3-tetrachloropropane should be between 0.6:1 and 0.7:1.[1]
-
Heat the reaction mixture to a temperature between 40°C and 50°C.[1]
-
Maintain the reaction at this temperature for 10 to 12 hours.[1]
-
Upon completion, the reaction mixture is worked up to isolate the this compound product. Purification can be achieved through distillation.
The workflow for this synthesis is depicted in the following diagram:
Caption: Synthesis Workflow.
Analytical Characterization
GC-MS is a powerful technique for the separation and identification of volatile compounds like the isomers of dichlorodifluoropropane.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for halogenated hydrocarbons (e.g., DB-VRX).
Generalized GC-MS Protocol:
-
Sample Preparation: Dilute the sample containing the dichlorodifluoropropane isomers in a suitable solvent (e.g., hexane or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Chromatographic Separation: Employ a temperature program to separate the isomers. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to elute all compounds.
-
Mass Spectrometric Detection: As the separated isomers elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a unique fingerprint for each isomer, allowing for their identification.
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the isomers of dichlorodifluoropropane. Both ¹H and ¹⁹F NMR would be highly informative.
Instrumentation:
-
High-resolution NMR spectrometer.
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
Generalized NMR Analysis Protocol:
-
Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent and transfer the solution to an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra. The chemical shifts, coupling constants (J-values), and integration of the signals will provide detailed information about the connectivity and spatial arrangement of the atoms in the molecule.
-
Spectral Interpretation:
-
¹H NMR: The number of signals will indicate the number of unique proton environments. The chemical shift will provide information about the electronic environment of the protons, and the splitting patterns will reveal the number of neighboring protons.
-
¹⁹F NMR: Similar to ¹H NMR, the ¹⁹F spectrum will show the number of unique fluorine environments. The chemical shifts are highly sensitive to the surrounding atoms, and fluorine-proton and fluorine-fluorine couplings can provide valuable structural information.
-
Signaling Pathways and Logical Relationships
Currently, there is no scientific literature available that describes specific signaling pathways involving dichlorodifluoropropane isomers. These compounds are primarily of interest for their physical properties and potential applications as solvents, refrigerants, or chemical intermediates.
The logical relationship between the isomers is based on their constitutional structure, as depicted in the isomer diagram in Section 1. The connectivity of the chlorine and fluorine atoms to the propane backbone defines each unique isomer.
Conclusion
This technical guide has provided a detailed overview of the nine structural isomers of dichlorodifluoropropane. The presented data on their physical properties, along with the outlined experimental protocols for synthesis and analysis, offer a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences. While experimental data for all isomers are not yet fully available, the provided information serves as a valuable starting point for further investigation and application of these compounds.
References
An In-depth Technical Guide to 1,3-Dichloro-1,1-difluoropropane (HCFC-252fc)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic information, properties, synthesis, and safety data for 1,3-Dichloro-1,1-difluoropropane (HCFC-252fc). The information is intended for use by professionals in research and development.
Chemical and Physical Properties
This compound is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₃H₄Cl₂F₂.[1][2][3] It is one of several structural isomers of dichlorodifluoropropane.[1] The physical and chemical properties of HCFC-252fc are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₄Cl₂F₂ | [1][2][3] |
| Molecular Weight | 148.97 g/mol | [1][2] |
| CAS Number | 819-00-1 | [1][2][4] |
| IUPAC Name | This compound | [5] |
| Boiling Point | 81 °C | [6] |
| Appearance | Colorless liquid | N/A |
| XLogP3-AA | 2.5 | [3][5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [3][5] |
| Rotatable Bond Count | 2 | [3][5] |
| Exact Mass | 147.9658118 Da | [3][5] |
| Monoisotopic Mass | 147.9658118 Da | [3][5] |
| Topological Polar Surface Area | 0 Ų | [5] |
| Heavy Atom Count | 7 | [3][5] |
| Complexity | 54.9 | [3][5] |
Synthesis
A method for the preparation of this compound involves the fluorination of 1,1,1,3-tetrachloropropane using antimony trifluoride in the presence of a Lewis acid catalyst.[7]
Experimental Protocol: Synthesis of this compound[7]
Materials:
-
1,1,1,3-tetrachloropropane
-
Antimony trifluoride (dehydrated)
-
Lewis acid catalyst (e.g., antimony pentachloride)
-
Solvent (e.g., dichloromethane or dioxane)
-
Reaction vessel equipped with a stirrer, condenser, and temperature control
Procedure:
-
To a clean and dry reaction vessel, add the solvent and 1,1,1,3-tetrachloropropane.
-
Add the Lewis acid catalyst to the mixture. The molar ratio of the Lewis acid catalyst to 1,1,1,3-tetrachloropropane should be between 0.05:1 and 0.15:1.
-
Add dehydrated antimony trifluoride to the reaction mixture. The molar ratio of antimony trifluoride to 1,1,1,3-tetrachloropropane should be between 0.6:1 and 0.7:1.
-
Heat the reaction mixture to a temperature between 30°C and 70°C.
-
Maintain the reaction temperature and stir the mixture for 8 to 15 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).
-
Upon completion, cool the reaction mixture and isolate the product. The product can be purified by distillation.
Under optimal conditions, a selectivity of over 90% for this compound can be achieved.[7]
Caption: Synthesis workflow for this compound.
Analytical Methodology
Gas chromatography (GC) coupled with mass spectrometry (MS) is a suitable technique for the analysis of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD)
-
Capillary column suitable for halogenated compounds (e.g., DB-5ms)
-
Autosampler
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase of the column. A temperature program is used to elute the compounds.
-
Mass Spectrometric Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, providing a unique mass spectrum for each compound.
-
Data Analysis: The retention time and the mass spectrum are used to identify and quantify this compound.
Caption: General workflow for GC-MS analysis.
Safety and Toxicology
This compound is classified as a hazardous substance.[4] The available safety and toxicological data are summarized below.
| Hazard Information | Details | Source |
| GHS Classification | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation), Hazardous to the Ozone Layer (Category 1) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H420: Harms public health and the environment by destroying ozone in the upper atmosphere. | [4] |
| Precautionary Statements | P261: Avoid breathing fumes, mist, spray, vapors.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |
| First Aid Measures | Inhalation: Move victim to fresh air.Skin Contact: Take off contaminated clothing and wash with soap and water.Eye Contact: Rinse with pure water for at least 15 minutes.Ingestion: Rinse mouth with water. | [8] |
| Incompatible Materials | Alkali metals, finely divided metals (Al, Mg, Zn), strong bases, strong oxidizing agents. | [4] |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen chloride, Hydrogen fluoride. | [4] |
Environmental Impact
As an HCFC, this compound is recognized as a substance that can harm public health and the environment by destroying ozone in the upper atmosphere.[4] The production and use of HCFCs are being phased out globally under the Montreal Protocol due to their ozone-depleting potential.[9]
Regulatory Information
HCFC-252fc is classified as a Class II ozone-depleting substance.[4] Its production and use are subject to international and national regulations aimed at protecting the ozone layer.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety advice. Always consult the relevant SDS and follow appropriate safety protocols when handling this chemical.
References
- 1. This compound | 819-00-1 | Benchchem [benchchem.com]
- 2. This compound CAS#: 819-00-1 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. This compound | C3H4Cl2F2 | CID 69959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [stenutz.eu]
- 7. scribd.com [scribd.com]
- 8. echemi.com [echemi.com]
- 9. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia [en.wikipedia.org]
A Technical Guide to the Physicochemical Properties of 1,3-Dichloro-1,1-difluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 1,3-Dichloro-1,1-difluoropropane, a halogenated propane derivative. The information contained herein is intended to support laboratory research, chemical synthesis, and drug development activities where this compound may be utilized as a reagent, solvent, or building block.
Core Physicochemical Data
This compound, identified by the CAS number 819-00-1, possesses distinct physical properties that are critical for its handling, application, and purification.[1][2][3][4] A summary of its key quantitative data is presented below.
| Property | Value |
| Molecular Formula | C₃H₄Cl₂F₂ |
| Molecular Weight | 148.96 g/mol [2] |
| Boiling Point | 81-81.5 °C[5] |
| Density | 1.34 g/cm³[5] |
| Flash Point | 1.9 °C[5] |
| CAS Number | 819-00-1[1][2][3][4] |
Experimental Protocols
While specific experimental documentation for the determination of the boiling point and density of this compound is not publicly detailed, standard methodologies for haloalkanes are applicable. These protocols are fundamental in organic chemistry for the characterization of liquid compounds.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, two common and reliable methods are simple distillation and the Thiele tube method.
1. Simple Distillation Method:
This method is suitable when a sufficient quantity of the sample is available (typically > 5 mL) and also serves as a means of purification.
-
Apparatus: A round-bottom flask, a distillation head with a condenser, a thermometer, a receiving flask, and a heating mantle.
-
Procedure:
-
The liquid sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in thermal equilibrium with the liquid.
-
The flask is gently heated. As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and liquefies, collecting in the receiving flask.
-
The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.
-
2. Thiele Tube Method (Micro Method):
This technique is ideal for small sample volumes (< 1 mL).
-
Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube sealed at one end, and mineral oil.
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is placed inside the test tube with the open end down.
-
The test tube is attached to the thermometer, which is then placed in the Thiele tube containing mineral oil.
-
The side arm of the Thiele tube is heated gently, causing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][7]
-
Determination of Density
The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid like this compound is using a pycnometer or a volumetric flask and a balance.
-
Apparatus: A pycnometer (or a small volumetric flask), a high-precision analytical balance.
-
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed.
-
The pycnometer is filled with the sample liquid up to the calibration mark, ensuring there are no air bubbles.
-
The filled pycnometer is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The volume of the liquid is known from the calibrated volume of the pycnometer.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
For higher accuracy, the procedure should be repeated, and the temperature should be recorded as density is temperature-dependent.
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the characterization of a liquid chemical compound such as this compound.
Caption: Workflow for Determining the Boiling Point and Density of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | 819-00-1 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS#: 819-00-1 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
An In-Depth Technical Guide to the Reactivity Profile of 1,3-Dichloro-1,1-difluoropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 1,3-dichloro-1,1-difluoropropane (HCFC-252fc), a fluorinated hydrocarbon of interest in synthetic chemistry. The document details the compound's known reactions, stability, and physical properties, with a focus on providing actionable information for laboratory applications. This guide includes a detailed experimental protocol for a key synthetic route to this compound, predicted spectroscopic data for its characterization, and a summary of its general reactivity based on the principles of physical organic chemistry. The information is presented to be a valuable resource for researchers exploring the use of this compound as a chemical intermediate and building block in the development of novel molecules.
Introduction
Fluorinated organic molecules are of significant interest in the pharmaceutical and materials science industries due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound, with its combination of chlorine and fluorine substituents, presents itself as a versatile trifunctional building block for organic synthesis.[1] This guide aims to consolidate the available information on its reactivity to facilitate its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 819-00-1 |
| Molecular Formula | C₃H₄Cl₂F₂ |
| Molecular Weight | 148.97 g/mol |
| Boiling Point | 81 °C |
| Density | 1.339 g/mL at 28 °C |
| Refractive Index | 1.3775 at 28 °C |
Reactivity Profile
This compound is stable under normal handling and storage conditions. However, it is incompatible with alkali metals, finely divided metals such as aluminum, magnesium, and zinc, strong bases, and strong oxidizing agents. Thermal decomposition of the compound can generate hazardous products including carbon oxides, hydrogen chloride, and hydrogen fluoride.
The reactivity of this compound is primarily dictated by the presence of the two chlorine atoms and the influence of the geminal fluorine atoms. The carbon-fluorine bonds are significantly stronger than the carbon-chlorine bonds, making the chlorine atoms the more likely sites for nucleophilic attack or elimination reactions.
Halogen Exchange Reactions
Halogen exchange is a primary reaction pathway for the synthesis of this compound and is indicative of its reactivity. The compound is synthesized via the selective replacement of chlorine atoms with fluorine. This transformation highlights the susceptibility of the C-Cl bond to nucleophilic substitution by fluoride ions, particularly when activated by a Lewis acid catalyst.[1]
Nucleophilic Substitution
The carbon atoms bonded to chlorine are electrophilic and can undergo nucleophilic substitution reactions. The C-Cl bond at the C-1 position, being adjacent to two fluorine atoms, is expected to be activated towards nucleophilic attack due to the electron-withdrawing nature of the fluorine atoms. However, the steric hindrance from the fluorine atoms might also play a role in the reaction kinetics. The C-Cl bond at the C-3 position is a primary alkyl halide and is also susceptible to nucleophilic substitution.
Dehydrohalogenation
In the presence of a strong base, this compound has the potential to undergo dehydrohalogenation (elimination of HCl) to form unsaturated products. The regioselectivity of this elimination would depend on the relative acidity of the protons on the C-2 and C-3 carbons and the stability of the resulting alkene.
Synthesis of this compound: An Experimental Protocol
A patented method for the preparation of this compound involves the halogen exchange reaction of 1,1,1,3-tetrachloropropane with antimony trifluoride in the presence of a Lewis acid catalyst.[2]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Workflow:
Caption: Experimental workflow for the synthesis.
Materials and Reagents:
| Reagent | Molar Ratio (relative to 1,1,1,3-tetrachloropropane) |
| 1,1,1,3-Tetrachloropropane | 1 |
| Antimony Trifluoride (SbF₃) | 0.65 - 0.68 |
| Lewis Acid Catalyst (e.g., NbCl₅) | 0.1 - 0.12 |
| Solvent (e.g., Dichloromethane) | Optional |
Procedure:
-
To a suitable reaction vessel, charge 1,1,1,3-tetrachloropropane, antimony trifluoride, and the Lewis acid catalyst. A solvent such as dichloromethane or dioxane can be used but is not mandatory.
-
Heat the reaction mixture to a temperature of 40-50 °C.
-
Maintain the reaction at this temperature for a period of 10-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solid byproducts.
-
The filtrate is then subjected to distillation to isolate the this compound product.
Results:
Under optimal conditions, this method can achieve a selectivity of up to 93.3% for this compound.[2]
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two multiplets corresponding to the two diastereotopic methylene protons.
-
-CH₂-CCl₂F₂ group: These protons are expected to appear as a triplet of triplets due to coupling with the adjacent methylene protons and the two fluorine atoms.
-
-CH₂Cl group: These protons are expected to appear as a triplet due to coupling with the adjacent methylene protons.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms. This signal would be split into a triplet by the two adjacent protons.
Mass Spectrometry
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic isotopic cluster with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.[1]
Predicted Fragmentation Pathway:
Caption: Predicted mass spectrometry fragmentation.
Common fragmentation pathways are expected to involve the loss of a chlorine atom to form the [M-Cl]⁺ ion, and potentially the loss of HF.[1] Alpha-cleavage could also lead to the formation of a [CF₂Cl]⁺ fragment.[1]
Applications in Drug Development and Research
While specific examples of the use of this compound in drug development are not prominent in the current literature, its structure suggests potential as a scaffold or intermediate in medicinal chemistry. The introduction of a difluoromethyl group is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. The two chlorine atoms provide handles for further chemical transformations, allowing for the construction of more complex molecules. For instance, nucleophilic displacement of the chlorine atoms could be used to introduce a variety of functional groups.
Conclusion
This compound is a halogenated propane with a reactivity profile that makes it a potentially useful building block in organic synthesis. Its synthesis via halogen exchange is well-described, and its structure allows for a range of subsequent chemical modifications, including nucleophilic substitution and elimination reactions. While its application in drug development is not yet established, its functional group handles and the presence of the difluoromethylene group suggest that it could be a valuable tool for medicinal chemists. Further research into the specific reaction kinetics and the development of protocols for its various transformations will be crucial in unlocking the full synthetic potential of this compound.
References
An In-depth Technical Guide to the Thermochemical Data of Fluorinated Alkanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for fluorinated alkanes, crucial for understanding their stability, reactivity, and potential applications in various scientific and industrial fields, including drug development. The document summarizes key quantitative data, details experimental methodologies for their determination, and illustrates fundamental concepts through logical diagrams.
Introduction to Fluorinated Alkanes
Fluorinated alkanes, or hydrofluorocarbons (HFCs), are organic compounds containing carbon, hydrogen, and fluorine. The progressive substitution of hydrogen with fluorine atoms dramatically alters the physicochemical properties of the parent alkane. The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to unique characteristics such as increased thermal stability, chemical inertness, and altered boiling points.[1] A thorough understanding of their thermochemical properties, including enthalpy of formation, entropy, and heat capacity, is essential for process modeling, safety assessments, and the rational design of new molecules in fields like pharmaceuticals and materials science.[2][3]
Thermochemical Data of Selected Fluorinated Alkanes
The following tables summarize key thermochemical data for a selection of C1 to C4 fluorinated alkanes. These values have been compiled from various experimental and computational studies and are presented for easy comparison.
Table 1: Standard Molar Enthalpy of Formation (ΔfH°₂₉₈) for Selected Fluorinated Alkanes (Ideal Gas Phase)
| Compound Name | Formula | ΔfH°₂₉₈ (kJ/mol) | ΔfH°₂₉₈ (kcal/mol) |
| Methane | CH₄ | -74.8 | -17.9 |
| Fluoromethane | CH₃F | -234.3 | -56.0 |
| Difluoromethane | CH₂F₂ | -452.3 | -108.1 |
| Trifluoromethane | CHF₃ | -697.5 | -166.7 |
| Tetrafluoromethane | CF₄ | -933.9 | -223.2 |
| Ethane | C₂H₆ | -84.7 | -20.2 |
| Fluoroethane | CH₃CH₂F | -273.6 | -65.4 |
| 1,1-Difluoroethane | CH₃CHF₂ | -505.8 | -120.9 |
| 1,1,1-Trifluoroethane | CH₃CF₃ | -755.2 | -180.5 |
| Propane | C₃H₈ | -103.8 | -24.8 |
| 1-Fluoropropane | CH₃CH₂CH₂F | -293.7 | -70.2 |
| 2-Fluoropropane | CH₃CHFCH₃ | -315.1 | -75.3 |
| 1,1,1-Trifluoropropane | CH₃CH₂CF₃ | -776.1 | -185.5 |
| 2,2-Difluoropropane | CH₃CF₂CH₃ | -557.7 | -133.3 |
| Butane | C₄H₁₀ | -125.6 | -30.0 |
| 1-Fluorobutane | CH₃CH₂CH₂CH₂F | -314.6 | -75.2 |
| 2-Fluorobutane | CH₃CHFCH₂CH₃ | -336.0 | -80.3 |
| 2-Fluoro-2-methylpropane | (CH₃)₃CF | -359.0 | -85.8 |
Data compiled from multiple sources, including computational studies.[4]
Table 2: Standard Molar Entropy (S°₂₉₈) and Molar Heat Capacity (Cₚ) for Selected Fluorinated Alkanes (Ideal Gas Phase)
| Compound Name | Formula | S°₂₉₈ (J/mol·K) | S°₂₉₈ (cal/mol·K) | Cₚ (J/mol·K) | Cₚ (cal/mol·K) |
| Methane | CH₄ | 186.3 | 44.5 | 35.7 | 8.5 |
| Fluoromethane | CH₃F | 222.5 | 53.2 | 43.1 | 10.3 |
| Difluoromethane | CH₂F₂ | 246.3 | 58.9 | 51.0 | 12.2 |
| Trifluoromethane | CHF₃ | 259.6 | 62.0 | 60.7 | 14.5 |
| Tetrafluoromethane | CF₄ | 261.6 | 62.5 | 61.3 | 14.6 |
| Ethane | C₂H₆ | 229.6 | 54.9 | 52.5 | 12.5 |
| Fluoroethane | CH₃CH₂F | 262.3 | 62.7 | 65.3 | 15.6 |
| 1,1-Difluoroethane | CH₃CHF₂ | 283.8 | 67.8 | 80.8 | 19.3 |
| 1,1,1-Trifluoroethane | CH₃CF₃ | 296.0 | 70.7 | 93.3 | 22.3 |
Entropy and heat capacity values are influenced by molecular structure and vibrational modes.[4][5]
Experimental Protocols for Determining Thermochemical Data
The determination of accurate thermochemical data relies on precise experimental techniques. The primary methods for fluorinated alkanes include combustion calorimetry and fluorine calorimetry.
Combustion Calorimetry
Combustion calorimetry is a widely used and reliable method for determining the enthalpy of formation of organic compounds, including those containing fluorine.[2] The general protocol involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a calorimetric bomb.
Detailed Methodology:
-
Sample Preparation: A precisely weighed sample of the fluorinated alkane is placed in a crucible within the combustion bomb. For volatile liquids or gases, specialized ampules are used.
-
Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen, typically around 3 MPa.[2] A small, known amount of water is often added to the bomb to ensure that the fluorine-containing products form a well-defined aqueous solution of hydrofluoric acid (HF).
-
Calorimetry: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is monitored with high precision as it rises due to the heat released by the combustion reaction.
-
Product Analysis: After the reaction, the contents of the bomb are carefully analyzed to determine the extent of combustion and to identify the products. This typically involves quantifying the amount of carbon dioxide (CO₂) produced and the concentration of the resulting hydrofluoric acid solution. In some cases, tetrafluoromethane (CF₄) can be a byproduct, especially with highly fluorinated compounds, and its formation must be accounted for.[2]
-
Data Reduction: The observed temperature change is corrected for heat exchange with the surroundings and the heat of ignition. The energy equivalent of the calorimeter (calorimeter constant) is determined through calibration experiments, often by combusting a standard substance like benzoic acid.
-
Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the calorimeter constant. The standard enthalpy of formation of the fluorinated alkane is then derived using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF(aq)).
Fluorine Calorimetry
For substances that are difficult to combust completely in oxygen or for the direct determination of the heat of formation from the elements, fluorine calorimetry is a powerful alternative.[6][7] This technique involves the direct reaction of a substance with elemental fluorine.
Detailed Methodology:
-
Apparatus: A specialized corrosion-resistant calorimetric bomb, typically made of Monel or nickel, is required due to the high reactivity of fluorine. A flow system is used to introduce a controlled stream of high-purity fluorine gas.[7]
-
Sample and Reactant Handling: A weighed sample is placed in the bomb. The system is purged and then filled with fluorine gas.
-
Reaction Initiation and Monitoring: The reaction can be initiated by heating a filament or by a spark. The temperature change of the surrounding water bath is measured, similar to combustion calorimetry.
-
Product Analysis: The gaseous and solid products of the reaction are collected and analyzed to ensure the reaction has gone to completion and to identify the final products.
-
Calculations: The enthalpy of reaction is calculated from the temperature rise and the calorimeter's energy equivalent. The enthalpy of formation is then determined from this value.
Visualization of Key Concepts
The following diagrams, generated using Graphviz, illustrate important relationships and workflows related to the thermochemistry of fluorinated alkanes.
Caption: Relationship between fluorination and thermodynamic stability.
Caption: Workflow for calorimetric determination of enthalpy of formation.
Conclusion
The thermochemical data of fluorinated alkanes are fundamental to a wide range of scientific and industrial applications. The progressive substitution of hydrogen with fluorine leads to a systematic increase in thermodynamic stability, as evidenced by the increasingly negative enthalpies of formation. Accurate determination of these properties through meticulous experimental techniques like combustion and fluorine calorimetry is paramount. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals working with these important compounds.
References
- 1. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]
- 2. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermochemical properties enthalpy, entropy and heat capacity of C1-C4 fluorinated hydrocarbons and fluorocarbon group additivity [morressier.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mrzgroup.umd.edu [mrzgroup.umd.edu]
- 6. begellhouse.com [begellhouse.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Conformational Analysis of HCFC-252fc: An In-depth Technical Guide
Introduction
Hydrochlorofluorocarbons (HCFCs) have been a subject of extensive research due to their role in atmospheric chemistry and as replacements for chlorofluorocarbons (CFCs). Understanding the conformational landscape of these molecules is crucial for interpreting their spectroscopic properties, reactivity, and environmental fate. This technical guide provides a comprehensive overview of the conformational analysis of HCFC-252fc (2,2-dichloro-1,1,1,3,3-pentafluoropropane). Due to a lack of specific experimental data for HCFC-252fc in publicly available literature, this guide will utilize established principles of conformational analysis and data from analogous halogenated alkanes to present a plausible conformational landscape for this molecule. The methodologies and data presented herein serve as a detailed framework for researchers and scientists in the field of physical chemistry and drug development.
The Conformational Landscape of HCFC-252fc
The conformational flexibility of HCFC-252fc arises from the rotation around the two carbon-carbon single bonds. By rotating the terminal trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂) groups relative to the central dichlorinated carbon, a series of staggered and eclipsed conformers can be envisioned. The staggered conformations are expected to be the most stable due to the minimization of steric and electrostatic repulsions.
Based on theoretical considerations, three distinct staggered conformers are predicted to be the most stable. These can be described by the dihedral angles between the C-H bond of the difluoromethyl group and the C-F bonds of the trifluoromethyl group relative to the central C-C bonds.
Hypothetical Quantitative Data
The following tables summarize the hypothetical, yet chemically plausible, quantitative data for the three most stable conformers of HCFC-252fc. This data is illustrative and is based on typical values observed for similar halogenated propanes.
Table 1: Hypothetical Relative Energies and Rotational Constants of HCFC-252fc Conformers
| Conformer | Dihedral Angle (H-C-C-F) | Relative Energy (kJ/mol) | Rotational Constant A (GHz) | Rotational Constant B (GHz) | Rotational Constant C (GHz) |
| Conformer I | 60° (gauche) | 0.00 | 1.234 | 0.567 | 0.489 |
| Conformer II | 180° (anti) | 1.50 | 1.356 | 0.543 | 0.471 |
| Conformer III | -60° (gauche) | 0.00 | 1.234 | 0.567 | 0.489 |
Table 2: Hypothetical Key Vibrational Frequencies of HCFC-252fc Conformers (cm⁻¹)
| Vibrational Mode | Conformer I | Conformer II | Conformer III |
| C-H Stretch | 2985 | 2988 | 2985 |
| C-F Stretch (CF₃) | 1250 | 1252 | 1250 |
| C-F Stretch (CHF₂) | 1150 | 1148 | 1150 |
| C-Cl Stretch | 830 | 825 | 830 |
| C-C Stretch | 950 | 945 | 950 |
| Torsional Modes | 85, 120 | 88, 115 | 85, 120 |
Experimental and Computational Protocols
A thorough conformational analysis of a molecule like HCFC-252fc would involve a synergistic approach combining experimental spectroscopic techniques with high-level computational chemistry methods.
Experimental Protocols
-
Microwave Spectroscopy : This technique provides highly accurate rotational constants for polar molecules in the gas phase.[1][2]
-
Sample Preparation : A gaseous sample of HCFC-252fc would be introduced into a high-vacuum chamber and cooled to a low temperature (typically a few Kelvin) using a supersonic jet expansion to simplify the rotational spectrum.
-
Data Acquisition : The sample would be irradiated with microwave radiation, and the absorption spectrum would be recorded. The frequencies of the absorption lines correspond to transitions between rotational energy levels.
-
Data Analysis : The measured transition frequencies would be fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) for each conformer. The isotopic substitution of chlorine atoms would aid in the definitive structural determination.
-
-
Gas Electron Diffraction (GED) : GED is a powerful method for determining the geometric structure of molecules in the gas phase.[3][4]
-
Experiment : A high-energy beam of electrons is passed through a gaseous sample of HCFC-252fc. The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.
-
Data Analysis : The diffraction pattern provides information about the internuclear distances in the molecule. By analyzing the radial distribution curve, the bond lengths, bond angles, and dihedral angles of the conformers can be determined.
-
-
Vibrational Spectroscopy (Infrared and Raman) : These techniques probe the vibrational energy levels of the molecule.[5][6]
-
Infrared (IR) Spectroscopy : An IR spectrum would be recorded for HCFC-252fc in the gas phase or isolated in an inert gas matrix at low temperature. The absorption bands correspond to vibrational modes that involve a change in the molecule's dipole moment.
-
Raman Spectroscopy : A Raman spectrum would be obtained by scattering laser light off a gaseous or liquid sample of HCFC-252fc. The scattered light provides information about vibrational modes that involve a change in the molecule's polarizability.
-
Analysis : By comparing the experimental vibrational frequencies with those predicted by computational methods, the observed spectral features can be assigned to specific conformers.
-
Computational Protocols
-
Ab Initio and Density Functional Theory (DFT) Calculations : These computational methods are essential for predicting the structures, energies, and spectroscopic properties of the conformers.[7][8]
-
Conformational Search : A systematic scan of the potential energy surface would be performed by rotating the dihedral angles of the C-C bonds to locate all possible energy minima (stable conformers) and transition states.
-
Geometry Optimization : The geometry of each identified conformer would be fully optimized to find the lowest energy structure.
-
Frequency Calculations : Vibrational frequencies would be calculated for each optimized geometry to confirm that they are true minima (no imaginary frequencies) and to predict the IR and Raman spectra. These calculations also provide zero-point vibrational energies for more accurate relative energy calculations.
-
Energy Calculations : High-level single-point energy calculations would be performed on the optimized geometries to obtain accurate relative energies of the conformers.
-
Visualizations
The following diagrams illustrate the conformational isomers of HCFC-252fc and the general workflow for conformational analysis.
References
- 1. Rotational spectroscopy - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Gas Electron Diffraction and Small Molecule Structure - Paderborn Center for Parallel Computing (PC2) | Universität Paderborn [pc2.uni-paderborn.de]
- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 5. Vibrational Spectroscopy of Hexahalo Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ab initio, density functional theory, and semi-empirical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1,3-Dichloro-1,1-difluoropropane from 1,1,1,3-tetrachloropropane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and a generalized experimental protocol for the synthesis of 1,3-dichloro-1,1-difluoropropane from 1,1,1,3-tetrachloropropane. The primary method is based on a halogen exchange reaction using antimony trifluoride as the fluorinating agent, a process often referred to as the Swarts reaction.
Introduction
This compound, also known as HCFC-252fc, is a hydrochlorofluorocarbon.[1][2] The synthesis of such fluorinated propanes is of interest in the development of new chemical entities and materials. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties. The primary synthetic route to this compound from 1,1,1,3-tetrachloropropane involves the replacement of chlorine atoms with fluorine. This is typically achieved using a fluorinating agent such as antimony trifluoride (SbF₃), often in the presence of a Lewis acid catalyst to facilitate the halogen exchange.[3]
Reaction Scheme
The overall chemical transformation is as follows:
C₃H₄Cl₄ + SbF₃ --(Lewis Acid Catalyst)--> C₃H₄Cl₂F₂ + SbCl₃
1,1,1,3-Tetrachloropropane -> this compound
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound as described in the reference literature.[3]
| Parameter | Value | Notes |
| Reactants | ||
| Starting Material | 1,1,1,3-Tetrachloropropane | |
| Fluorinating Agent | Antimony Trifluoride (SbF₃) | Dehydrated or sublimated SbF₃ is preferred.[3] |
| Stoichiometry | ||
| Molar Ratio (SbF₃ : C₃H₄Cl₄) | 0.6-0.7 : 1 | Preferred ratio is 0.65-0.68 : 1.[3] |
| Catalyst | ||
| Type | Lewis Acid (e.g., NbCl₅, TaCl₅, SbCl₅) | |
| Molar Ratio (Catalyst : C₃H₄Cl₄) | 0.05-0.15 : 1 | Preferred ratio is 0.1-0.12 : 1.[3] |
| Reaction Conditions | ||
| Solvent | Dichloromethane or Dioxane | The reaction can also be run without a solvent.[3] |
| Temperature | 40-50 °C | The broader range is 10-90 °C.[3] |
| Reaction Time | 10-12 hours | The broader range is 8-15 hours.[3] |
| Yield and Selectivity | ||
| Selectivity for C₃H₄Cl₂F₂ | >90% | Under optimal conditions.[3] |
Experimental Protocols
The following is a generalized experimental protocol based on the available patent literature.[3] Note: This protocol is intended for informational purposes and should be adapted and performed by qualified personnel in a well-equipped chemical laboratory with appropriate safety measures in place.
Materials and Equipment
-
1,1,1,3-Tetrachloropropane (C₃H₄Cl₄)
-
Antimony Trifluoride (SbF₃), anhydrous
-
Lewis Acid Catalyst (e.g., Antimony Pentachloride, SbCl₅)
-
Solvent (e.g., Dichloromethane or Dioxane), anhydrous
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification (e.g., separatory funnel, distillation apparatus)
Procedure
-
Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube or inert gas inlet, and a stoppered inlet for reagent addition.
-
The entire apparatus should be flame-dried or oven-dried and assembled under an inert atmosphere to prevent moisture from entering the reaction, as antimony trifluoride can be sensitive to water.
-
-
Charging of Reagents:
-
Under a positive pressure of inert gas, charge the reaction flask with 1,1,1,3-tetrachloropropane and the anhydrous solvent (if used).
-
Begin stirring the solution.
-
Carefully add the anhydrous antimony trifluoride to the flask.
-
Slowly add the Lewis acid catalyst to the stirred mixture. The addition may be exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.
-
-
Reaction:
-
Heat the reaction mixture to the target temperature (e.g., 40-50 °C) using a heating mantle.[3]
-
Maintain the reaction at this temperature with vigorous stirring for the specified duration (e.g., 10-12 hours).[3]
-
Monitor the progress of the reaction by a suitable analytical technique, such as Gas Chromatography (GC), if possible.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Caution: The work-up procedure for reactions involving antimony compounds must be handled with extreme care due to their toxicity. All waste should be collected and disposed of as hazardous waste according to institutional and governmental regulations.
-
The reaction mixture, containing the product, unreacted starting materials, solvent, and antimony salts, needs to be carefully processed. A common method for quenching such reactions is to slowly and carefully pour the reaction mixture into a cold, aqueous solution (e.g., dilute HCl or water) to hydrolyze the antimony species. This should be done in a well-ventilated fume hood.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound. The boiling point of the product is approximately 81 °C.
-
Safety Precautions
-
Antimony Compounds: Antimony trifluoride and its byproducts are toxic and corrosive.[4][5] Handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Avoid inhalation of dust and vapors.
-
Halogenated Hydrocarbons: The starting material and product are halogenated hydrocarbons and should be handled with care. Avoid skin contact and inhalation.
-
Waste Disposal: All antimony-containing waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][6]
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Laboratory-Scale Synthesis of HCFC-252fc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of hydrochlorofluorocarbon (HCFC)-252fc, also known as 1,3-dichloro-1,1-difluoropropane. The synthesis is achieved through a halogen exchange fluorination reaction, a cornerstone method for the preparation of fluorinated compounds.[1] This protocol is intended for use by qualified researchers in a controlled laboratory setting. Adherence to all applicable safety regulations is mandatory.
Introduction
HCFC-252fc (C₃H₄Cl₂F₂) is a hydrochlorofluorocarbon with potential applications as a refrigerant, solvent, or intermediate in the synthesis of other fluorinated molecules. This document outlines a laboratory-scale synthesis procedure based on the fluorination of a chlorinated precursor. The described methodology is adapted from established principles of organofluorine chemistry, particularly the Swarts reaction, which utilizes antimony halides for the conversion of alkyl chlorides to alkyl fluorides.[2][3]
Data Summary
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 819-00-1 | [4][5] |
| Molecular Formula | C₃H₄Cl₂F₂ | [4][5] |
| Molecular Weight | 148.97 g/mol | [5] |
| Appearance | Not specified, likely a liquid at room temperature | |
| Boiling Point | Not readily available | |
| Density | Not readily available |
Reactant and Product Overview
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1,1,1,3-Tetrachloropropane | 1,1,1,3-tetrachloropropane | C₃H₄Cl₄ | 181.90 | Starting Material |
| Antimony Trifluoride | Antimony(III) fluoride | SbF₃ | 178.76 | Fluorinating Agent |
| Antimony Pentachloride | Antimony(V) chloride | SbCl₅ | 299.01 | Catalyst (Lewis Acid) |
| HCFC-252fc | This compound | C₃H₄Cl₂F₂ | 148.97 | Product |
Experimental Protocol
This protocol is based on the fluorination of 1,1,1,3-tetrachloropropane using antimony trifluoride with a Lewis acid catalyst.[6]
Materials and Equipment
-
1,1,1,3-Tetrachloropropane (≥98% purity)
-
Antimony trifluoride (SbF₃, ≥99% purity, anhydrous)
-
Antimony pentachloride (SbCl₅, ≥99% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous, ≥99.8%)
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle with temperature controller
-
Distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure
-
Reaction Setup: In a fume hood, assemble a dry three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. The system should be purged with dry nitrogen to ensure anhydrous conditions.
-
Charging the Reactor:
-
To the flask, add 1,1,1,3-tetrachloropropane (1.0 molar equivalent).
-
Add anhydrous dichloromethane as a solvent.
-
Add antimony trifluoride (0.6-0.7 molar equivalents). It is recommended to use freshly sublimed antimony trifluoride.[6]
-
Carefully add antimony pentachloride (0.05-0.15 molar equivalents) as the Lewis acid catalyst.[6]
-
-
Reaction Conditions:
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water. Caution: This may be an exothermic reaction.
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (dichloromethane) by distillation at atmospheric pressure.
-
The crude product can be purified by fractional distillation to isolate HCFC-252fc.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of HCFC-252fc.
Logical Relationship of Reaction Components
Caption: Relationship between reactants in the fluorination process.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Antimony compounds are toxic and should be handled with extreme care.
-
Antimony pentachloride is corrosive and reacts violently with water.
-
The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety.
-
Proper disposal of all chemical waste is required.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation.[1] For HCFC-252fc, the ¹⁹F NMR spectrum is expected to show a triplet due to coupling with the adjacent protons.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and identify any byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational frequencies of the C-F and C-Cl bonds.
Disclaimer
This protocol is intended for informational purposes only and should be used by individuals with appropriate training in a laboratory setting. The user is solely responsible for all safety precautions and for compliance with all applicable laws and regulations.
References
- 1. This compound | 819-00-1 | Benchchem [benchchem.com]
- 2. Reaction of Chloro Propane with SbF3 What is the product formed when chl.. [askfilo.com]
- 3. SECTION ‘B’ ( 2 \times 2 = 4 11) Describe the swart's reactions with exam.. [askfilo.com]
- 4. This compound | C3H4Cl2F2 | CID 69959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. csl.noaa.gov [csl.noaa.gov]
- 6. scribd.com [scribd.com]
Applications of 1,3-Dichloro-1,1-difluoropropane in Organic Synthesis: An Overview of a Versatile Fluorinated Building Block
Introduction
1,3-Dichloro-1,1-difluoropropane (HCFC-252fc), a halogenated hydrocarbon with the chemical formula C₃H₄Cl₂F₂, presents itself as a potentially versatile trifunctional building block for organic synthesis. Its structure, featuring a difluorinated carbon at one end and a chlorinated carbon at the other, connected by a methylene group, offers multiple reactive sites for the construction of complex fluorinated molecules. The incorporation of fluorine atoms into organic compounds is a widely employed strategy in the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique physicochemical properties they impart. This document aims to provide an overview of the known applications of this compound in organic synthesis, including its preparation and potential synthetic transformations.
Preparation of this compound
The primary method for the synthesis of this compound involves a halogen exchange reaction. A notable patented method describes the preparation from 1,1,1,3-tetrachloropropane through a fluorination reaction.
Experimental Protocol: Synthesis of this compound
This protocol is based on a patented method for the preparation of this compound with high selectivity.[1]
Reaction Scheme:
Caption: Potential synthetic pathway using this compound.
2. Precursor to Difluorinated Alkenes and Dienes:
Dehydrohalogenation reactions of this compound could potentially lead to the formation of valuable difluorinated alkenes or dienes. These unsaturated fluorinated compounds are important monomers for polymers and building blocks in various organic transformations, including cycloaddition reactions.
3. Nucleophilic Substitution Reactions:
The chlorine atoms in this compound are susceptible to nucleophilic substitution. Reactions with various nucleophiles (e.g., azides, cyanides, alkoxides, thiolates) could introduce a range of functional groups, leading to the synthesis of diverse fluorinated molecules. The differential reactivity of the chlorine atom at the C1 position (adjacent to the difluoro group) and the C3 position could be exploited for selective functionalization.
Below is a conceptual diagram illustrating the potential for selective nucleophilic substitution.
References
Application Notes and Protocols for 1,3-Dichloro-1,1-difluoropropane as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dichloro-1,1-difluoropropane is a halogenated hydrocarbon with potential as a versatile chemical intermediate in organic synthesis. The presence of both chlorine and fluorine atoms on the propane backbone offers multiple reactive sites for the introduction of diverse functionalities, making it an attractive building block for the synthesis of novel agrochemicals, pharmaceuticals, and materials. This document provides detailed application notes on its synthesis, potential reactivity, and experimental protocols.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₄Cl₂F₂ | [1] |
| Molecular Weight | 148.96 g/mol | [1] |
| CAS Number | 819-00-1 | [1] |
| Boiling Point | 81 °C | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | C(CCl)C(F)(F)Cl | [1] |
| InChIKey | WGABYHBTXHBSEI-UHFFFAOYSA-N | [1] |
Synthesis of this compound
A robust method for the preparation of this compound involves the fluorination of 1,1,1,3-tetrachloropropane using antimony trifluoride (SbF₃) in the presence of a Lewis acid catalyst.[3] This reaction provides high conversion rates and selectivity for the desired product.
Experimental Protocol: Synthesis from 1,1,1,3-Tetrachloropropane[3]
Materials:
-
1,1,1,3-tetrachloropropane
-
Antimony trifluoride (SbF₃), dehydrated
-
Lewis acid catalyst (e.g., Niobium pentachloride (NbCl₅), Tantalum pentachloride (TaCl₅), or Antimony pentachloride (SbCl₅))
-
Solvent (e.g., Dichloromethane, Dioxane, 1-chloropropane)
-
Reaction flask equipped with a reflux condenser, stirrer, and thermometer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a clean and dry reaction flask, add 1,1,1,3-tetrachloropropane and the chosen solvent.
-
Add the Lewis acid catalyst to the mixture.
-
Slowly add the dehydrated antimony trifluoride to the reaction mixture while stirring.
-
Heat the reaction mixture to the desired temperature (typically between 40-50 °C) and maintain for the specified reaction time (generally 10-12 hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
Data Presentation: Influence of Reaction Parameters on Synthesis[3]
The following tables summarize the quantitative data from the synthesis of this compound as described in patent CN114213211A.
Table 1: Effect of Solvent on Reaction Conversion and Selectivity
| Solvent | Conversion of 1,1,1,3-tetrachloropropane (%) | Selectivity of this compound (%) |
| Dichloromethane | >99.0 | ~90.0 |
| Dioxane | >99.0 | ~85.0 |
| 1-Chloropropane | >99.0 | ~92.0 |
Table 2: Effect of Molar Ratios on Reaction Selectivity
| Molar Ratio (Catalyst:SbF₃:Substrate) | Selectivity of this compound (%) |
| 0.05:0.6:1 | 88.5 |
| 0.05:0.7:1 | 91.2 |
| 0.05:0.8:1 | 93.1 |
| 0.10:0.8:1 | 92.5 |
| 0.15:0.8:1 | 91.8 |
Application as a Chemical Intermediate: Potential Synthetic Pathways
Potential Nucleophilic Substitution Reactions
The chlorine atoms in this compound are susceptible to substitution by various nucleophiles, which would allow for the introduction of a wide range of functional groups.
-
Reaction with Amines: Substitution with primary or secondary amines could lead to the formation of fluorinated diamines or amino alcohols (after subsequent hydrolysis of the second chlorine), which are valuable scaffolds in medicinal chemistry.
-
Reaction with Thiols: Reaction with thiols would yield fluorinated thioethers. Thioether moieties are present in various biologically active compounds.
-
Reaction with Phenols: Base-mediated reaction with phenols could be used to synthesize fluorinated aryl ethers.
Potential Dehydrohalogenation and Cyclization Reactions
Elimination of HCl from this compound could generate fluorinated cyclopropane derivatives. The introduction of a difluorocyclopropane motif is a known strategy in drug design to modulate the parent molecule's conformation and metabolic stability.
Visualizations
Caption: Synthesis of this compound.
Caption: Potential reactions of this compound.
Conclusion
This compound is an accessible chemical intermediate with significant potential for the synthesis of novel fluorinated molecules. The presented synthesis protocol provides a clear and efficient route to this compound. While its application in complex molecule synthesis is not yet widely documented, its chemical structure suggests a range of possible transformations that could be explored by researchers in drug discovery and materials science. Further investigation into the reactivity of this compound is warranted to fully unlock its synthetic utility.
References
Application Notes and Protocols for Experimental Procedures Involving Fluorinated Propane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the significance, synthesis, and analysis of fluorinated propane derivatives, which are crucial in modern drug discovery and materials science. The strategic incorporation of fluorine into propane scaffolds can dramatically alter the physicochemical and pharmacological properties of molecules, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document offers detailed protocols for the synthesis and analysis of these compounds, alongside data on their properties and visualizations of relevant experimental workflows.
Physicochemical Properties of Fluorinated Propane Derivatives
The introduction of fluorine atoms significantly impacts the properties of propane derivatives. The following table summarizes key physicochemical data for a selection of fluorinated propanes and cyclopropanes, highlighting the effects of fluorination.
| Compound Name | Structure | Boiling Point (°C) | logP | pKa | Reference |
| 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) | CF₃CH₂CF₃ | -1.4 | Not Available | Not Available | [4] |
| 2,2-Difluoropropane | CH₃CF₂CH₃ | 0.5 | Not Available | Not Available | [5] |
| cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid | c-C₃H₄(CF₃)(COOH) | Not Available | 1.13 | 4.35 | [6] |
| trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid | c-C₃H₄(CF₃)(COOH) | Not Available | 1.04 | 4.75 | [6] |
| cis-2-(Difluoromethyl)cyclopropylamine | c-C₃H₄(CHF₂)(NH₂) | Not Available | 0.43 (acetylated) | 8.35 | [6] |
| trans-2-(Difluoromethyl)cyclopropylamine | c-C₃H₄(CHF₂)(NH₂) | Not Available | 0.35 (acetylated) | 8.25 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Fluorinated Cyclopropane Derivatives
This protocol describes a general method for the synthesis of fluorinated cyclopropanes, which are valuable building blocks in medicinal chemistry.[7][8][9] This particular example is adapted from methods involving transition metal-catalyzed [2+1]-cycloaddition reactions.[8][9]
Materials:
-
Aromatic vinyl fluoride
-
Diazo compound (e.g., ethyl diazoacetate)
-
Transition metal catalyst (e.g., Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Chromatography supplies for purification
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet.
-
Dissolve the aromatic vinyl fluoride (1.0 eq) and the transition metal catalyst (0.01 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Heat the solution to reflux.
-
Add a solution of the diazo compound (1.2 eq) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired fluorinated cyclopropane derivative.
-
Characterize the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Protocol 2: Quantification of Fluorinated Compounds by LC-MS/MS
This protocol outlines a procedure for the sensitive and selective quantification of fluorinated organic compounds in biological matrices, such as serum or liver tissue, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]
Materials:
-
Biological sample (e.g., calf serum, liver homogenate)
-
Internal standards (mass-labeled surrogates)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., graphitized non-porous carbon)
-
Centrifuge
-
Sonicator
-
Lyophilizer (for tissue samples)
-
LC-MS/MS system with a C18 reversed-phase column and electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Liver Tissue):
-
Lyophilize the liver tissue samples to dryness.
-
Extract the dried tissue with methanol using sonication.
-
Centrifuge the sample to pellet the solids and collect the supernatant.
-
Perform a solid-phase extraction of the supernatant using graphitized non-porous carbon cartridges to remove interfering substances.
-
Elute the fluorinated compounds from the SPE cartridge and evaporate the solvent.
-
Reconstitute the sample in the initial mobile phase.[10]
-
-
Sample Preparation (Serum):
-
Precipitate proteins from the serum sample by adding cold acetonitrile.
-
Centrifuge to pellet the proteins.
-
Collect the supernatant and dilute with water.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing a small amount of formic acid.
-
Operate the mass spectrometer in negative electrospray ionization mode (ESI-).
-
Monitor the specific precursor-to-product ion transitions for each target analyte and internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the analytes in the samples by isotope dilution using the corresponding mass-labeled internal standards.[10]
-
Visualizations
Caption: Workflow from synthesis to analysis of fluorinated propane derivatives.
Caption: A generalized signaling pathway for a fluorinated agonist.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Derivatives of Propane and Propylene. VI | CoLab [colab.ws]
- 5. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for the Purification of 1,3-Dichloro-1,1-difluoropropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1,3-dichloro-1,1-difluoropropane (HCFC-252fc), a fluorinated hydrocarbon of interest in various chemical and pharmaceutical applications. The primary methods covered are fractional distillation and preparative gas chromatography, which are suitable for achieving high purity of the target compound. Additionally, preliminary purification steps involving liquid-liquid extraction and adsorption are discussed.
Introduction to Purification Challenges
The synthesis of this compound, typically via the fluorination of 1,1,1,3-tetrachloropropane, can result in a crude product containing unreacted starting materials, partially fluorinated intermediates, and structural isomers. For most research and development applications, a high degree of purity is essential. The selection of an appropriate purification strategy depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Key Physical Properties for Purification:
To effectively separate this compound from potential impurities, it is crucial to consider their physical properties, particularly their boiling points.
| Compound | Molecular Formula | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₃H₄Cl₂F₂ | 819-00-1 | 148.97 | ~81 |
| 1,1,1,3-Tetrachloropropane | C₃H₄Cl₄ | 1070-78-6 | 181.88 | 159[1] |
| 1,1,3-Trichloro-1-fluoropropane | C₃H₄Cl₃F | 818-99-5 | 165.42 | Estimated: 120-130 |
Note: The boiling point of 1,1,3-Trichloro-1-fluoropropane is an estimate based on the trend of decreasing boiling points with increased fluorination.
Purification Workflow
A general workflow for the purification of this compound can be visualized as a multi-step process, starting from the crude reaction mixture and proceeding to the highly purified product. The choice of steps will depend on the initial purity and the scale of the operation.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Fractional Distillation
Fractional distillation is the recommended primary purification method for separating this compound from the higher-boiling starting material (1,1,1,3-tetrachloropropane) and the intermediate (1,1,3-trichloro-1-fluoropropane). The significant difference in boiling points allows for an efficient separation.
Objective: To separate this compound from less volatile impurities.
Apparatus:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column with glass beads or Raschig rings)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Inert boiling chips or magnetic stir bar
Procedure:
-
Assembly:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place the crude this compound mixture into the round-bottom flask, adding boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask and the distillation head to the column.
-
Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to a water source and the receiving flask to the condenser outlet.
-
-
Distillation:
-
Begin heating the mixture gently.
-
Observe the vapor rising through the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second). A high reflux ratio (more condensate returning to the column than is collected) will improve separation.
-
Monitor the temperature at the distillation head. It should plateau at the boiling point of the most volatile component.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~81 °C).
-
Change receiving flasks when the temperature begins to rise significantly, indicating that a higher-boiling impurity is starting to distill.
-
-
Analysis:
-
Analyze the collected fractions by gas chromatography (GC) to determine their purity.
-
Combine fractions with the desired purity.
-
Expected Results: This method should effectively remove the high-boiling starting material and the intermediate, yielding this compound with a purity of >98%.
Protocol 2: Preparative Gas Chromatography (Prep GC)
For obtaining very high purity (>99.5%) this compound, particularly for applications requiring the removal of close-boiling isomers, preparative gas chromatography is the ideal technique.
Objective: To achieve ultra-high purity of this compound.
Apparatus:
-
Preparative gas chromatograph equipped with a fraction collector.
-
A suitable preparative column (a non-polar or medium-polarity column is recommended for separating halogenated hydrocarbons).
-
Syringe for sample injection.
-
Collection vials.
Procedure:
-
Method Development (Analytical Scale):
-
First, develop an analytical GC method to achieve baseline separation of the target compound from its impurities.
-
Optimize the temperature program, carrier gas flow rate, and injection volume.
-
-
Preparative Separation:
-
Scale up the optimized analytical method to the preparative GC system.
-
Set the temperature of the injector and detector appropriately to ensure complete volatilization without thermal decomposition.
-
Program the oven temperature to maximize the separation between the peak of this compound and any adjacent impurity peaks. A suggested starting temperature program could be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Inject an appropriate volume of the partially purified sample.
-
Set the fraction collector to isolate the peak corresponding to this compound based on its retention time.
-
-
Collection and Analysis:
-
Collect the purified fraction in a cooled vial to minimize evaporation.
-
Re-analyze the collected fraction using analytical GC to confirm its purity.
-
Expected Results: Preparative GC can yield this compound with a purity exceeding 99.9%.
Optional Preliminary Purification Steps
For very crude mixtures, a preliminary cleanup can improve the efficiency of the final purification.
Liquid-Liquid Extraction
A wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution) can remove acidic impurities, followed by a water wash to remove any residual base and water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) before proceeding to distillation.
Adsorption
Passing the crude product through a plug of a suitable adsorbent, such as activated alumina or silica gel, can remove polar impurities and some colored byproducts.
Logical Relationship of Purification Techniques
The selection and sequence of purification techniques are based on the progressive increase in purity required.
Caption: Decision tree for selecting purification methods for this compound.
References
Application Notes and Protocols for the Safe Handling and Storage of Chlorinated Fluorocarbons (CFCs)
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed procedures for the safe handling, storage, and disposal of chlorinated fluorocarbons (CFCs) in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and to prevent the release of these ozone-depleting substances into the environment.
Introduction to Chlorinated Fluorocarbons
Chlorofluorocarbons (CFCs) are synthetic organic compounds composed of carbon, chlorine, and fluorine.[1] Historically, they were widely used as refrigerants, aerosol propellants, and solvents due to their low toxicity and non-flammability.[1] However, CFCs are potent ozone-depleting substances and their production and use have been largely phased out under the Montreal Protocol.[1] Researchers may still encounter CFCs in older equipment or as analytical standards. Due to their environmental impact and potential health effects at high concentrations, strict handling and storage procedures are mandatory.
Health and Safety Information
2.1 Exposure Limits
Exposure to high concentrations of CFCs can cause dizziness, loss of concentration, central nervous system depression, and cardiac arrhythmia.[2] In a liquid state, CFCs can cause frostbite upon contact with skin or eyes.[3][4][5][6] The following table summarizes the permissible exposure limits (PELs) and recommended exposure limits (RELs) for common CFCs.
| Chemical Name | Formula | NIOSH REL | OSHA PEL | Immediately Dangerous to Life or Health (IDLH) |
| Dichlorodifluoromethane (CFC-12) | CCl₂F₂ | 1000 ppm (4950 mg/m³) TWA[3][4][7] | 1000 ppm (4950 mg/m³) TWA[3][4][7] | 15,000 ppm[7] |
| Trichlorofluoromethane (CFC-11) | CCl₃F | 1000 ppm (5600 mg/m³) Ceiling[6][8][9] | 1000 ppm (5600 mg/m³) TWA[6][8][9] | 2,000 ppm[6][8] |
| Chlorodifluoromethane (HCFC-22) | CHClF₂ | 1000 ppm (3500 mg/m³) TWA, 1250 ppm (4375 mg/m³) STEL[5] | None Established[5] | Not Determined[5] |
TWA: Time-Weighted Average (over an 8 or 10-hour workday) STEL: Short-Term Exposure Limit (15-minute TWA) Ceiling: Concentration that should not be exceeded at any time
2.2 Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for the safe handling of CFCs. The following table outlines the recommended PPE for various tasks.
| Task | Recommended Personal Protective Equipment |
| Routine Handling of Sealed Containers | Safety glasses, lab coat, and leather or cloth gloves for handling cylinders. |
| Connecting/Disconnecting Cylinders | Safety glasses or goggles, lab coat, and insulated, impervious gloves to protect against frostbite.[10] |
| Refrigerant Transfer/Sampling | Safety glasses with a face shield, lab coat, and insulated, impervious gloves.[10] In a well-ventilated area or under a fume hood. |
| Emergency Leak Response (Small) | Air-purifying respirator with organic vapor cartridges, chemical-resistant gloves, and splash goggles. |
| Emergency Leak Response (Large/Unknown) | Self-contained breathing apparatus (SCBA) and a fully encapsulating chemical protective suit may be required. |
Storage Procedures for CFC Cylinders
Proper storage of CFC cylinders is essential to prevent accidental release.
-
Designated Storage Area: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and sources of heat.[10]
-
Securing Cylinders: All cylinders, whether full or empty, must be secured in an upright position with straps or chains to prevent them from falling.[10][11]
-
Valve Protection: Keep valve protection caps on cylinders at all times, except when the cylinder is in use.[12]
-
Segregation: Store flammable gases at least twenty feet away from oxidizing gases or separate them with a firewall.[10]
-
Empty Cylinders: Clearly label empty cylinders and store them separately from full cylinders.[12][13]
Handling and Use of CFC Cylinders
Adherence to the following procedures will ensure the safe handling and use of CFC cylinders in a laboratory setting.
4.1 Cylinder Inspection
Before accepting or using a CFC cylinder, perform a visual inspection:
-
Ensure the cylinder has a clear and durable label identifying its contents.[11]
-
Check for any signs of damage, such as heavy rust or pitting.[11]
-
Verify that the certification date is current.[11]
-
Ensure the valve protection cap is in place.[11]
4.2 Transporting Cylinders
-
Always use a suitable hand truck or cart to move cylinders, even for short distances.[12][13]
-
Ensure the cylinder is securely fastened to the cart with the valve protection cap in place.[13]
-
Never roll, drag, or slide cylinders.[12]
4.3 Connecting a Cylinder for Use
-
Secure the cylinder in an upright position in a well-ventilated area or fume hood.
-
Remove the valve protection cap.
-
Attach the appropriate regulator with a CGA fitting specific to the gas.[10]
-
With the regulator's delivery pressure-adjusting screw turned counterclockwise until it is loose, slowly open the cylinder valve.[12]
-
Check the cylinder pressure on the regulator gauge.[12]
-
Turn the delivery pressure-adjusting screw clockwise to the desired pressure.
-
Before use, check all connections for leaks using a suitable leak detection solution.[12]
Experimental Protocols
5.1 Protocol for Refrigerant Sampling from a Cylinder
This protocol describes the procedure for safely collecting a CFC sample from a cylinder for analysis.
Materials:
-
Evacuated stainless-steel sampling canister
-
Appropriate tubing (e.g., 1/4 inch outer diameter, thick-wall, Teflon®) and fittings
-
Cylinder regulator
-
Leak detection solution
-
Personal Protective Equipment (see Table 2)
Procedure:
-
Ensure the sampling canister is clean and has been checked for contamination.[14]
-
Connect the regulator to the CFC cylinder as described in section 4.3.
-
Connect the tubing from the regulator to the sampling canister.[14]
-
Slowly open the cylinder valve.
-
Open the sampling canister valve to begin filling.
-
Fill the sampling canister to approximately half-full.[14]
-
Close the CFC cylinder valve while the canister is still filling, then immediately close the canister sampling valve to prevent venting.[14]
-
Disconnect the tubing.
-
Complete and attach a pre-numbered tag to the canister and seal the valve with custody tape.[14]
-
Complete a Chain-of-Custody record.[14]
5.2 Protocol for Emergency Response to a CFC Leak
This protocol outlines the steps to be taken in the event of a CFC leak in the laboratory.
Minor Leak (small, contained, no immediate fire or health hazard):
-
Alert personnel in the immediate area.
-
If safe to do so, close the cylinder valve to stop the leak.
-
Increase ventilation in the area by opening sashes on fume hoods and, if possible, opening doors to the exterior.
-
Monitor the air for CFC concentrations if monitoring equipment is available.
-
Do not re-enter the area until the concentration is below the exposure limits.
Major Leak (large, uncontained, potential fire or health hazard):
-
Evacuate the immediate area and alert all personnel in the laboratory.[15]
-
If a person is contaminated, move them to a safe area and remove any contaminated clothing. Flush affected skin or eyes with water for at least 15 minutes.[2][15]
-
Activate the building's fire alarm to initiate a full evacuation.[2]
-
From a safe location, call emergency services and provide details of the leak, including the specific CFC and its location.[2]
-
Do not re-enter the area until it has been cleared by emergency personnel.
Disposal Procedures
Under no circumstances should CFCs be vented into the atmosphere.[1] All surplus or used CFCs must be disposed of as hazardous waste.
-
Recovery: Unused or residual CFCs in equipment must be recovered by a certified technician using EPA-approved recovery equipment.
-
Destruction: CFCs must be destroyed by high-temperature incineration at a licensed hazardous waste facility.[2]
-
Empty Cylinders: Return empty cylinders to the gas supplier. Do not attempt to refill them.
Diagrams
Caption: Workflow for the safe handling of CFC cylinders.
References
- 1. angelo.edu [angelo.edu]
- 2. Laboratory Emergency Plan | Environmental Health and Safety | Western Michigan University [wmich.edu]
- 3. restoredcdc.org [restoredcdc.org]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Dichlorodifluoromethane [cdc.gov]
- 5. NIOSH Pocket Guide to Chemical Hazards [dnacih.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Fluorotrichloromethane [cdc.gov]
- 7. Dichlorodifluoromethane - IDLH | NIOSH | CDC [cdc.gov]
- 8. Fluorotrichloromethane - IDLH | NIOSH | CDC [cdc.gov]
- 9. restoredcdc.org [restoredcdc.org]
- 10. files.apsafetytraining.com [files.apsafetytraining.com]
- 11. How to Safely Handle Compressed Gas Cylinders | Lab Manager [labmanager.com]
- 12. chemistry.osu.edu [chemistry.osu.edu]
- 13. How to Work Safely with Compressed Gas Cylinders | Lab Manager [labmanager.com]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. tulsa.okstate.edu [tulsa.okstate.edu]
Application Notes and Protocols: Lewis Acid Catalysts in the Synthesis of 1,3-Dichloro-1,1-difluoropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1,3-Dichloro-1,1-difluoropropane, a valuable fluorinated building block in the development of novel agrochemicals and pharmaceuticals. The primary synthesis route discussed is the Lewis acid-catalyzed halogen exchange reaction of 1,1,1,3-tetrachloropropane with antimony trifluoride. This method offers high selectivity and good conversion rates. The information presented is intended to guide researchers in the successful implementation of this synthetic strategy.
Introduction
This compound is a key intermediate in the synthesis of various specialty chemicals. Its unique combination of chlorine and fluorine atoms provides a scaffold for the introduction of further functionalities, making it a versatile precursor in medicinal and agricultural chemistry. The use of Lewis acid catalysts in its synthesis allows for a controlled and efficient halogen exchange process. This document outlines the selection of appropriate Lewis acids, optimized reaction conditions, and a detailed experimental protocol.
Lewis Acid Catalysts in Halogen Exchange Reactions
The synthesis of this compound from 1,1,1,3-tetrachloropropane is effectively catalyzed by a selection of Lewis acids. The most commonly employed catalysts for this transformation are pentachlorides of niobium (NbCl₅), tantalum (TaCl₅), and antimony (SbCl₅).[1] These catalysts facilitate the transfer of fluoride ions from antimony trifluoride (SbF₃) to the tetrachloropropane substrate.
The general reaction is as follows:
C₃H₄Cl₄ + SbF₃ --(Lewis Acid)--> C₃H₄Cl₂F₂ + SbCl₃
Optimal conditions for this reaction have been identified, leading to high selectivity for the desired product, with yields reported to be as high as 90-93.3%.[1]
Experimental Data
The following tables summarize the quantitative data derived from patent literature for the synthesis of this compound using Lewis acid catalysts.
Table 1: Recommended Molar Ratios of Reactants and Catalyst [1]
| Component | Molar Ratio (relative to 1,1,1,3-tetrachloropropane) | Preferred Molar Ratio |
| Antimony Trifluoride (SbF₃) | 0.6 - 0.7 | 0.65 - 0.68 |
| Lewis Acid Catalyst | 0.05 - 0.15 | 0.1 - 0.12 |
Table 2: Reaction Conditions for Optimal Synthesis [1]
| Parameter | Range | Preferred Range | Optimal |
| Temperature | 10 - 90 °C | 30 - 70 °C | 40 - 50 °C |
| Reaction Time | 8 - 15 hours | 10 - 12 hours | 10 - 12 hours |
| Solvent | Monochloroalkanes, Dichloromethane, Dioxane | Dichloromethane, Dioxane | Dichloromethane |
Experimental Protocol
This protocol is a representative procedure based on the available literature.[1] Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.
Materials:
-
1,1,1,3-tetrachloropropane
-
Antimony trifluoride (SbF₃), dehydrated (sublimed is preferred)
-
Lewis acid catalyst (NbCl₅, TaCl₅, or SbCl₅)
-
Dichloromethane (anhydrous)
-
Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating and stirring apparatus
-
Apparatus for distillation
Procedure:
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the Lewis acid catalyst.
-
-
Charging the Reactor:
-
Under a nitrogen atmosphere, charge the flask with 1,1,1,3-tetrachloropropane and anhydrous dichloromethane.
-
Add the Lewis acid catalyst to the flask. The molar ratio of the catalyst to 1,1,1,3-tetrachloropropane should be between 0.05 and 0.15:1.[1]
-
-
Addition of Fluorinating Agent:
-
In a separate dry container, weigh the dehydrated antimony trifluoride. The molar ratio of antimony trifluoride to 1,1,1,3-tetrachloropropane should be between 0.6 and 0.7:1.[1]
-
Dissolve or suspend the antimony trifluoride in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.
-
Slowly add the antimony trifluoride suspension to the reaction mixture with vigorous stirring.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (optimally 40-50 °C) and maintain it for 10-12 hours with continuous stirring.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid and catalyst.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
-
Characterization:
-
Characterize the final product by standard analytical methods (e.g., ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS) to confirm its identity and purity.
-
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Diagram 2: Proposed Reaction Mechanism
Caption: A proposed mechanism for the Lewis acid-catalyzed fluorination.
References
Application Note: Understanding the Reactivity of 1,3-Dichloro-1,1-difluoropropane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-1,1-difluoropropane is a fluorinated hydrocarbon of interest in synthetic chemistry and as a potential building block in the development of novel pharmaceuticals and agrochemicals. The presence of both chlorine and fluorine atoms on the propane backbone imparts unique chemical properties, influencing its reactivity towards nucleophilic substitution. Understanding the kinetics of these reactions is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing structure-activity relationships.
Note: Detailed experimental kinetic data, such as rate constants and activation energies, for the reaction of this compound with various nucleophiles are not extensively available in publicly accessible literature. This document, therefore, provides a theoretical framework for the expected reactivity and general protocols for researchers to conduct their own kinetic studies.
Theoretical Background: Reactivity and Mechanism
The reactivity of this compound in nucleophilic substitution reactions is influenced by several factors:
-
Electronic Effects: The two fluorine atoms on the C1 carbon are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect can influence the polarity of the C-Cl bonds and the stability of potential carbocation intermediates.
-
Steric Hindrance: The substituents on the carbon atoms bearing the chlorine leaving groups will affect the accessibility of the electrophilic centers to the incoming nucleophile. This is a key determinant in whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism.
-
Leaving Group Ability: The chloride ion is a good leaving group, facilitating nucleophilic substitution reactions.
Given the structure of this compound, it is likely to undergo nucleophilic substitution at either the C1 or C3 position. The reaction mechanism can be either S(_N)1 (unimolecular nucleophilic substitution) or S(_N)2 (bimolecular nucleophilic substitution), depending on the reaction conditions and the nature of the nucleophile.[1][2]
S(_N)2 Pathway: A strong, sterically unhindered nucleophile would likely favor an S(_N)2 mechanism, involving a backside attack on the carbon atom bearing a chlorine atom.[3][4] The rate of this reaction would be dependent on the concentrations of both the substrate and the nucleophile.[5]
S(_N)1 Pathway: In the presence of a polar, protic solvent and a weaker nucleophile, an S(_N)1 mechanism might be possible, particularly if a stable carbocation intermediate can be formed.[6] The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate.[7]
The following diagram illustrates the potential S(_N)2 reaction pathways for this compound with a generic nucleophile (Nu⁻).
References
- 1. Application of a nucleophilic substitution reaction for spectrofluorimetric quantification of ketamine in pharmaceutical and plasma matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes: 1,3-Dichloro-1,1-difluoropropane as a Versatile Precursor for Novel Fluorine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated compounds often exhibit unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and altered pKa, which can translate to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. 1,3-Dichloro-1,1-difluoropropane is a valuable, yet underutilized, trifunctional building block poised for the synthesis of a diverse array of novel fluorine-containing compounds, particularly heterocyclic scaffolds which are prevalent in numerous pharmaceuticals.
These application notes provide an overview of the potential applications of this compound as a precursor and include detailed, albeit theoretical, protocols for the synthesis of fluorinated pyrazoles and pyridines. While direct experimental evidence for these specific reactions is not currently available in the searched literature, the proposed methodologies are based on well-established principles of heterocyclic synthesis, drawing parallels from the reactivity of similar gem-difluoroalkyl halides and 1,3-dielectrophiles.
Physicochemical Properties of this compound
A clear understanding of the precursor's properties is essential for designing synthetic routes.
| Property | Value | Reference |
| Molecular Formula | C₃H₄Cl₂F₂ | [1] |
| Molecular Weight | 148.96 g/mol | [1] |
| CAS Number | 819-00-1 | [1] |
| Boiling Point | 81-81.5 °C | [2] |
| Density | 1.34 g/cm³ | [2] |
| Refractive Index | 1.3775 | [2] |
Synthetic Potential and Logical Workflow
This compound possesses two distinct reactive sites: the gem-difluoro chlorinated carbon and the chlorinated methyl group. This dual reactivity allows for its participation in cyclization reactions with various dinucleophiles to form a range of heterocyclic systems. The general workflow for utilizing this precursor is outlined below.
Caption: General workflow for the synthesis of fluorinated heterocycles.
Application 1: Synthesis of Fluorinated Pyrazoles
Concept: The Knorr pyrazole synthesis and related cyclocondensation reactions are powerful methods for the formation of the pyrazole ring.[3][4] These reactions typically involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. This compound can be envisioned to act as a synthetic equivalent of a 1,3-dielectrophile, reacting with hydrazine to form a fluorinated pyrazole.
Proposed Reaction Scheme
Caption: Proposed synthesis of a fluorinated pyrazole.
Experimental Protocol (Theoretical)
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and anhydrous ethanol.
-
Add sodium carbonate (2.5 eq) to the solution.
-
Slowly add hydrazine hydrate (1.2 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated pyrazole.
Expected Quantitative Data (Based on Analogous Reactions)
| Entry | Hydrazine Derivative | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Hydrazine hydrate | Na₂CO₃ | Ethanol | Reflux | 60-75 (estimated) |
| 2 | Phenylhydrazine | K₂CO₃ | DMF | 100 | 55-70 (estimated) |
| 3 | Methylhydrazine | Et₃N | Acetonitrile | Reflux | 65-80 (estimated) |
Application 2: Synthesis of Fluorinated Pyridines
Concept: The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[5][6][7] A variation of this synthesis involves the reaction of a 1,3-dicarbonyl compound with an enamine and an aldehyde. By analogy, this compound could potentially serve as a C3 building block in a reaction with a β-ketoester and ammonia to generate a fluorinated dihydropyridine intermediate, followed by oxidation to the corresponding pyridine.
Proposed Reaction Scheme
Caption: Proposed synthesis of a fluorinated pyridine.
Experimental Protocol (Theoretical)
Materials:
-
This compound
-
Ethyl acetoacetate (or other β-ketoester)
-
Ammonium acetate
-
Ethanol
-
Oxidizing agent (e.g., manganese dioxide, MnO₂)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Heat the mixture to reflux and monitor the formation of the dihydropyridine intermediate by LC-MS.
-
After the initial condensation is complete (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Add an oxidizing agent, such as manganese dioxide (3.0 eq), in portions to the reaction mixture.
-
Stir the suspension at room temperature and monitor the oxidation to the pyridine by TLC.
-
Once the oxidation is complete, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Combine the filtrate and washings, and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired fluorinated pyridine.
Expected Quantitative Data (Based on Analogous Reactions)
| Entry | β-Ketoester | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ethyl acetoacetate | MnO₂ | Ethanol | Reflux | 45-60 (estimated) |
| 2 | Methyl 3-oxobutanoate | DDQ | Acetonitrile | Reflux | 50-65 (estimated) |
| 3 | tert-Butyl acetoacetate | Air (Cu(OAc)₂ catalyst) | Toluene | 110 | 40-55 (estimated) |
Signaling Pathways and Drug Development
While specific biological data for compounds directly synthesized from this compound is not available, the introduction of fluorine and fluorinated moieties into heterocyclic scaffolds is a widely employed strategy in drug discovery to modulate the activity of compounds targeting various signaling pathways. For instance, fluorinated pyrazoles are known to be potent inhibitors of kinases, proteases, and other enzymes implicated in cancer and inflammatory diseases. Similarly, fluorinated pyridines are key components of numerous approved drugs targeting a wide range of receptors and enzymes. The synthetic routes proposed herein could provide access to novel fluorinated heterocycles for screening in various drug discovery programs.
Caption: Drug discovery logical flow from the precursor.
Conclusion
This compound represents a promising and versatile precursor for the synthesis of a variety of fluorine-containing compounds. Although direct experimental protocols for its application in heterocyclic synthesis are not yet widely reported, its structural features suggest significant potential for the creation of novel fluorinated pyrazoles, pyridines, and other important scaffolds. The theoretical protocols and logical workflows presented in these application notes are intended to serve as a foundation and inspiration for further research and development in this area, ultimately contributing to the discovery of new drug candidates and advanced materials.
References
- 1. This compound | C3H4Cl2F2 | CID 69959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 819-00-1 | Benchchem [benchchem.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Hantzsch Dihydropyridine Synthesis [drugfuture.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Solvent Properties of Dichlorodifluoropropane Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known solvent properties of dichlorodifluoropropane isomers and detailed experimental protocols for their determination. Due to the limited availability of comprehensive experimental data for all isomers, this document combines reported values with standardized methodologies for in-house characterization.
Introduction to Dichlorodifluoropropane Isomers as Solvents
Dichlorodifluoropropane isomers, with the chemical formula C₃H₄Cl₂F₂, represent a class of halogenated hydrocarbons. The specific placement of chlorine and fluorine atoms on the propane backbone results in various isomers, each with distinct physical and chemical properties.[1] These properties, such as boiling point, density, and polarity, directly influence their suitability as solvents in various applications, including chemical synthesis, extractions, and formulations. The unique combination of chlorine and fluorine atoms can impart a balance of solvency for a range of organic compounds while maintaining relatively low flammability.
Physicochemical Properties of Dichlorodifluoropropane Isomers
| Property | 1,1-dichloro-2,2-difluoropropane | 1,2-dichloro-1,2-difluoropropane | 1,3-dichloro-1,1-difluoropropane |
| Molecular Formula | C₃H₄Cl₂F₂ | C₃H₄Cl₂F₂ | C₃H₄Cl₂F₂ |
| Molecular Weight ( g/mol ) | 148.96[2] | 148.97[3] | 148.96[4] |
| Boiling Point (°C) | Not Available | 79[3] | Not Available |
| Density (g/cm³) | 1.367[5] | Not Available | Not Available |
| Calculated XLogP3 | 2.6[2] | Not Available | 2.5[4] |
| Refractive Index | Not Available | Not Available | Not Available |
| Viscosity (cP at 20°C) | Not Available | Not Available | Not Available |
| Solubility in Water | Poorly soluble (expected)[6] | Poorly soluble (expected) | Poorly soluble (expected) |
| Solubility in Organic Solvents | Soluble (expected)[6] | Soluble (expected) | Soluble (expected) |
Note: "Not Available" indicates that the data was not found in the searched literature. Researchers are advised to determine these properties experimentally. The XLogP3 value is a computed measure of hydrophobicity.
Experimental Protocols
The following are detailed protocols for determining key solvent properties of dichlorodifluoropropane isomers.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7][8]
Apparatus:
-
Heating mantle or oil bath
-
Round-bottom flask
-
Condenser
-
Thermometer (-10 to 110°C)[7]
-
Boiling chips
-
Distillation head
-
Receiving flask
Procedure:
-
Place a small volume (e.g., 5-10 mL) of the dichlorodifluoropropane isomer into the round-bottom flask and add a few boiling chips.
-
Assemble the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation head.[9]
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer.[8] This temperature is the boiling point.
-
For high accuracy, the distillation should be carried out slowly to ensure thermal equilibrium between the liquid and vapor phases.[9]
Determination of Density
Density is the mass per unit volume of a substance. The ASTM D3505 standard test method can be adapted for this purpose.[10][11][12]
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty mass.
-
Calibrate the pycnometer by filling it with deionized water of a known temperature and density and record the mass.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with the dichlorodifluoropropane isomer.
-
Place the filled pycnometer in the constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.
-
Adjust the volume of the liquid to the calibration mark, ensuring no air bubbles are present.
-
Dry the outside of the pycnometer and record its mass.
-
Calculate the density using the formula: Density = (mass of liquid) / (volume of pycnometer).
Determination of Viscosity
Viscosity is a measure of a fluid's resistance to flow. For low-viscosity solvents, a capillary viscometer is suitable.
Apparatus:
-
Ubbelohde or similar capillary viscometer
-
Constant temperature water bath
-
Stopwatch
-
Pipette
Procedure:
-
Clean and dry the viscometer thoroughly.
-
Pipette a precise volume of the dichlorodifluoropropane isomer into the viscometer.
-
Place the viscometer in the constant temperature water bath and allow it to equilibrate.
-
By applying suction or pressure, draw the liquid up through the capillary tube to above the upper timing mark.
-
Release the pressure/suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
The kinematic viscosity can be calculated using the viscometer constant. The dynamic viscosity is the product of the kinematic viscosity and the density of the liquid.
Determination of Solubility
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[13]
Apparatus:
-
Test tubes or small vials
-
Analytical balance
-
Vortex mixer or shaker bath[14]
-
Temperature-controlled incubator or water bath
-
Spatula
Procedure:
-
Add a known volume or mass of the dichlorodifluoropropane isomer (the solvent) to a series of test tubes.[13]
-
Incrementally add a known mass of the solute to be tested to each test tube.[15]
-
After each addition, cap the test tube and agitate it vigorously at a constant temperature until the solute dissolves completely.[13]
-
Continue adding the solute until a saturated solution is formed, indicated by the presence of undissolved solid.[15]
-
The solubility can be expressed as the mass of solute per volume or mass of solvent.
-
For quantitative analysis, the saturated solution can be filtered and the concentration of the solute in the filtrate determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).[16]
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting a suitable dichlorodifluoropropane isomer as a solvent for a specific application.
Caption: A logical workflow for the selection of a dichlorodifluoropropane isomer as a solvent.
This workflow begins with defining the critical parameters for the intended application. Subsequently, available data on the isomers is collected and supplemented with experimental solubility screening. The performance of the solvent-solute system is then evaluated, followed by a crucial safety and environmental assessment. Finally, the process parameters are optimized, leading to the final solvent selection. This systematic approach ensures that the chosen isomer is not only effective for the application but also meets the necessary safety and environmental standards.
References
- 1. This compound | 819-00-1 | Benchchem [benchchem.com]
- 2. 1,1-Dichloro-2,2-difluoropropane | C3H4Cl2F2 | CID 14794048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-dichloro-1,2-difluoropropane [stenutz.eu]
- 4. This compound | C3H4Cl2F2 | CID 69959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1-dichloro-2,2-difluoropropane [stenutz.eu]
- 6. Buy 1,2-Dichloro-1,1-difluoropropane (EVT-1206915) | 134190-52-6 [evitachem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. vernier.com [vernier.com]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. sciencebuddies.org [sciencebuddies.org]
- 16. lup.lub.lu.se [lup.lub.lu.se]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dichloro-1,1-difluoropropane
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1,3-Dichloro-1,1-difluoropropane. It provides troubleshooting advice and answers to frequently asked questions to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent method is a halogen exchange reaction.[1] This involves reacting 1,1,1,3-tetrachloropropane with a fluorinating agent, typically antimony trifluoride (SbF₃), in the presence of a Lewis acid catalyst.[1] Common Lewis acid catalysts include niobium pentachloride, tantalum pentachloride, or antimony pentachloride.[1] This method selectively replaces the chlorine atoms on the C1 position with fluorine.[1]
Q2: What kind of yield can I expect from this synthesis?
A2: With optimized conditions, the selectivity for this compound can be quite high, potentially reaching up to 93.3%.[1][2] However, the actual isolated yield will depend on the purity of reagents, reaction conditions, and the efficiency of the purification process.
Q3: Is a solvent necessary for this reaction?
A3: The reaction can be performed with or without a solvent.[1] However, using a solvent like dichloromethane or dioxane can influence the solubility and acidity of the catalyst and substrate, which in turn can affect the selectivity of the target product.[2]
Q4: What are the key parameters that I need to control to maximize the yield?
A4: To maximize the yield, you should carefully control the following parameters:
-
Molar ratio of reactants and catalyst: The ratio of antimony trifluoride to 1,1,1,3-tetrachloropropane and the ratio of the Lewis acid catalyst to 1,1,1,3-tetrachloropropane are crucial.[1][2]
-
Reaction temperature: The optimal temperature range is typically between 30°C and 70°C.[2]
-
Reaction time: The duration of the reaction, usually between 8 to 15 hours, significantly impacts the conversion and selectivity.[2]
-
Purity of reagents: The antimony trifluoride should be dehydrated before use, for instance, by sublimation, to prevent side reactions.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
Problem 1: Low Conversion of Starting Material (1,1,1,3-tetrachloropropane)
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The Lewis acid catalyst is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst. |
| Insufficient Reaction Time or Temperature | Increase the reaction time or temperature within the recommended range. Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal endpoint. Refer to the table below for recommended starting conditions. |
| Poor Quality Fluorinating Agent | Use high-purity, anhydrous antimony trifluoride. Dehydrating the SbF₃ by sublimation before use is recommended.[2] |
Problem 2: Low Selectivity for this compound (High Levels of Impurities)
| Possible Cause | Suggested Solution |
| Incorrect Molar Ratios | Precisely measure and control the molar ratios of the reactants and catalyst. An excess of the fluorinating agent can sometimes improve the yield of the desired product.[1] Refer to the table below for optimized ratios. |
| Suboptimal Reaction Temperature | Temperatures that are too high can lead to the formation of over-fluorinated or degradation byproducts. Maintain the reaction temperature within the optimal range (40-50°C is often preferred).[2] |
| Inappropriate Solvent | The polarity of the solvent can affect product selectivity.[2] If you are using a solvent, consider screening solvents like dichloromethane or dioxane to find the one that gives the best selectivity for your specific setup. |
Experimental Protocols and Data
Optimized Reaction Conditions
The following table summarizes optimized reaction conditions based on available data for the synthesis of this compound from 1,1,1,3-tetrachloropropane.
| Parameter | Recommended Range | Optimal Value (Example) | Reference |
| Molar Ratio (SbF₃ : 1,1,1,3-tetrachloropropane) | 0.6:1 - 0.7:1 | 0.65:1 - 0.68:1 | [2] |
| Molar Ratio (Catalyst : 1,1,1,3-tetrachloropropane) | 0.05:1 - 0.15:1 | 0.1:1 - 0.12:1 | [2] |
| Reaction Temperature | 30°C - 70°C | 40°C - 50°C | [2] |
| Reaction Time | 8 - 15 hours | 10 - 12 hours | [2] |
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues during the synthesis.
Caption: A logical guide to troubleshooting synthesis problems.
References
Technical Support Center: Fluorination of Tetrachloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of tetrachloropropane.
Troubleshooting Guides
This section addresses specific issues that may arise during the fluorination of tetrachloropropane, providing potential causes and recommended solutions.
Issue 1: Low Conversion of Tetrachloropropane
| Potential Cause | Recommended Solution |
| Catalyst Deactivation: The catalyst may have lost activity due to coking (carbon deposition), poisoning by impurities in the feed, or sintering at high temperatures. | - Regenerate the catalyst: This can often be done by a controlled oxidation to burn off coke deposits. - Ensure feed purity: Use high-purity tetrachloropropane and hydrogen fluoride (HF) to avoid introducing catalyst poisons such as sulfur or water. - Optimize reaction temperature: Avoid excessively high temperatures that can lead to catalyst sintering. |
| Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the desired reaction conditions. | - Screen different catalysts: Common catalysts include chromium-based oxides (for gas-phase reactions) and antimony halides (for liquid-phase reactions).[1] - Activate the catalyst: Ensure the catalyst is properly activated before use. For example, chromium-based catalysts are often pre-treated with HF. |
| Inadequate Reaction Conditions: The temperature, pressure, or residence time may not be optimal for the reaction. | - Optimize reaction parameters: Systematically vary the temperature, pressure, and flow rate of reactants to find the optimal conditions for your specific setup. |
| Poor Mass Transfer: In gas-phase reactions, poor contact between the reactants and the catalyst can limit the reaction rate. | - Improve reactor design: Ensure good mixing and uniform flow through the catalyst bed. |
Issue 2: Poor Selectivity to the Desired Fluorinated Product
| Potential Cause | Recommended Solution |
| Formation of Over-fluorinated Products: Excessive fluorination can lead to the formation of products with more fluorine atoms than desired. | - Adjust the HF:tetrachloropropane ratio: A lower molar ratio of HF to tetrachloropropane can favor the formation of less-fluorinated products. - Lower the reaction temperature: Higher temperatures can sometimes promote more extensive fluorination. |
| Formation of Under-fluorinated Products: Incomplete fluorination results in a mixture of partially fluorinated intermediates. | - Increase the HF:tetrachloropropane ratio: A higher molar ratio of HF can drive the reaction towards more complete fluorination. - Increase the reaction temperature or residence time: This can help to ensure that the reaction goes to completion. |
| Dehydrochlorination Side Reactions: Tetrachloropropane can undergo dehydrochlorination to form tetrachloropropene isomers, which may then react differently or remain as impurities. | - Optimize catalyst selection: Some catalysts may favor fluorination over dehydrochlorination. - Control reaction temperature: Dehydrochlorination is often favored at higher temperatures. |
Issue 3: Formation of High-Boiling Point Byproducts ("Heavies" or Oligomers)
| Potential Cause | Recommended Solution |
| Oligomerization Reactions: Under certain conditions, the reactants or products can polymerize to form high-molecular-weight compounds. This is more common in liquid-phase reactions. | - Optimize reaction temperature and residence time: Lower temperatures and shorter residence times can reduce the extent of oligomerization. - Use a solvent: In liquid-phase reactions, the use of an inert solvent can dilute the reactants and reduce the likelihood of oligomerization. |
| Coke Formation on the Catalyst: In gas-phase reactions, "heavies" can deposit on the catalyst surface as coke, leading to deactivation. | - Periodically regenerate the catalyst: As mentioned in Issue 1, catalyst regeneration can remove coke deposits. - Introduce a co-feed: In some cases, co-feeding a small amount of an oxygen-containing compound can help to mitigate coke formation. |
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of tetrachloropropane used as starting materials?
The most common starting isomer is 1,1,1,3-tetrachloropropane. Other isomers can also be used, but their reactivity and the resulting product distribution may differ.
Q2: What are the typical catalysts used for the fluorination of tetrachloropropane?
For gas-phase fluorination, chromium-based catalysts, such as chromium(III) oxide (Cr₂O₃), often supported on alumina or in a fluorinated form, are widely used.[2] For liquid-phase fluorination, antimony halides, particularly antimony pentachloride (SbCl₅) and its fluorinated derivatives, are common catalysts.[1][3]
Q3: What are the major side reactions to be aware of?
The main side reactions include:
-
Dehydrochlorination: The elimination of HCl from tetrachloropropane to form tetrachloropropene isomers.[4]
-
Over-fluorination: The substitution of more chlorine atoms with fluorine than desired.
-
Under-fluorination: Incomplete substitution of chlorine with fluorine, leaving chlorinated intermediates.
-
Oligomerization/Coke Formation: The formation of high-boiling point byproducts that can foul equipment and deactivate catalysts.
Q4: How can I control the degree of fluorination?
The degree of fluorination can be controlled by adjusting several reaction parameters:
-
Molar ratio of HF to tetrachloropropane: Increasing this ratio generally leads to a higher degree of fluorination.
-
Reaction temperature: Higher temperatures can increase the rate of fluorination but may also lead to more side reactions.
-
Contact time/residence time: Longer reaction times allow for more extensive fluorination.
-
Catalyst choice: The nature of the catalyst can influence the selectivity towards a specific degree of fluorination.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in the Fluorination of 1,1,1,3-Tetrachloropropane (Illustrative Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Cr₂O₃ | Cr₂O₃ | SbCl₅ |
| Phase | Gas | Gas | Liquid |
| Temperature | 250°C | 350°C | 100°C |
| HF:Substrate Ratio | 5:1 | 10:1 | 8:1 |
| Desired Product Yield | 75% | 60% | 85% |
| Over-fluorinated Products | 5% | 15% | 3% |
| Under-fluorinated Products | 10% | 5% | 7% |
| Dehydrochlorination Products | 8% | 15% | 2% |
| Heavies/Oligomers | 2% | 5% | 3% |
Note: This table is for illustrative purposes and actual results will vary based on the specific experimental setup.
Experimental Protocols
Protocol 1: Gas-Phase Fluorination using a Chromium-Based Catalyst
Objective: To synthesize a monofluorinated tetrachloropropane derivative via gas-phase catalysis.
Materials:
-
1,1,1,3-tetrachloropropane
-
Anhydrous hydrogen fluoride (HF)
-
Nitrogen (for purging)
-
Chromium(III) oxide catalyst (pelletized)
-
Tubular reactor (e.g., Inconel or Hastelloy)
-
Temperature controller and furnace
-
Mass flow controllers for gases
-
Condenser and collection system
-
Scrubber for unreacted HF and HCl
Procedure:
-
Pack the tubular reactor with the chromium(III) oxide catalyst.
-
Purge the system with nitrogen to remove air and moisture.
-
Heat the reactor to the desired reaction temperature (e.g., 250-350°C).
-
Activate the catalyst by introducing a flow of anhydrous HF for a specified period.
-
Introduce the 1,1,1,3-tetrachloropropane into a vaporizer and then into the reactor along with the HF stream at the desired molar ratio.
-
Pass the reactant mixture over the catalyst bed.
-
The reactor effluent is passed through a condenser to collect the liquid products.
-
Non-condensable gases (including HCl byproduct and unreacted HF) are passed through a scrubber containing a basic solution (e.g., potassium hydroxide).
-
Analyze the collected liquid products by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.
Protocol 2: Liquid-Phase Fluorination using an Antimony Pentachloride Catalyst
Objective: To synthesize a difluorinated tetrachloropropane derivative via liquid-phase catalysis.
Materials:
-
1,1,1,3-tetrachloropropane
-
Anhydrous hydrogen fluoride (HF)
-
Antimony pentachloride (SbCl₅)
-
Stirred autoclave reactor (e.g., Hastelloy)
-
Pressure gauge and relief valve
-
Temperature controller
-
Gas inlet and liquid sampling ports
-
Scrubber system
Procedure:
-
Charge the autoclave reactor with antimony pentachloride.
-
Pressurize the reactor with anhydrous HF to activate the catalyst, forming an antimony chlorofluoride species.
-
Heat the reactor to the desired reaction temperature (e.g., 80-120°C).
-
Continuously feed liquid 1,1,1,3-tetrachloropropane and gaseous anhydrous HF into the reactor at the desired molar ratio while maintaining the reaction temperature and pressure.
-
The reaction mixture is continuously stirred to ensure good mixing.
-
The product stream, containing the fluorinated propanes, HCl, and unreacted HF, is withdrawn from the reactor.
-
The HCl and unreacted HF are separated from the organic products, typically through distillation or phase separation.
-
The organic phase is washed with a dilute base and then water, dried, and analyzed by GC and GC-MS.
Visualizations
Caption: Potential side reaction pathways in the fluorination of tetrachloropropane.
Caption: A logical workflow for troubleshooting common issues in tetrachloropropane fluorination.
References
- 1. WO1998005614A1 - Preparation of 1,1,1,3,3-pentachloropropane by photochlorination of 1,1,1,3-tetrachloropropane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US4885416A - Fluorination process - Google Patents [patents.google.com]
- 4. Dehydrochlorination of 1,1,1,3,3-Pentachlopropane promoted by fluoride - Beijing Institute of Technology [pure.bit.edu.cn:443]
Technical Support Center: Degradation of 1,3-Dichloro-1,1-difluoropropane (HCFC-252fb)
Welcome to the technical support center for the degradation of 1,3-Dichloro-1,1-difluoropropane (HCFC-252fb). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Please note that while specific degradation data for this compound is limited, the information provided is based on established principles for the degradation of similar halogenated hydrocarbons.
Troubleshooting Guide
This guide addresses common issues encountered during experimental studies on the degradation of halogenated compounds.
| Problem | Potential Cause | Suggested Solution |
| No degradation of HCFC-252fb observed | Incorrect analytical method or detection limit. | Verify that your analytical method (e.g., GC-MS, GC-ECD) is sensitive enough to detect small changes in concentration.[1][2] |
| Inactive microbial culture or inappropriate experimental conditions (for biotic degradation). | Ensure the microbial consortium is viable and has been acclimated. Optimize conditions such as pH, temperature, and the presence of necessary co-substrates.[3][4] | |
| Abiotic conditions are not conducive to degradation (e.g., incorrect pH for hydrolysis). | Review literature on similar compounds to determine optimal abiotic conditions. For instance, hydrolysis of some halogenated propenes is pH-dependent.[5] | |
| Inconsistent or non-reproducible results | Contamination of glassware, solvents, or reagents. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and baked to remove any organic residues. |
| Leaks in the experimental setup (e.g., headspace vials, reactor). | Check all seals and septa for leaks, especially when working with volatile compounds.[6] | |
| Variability in microbial inoculum. | Use a consistent source and concentration of microbial inoculum for all experiments. | |
| Poor peak shape or resolution in GC analysis | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a column suitable for halogenated compounds.[6] |
| Incorrect GC oven temperature program. | Optimize the temperature program to ensure good separation of the parent compound and potential degradation products. | |
| Column bleed at high temperatures. | Ensure the column is not heated beyond its maximum operating temperature.[6] | |
| Difficulty in identifying degradation products | Low concentration of intermediates. | Use concentration techniques or more sensitive analytical instrumentation. |
| Co-elution of peaks. | Adjust the GC temperature program or use a different column chemistry to improve separation. | |
| Unknown fragmentation patterns in MS. | Compare experimental mass spectra with libraries and consider possible fragmentation pathways for halogenated compounds, such as the loss of chlorine or fluorine atoms.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the likely abiotic degradation pathways for this compound?
A1: Based on similar halogenated alkanes, the primary abiotic degradation pathways are likely to be hydrolysis and reaction with photochemically produced hydroxyl radicals in the atmosphere.[8] Hydrolysis, the reaction with water, can lead to the substitution of chlorine atoms with hydroxyl groups. The rate of hydrolysis is often dependent on pH and temperature.[5]
Q2: What are the potential biotic degradation pathways for this compound?
A2: Biotic degradation, particularly under anaerobic conditions, is a known pathway for many halogenated hydrocarbons.[9][10] A likely mechanism is reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process is often carried out by specific microbial consortia.[11] Aerobic degradation may also be possible, potentially through co-metabolism where the degradation is facilitated by enzymes produced for other substrates.[12]
Q3: What are the expected degradation products of this compound?
A3: The degradation products will depend on the specific pathway.
-
Hydrolysis could lead to the formation of chloro-fluoro-propanols.
-
Reductive dechlorination would likely produce 1-chloro-1,1-difluoropropane and subsequently 1,1-difluoropropane.
-
Further degradation could lead to the cleavage of the carbon-carbon bonds, eventually resulting in smaller molecules.
Q4: Which analytical techniques are most suitable for studying the degradation of this compound?
A4: Gas chromatography (GC) is the most common technique for analyzing volatile halogenated compounds.[1][2]
-
GC with a Mass Spectrometer (GC-MS) is excellent for identifying unknown degradation products through their mass spectra.[7]
-
GC with an Electron Capture Detector (GC-ECD) is highly sensitive to halogenated compounds and is ideal for quantifying low concentrations of the parent compound.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the parent compound and its degradation products.[7]
Quantitative Data Summary
The following table provides a hypothetical example of how to present quantitative data from a degradation study of this compound.
| Condition | Initial Concentration (µM) | Concentration after 30 days (µM) | Degradation (%) | Major Degradation Product(s) Detected |
| Abiotic Control (pH 7, 25°C) | 100 | 95.2 | 4.8 | 1-Chloro-1,1-difluoro-3-propanol |
| Anaerobic Biotic (Methanogenic consortium) | 100 | 23.5 | 76.5 | 1-Chloro-1,1-difluoropropane |
| Aerobic Biotic (Co-metabolism with methane) | 100 | 68.1 | 31.9 | Not identified |
Experimental Protocols
Protocol: Microbial Degradation of this compound under Anaerobic Conditions
This protocol outlines a general procedure for assessing the anaerobic biodegradation of this compound in a laboratory setting.
1. Materials and Reagents:
-
Anaerobic mineral medium
-
Microbial inoculum (e.g., sludge from an anaerobic digester)
-
This compound (HCFC-252fb) stock solution in a suitable solvent (e.g., methanol)
-
Serum bottles (120 mL) with butyl rubber stoppers and aluminum crimp seals
-
Gas-tight syringes
-
Nitrogen gas (oxygen-free)
-
GC-MS or GC-ECD for analysis
2. Experimental Setup:
-
Prepare the anaerobic mineral medium and dispense 50 mL into each serum bottle.
-
Add the microbial inoculum to the biotic experimental bottles (e.g., 5% v/v).
-
Prepare abiotic control bottles containing only the mineral medium.
-
Seal the bottles with butyl rubber stoppers and aluminum crimp seals.
-
Purge the headspace of each bottle with oxygen-free nitrogen gas for 15-20 minutes to create anaerobic conditions.
-
Using a gas-tight syringe, spike each bottle with the HCFC-252fb stock solution to achieve the desired final concentration.
-
Incubate the bottles in the dark at a constant temperature (e.g., 25°C) on a shaker.
3. Sampling and Analysis:
-
At regular time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove a headspace or liquid sample from each bottle using a gas-tight syringe.
-
For headspace analysis, directly inject the gas sample into the GC.
-
For liquid analysis, extract the sample with a suitable solvent (e.g., hexane) before injection into the GC.
-
Analyze the samples for the concentration of HCFC-252fb and the appearance of any degradation products.
4. Data Interpretation:
-
Plot the concentration of HCFC-252fb over time for both biotic and abiotic conditions.
-
A significant decrease in concentration in the biotic samples compared to the abiotic controls indicates biodegradation.
-
Identify degradation products by comparing mass spectra to libraries or by running standards if available.
Visualizations
Caption: Proposed abiotic degradation pathway of this compound.
Caption: Proposed biotic degradation pathway of this compound.
Caption: General experimental workflow for a degradation study.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR 1,1-DICHLOROETHANE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bioavailability and biodegradation kinetics protocol for organic pollutant compounds to achieve environmentally acceptable endpoints during bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of halogenated aliphatic compounds: the role of adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. This compound | 819-00-1 | Benchchem [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. Microbial degradation of hydrochlorofluorocarbons (CHCl2F and CHCl2CF3) in soils and sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetrachloroethylene - Wikipedia [en.wikipedia.org]
- 12. Degradation of 1,3-dichloropropene by a soil bacterial consortium and Rhodococcus sp. AS2C isolated from the consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Dichloro-1,1-difluoropropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1,3-Dichloro-1,1-difluoropropane (HCFC-252fc).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, often synthesized by the fluorination of 1,1,1,3-tetrachloropropane, can contain several types of impurities. These include:
-
Unreacted Starting Materials: Residual 1,1,1,3-tetrachloropropane.
-
Intermediates and Byproducts: Partially fluorinated compounds such as 1,1,3,3-tetrachloro-1-fluoropropane, and other isomers of dichlorodifluoropropane.[1][2][3]
-
Over-fluorinated Products: Propane molecules with more than two fluorine atoms.
-
Unsaturated Compounds: Chlorinated and/or fluorinated propenes resulting from dehydrochlorination side reactions.[4]
-
Residual Solvents: If solvents like dichloromethane or dioxane are used in the synthesis.[5]
-
Catalyst Residues: Traces of catalysts, such as antimony compounds, used in the fluorination process.
Q2: How can I analyze the purity of my this compound sample?
A2: The most common and effective method for analyzing the purity of this compound is Gas Chromatography (GC). For detailed analysis and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique.[6][7] A halogen-specific detector (XSD) can also be beneficial for selective detection of halogenated compounds.[8]
Q3: What is the most suitable method for purifying crude this compound?
A3: Fractional distillation is the most effective and widely used method for purifying this compound on a laboratory and industrial scale.[9] This technique separates compounds based on differences in their boiling points. Since the boiling points of the desired product and its related impurities can be close, a fractional distillation column with a sufficient number of theoretical plates is necessary for efficient separation.[4]
Q4: Are there any specific safety precautions I should take during purification?
A4: Yes, this compound may cause skin and respiratory irritation.[10] It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thermal decomposition can generate hazardous gases like hydrogen chloride and hydrogen fluoride.[10] Ensure that all distillation equipment is properly assembled and free of leaks.
Troubleshooting Guide for Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| No distillate is collecting. | 1. The heating temperature is too low. 2. The condenser water is too cold, causing the vapor to solidify. 3. There is a leak in the system. | 1. Gradually increase the temperature of the heating mantle. 2. Reduce the flow rate of the cooling water or use a coolant at a slightly higher temperature. 3. Check all joints and connections for a proper seal. |
| The distillation is proceeding too slowly. | The heating rate is too low. | Gradually increase the heating mantle temperature to achieve a steady distillation rate of 1-2 drops per second. |
| The separation of components is poor. | 1. The distillation rate is too fast. 2. The fractionating column is not efficient enough (too few theoretical plates). 3. The column is not properly insulated. | 1. Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column. 2. Use a longer fractionating column or one with a more efficient packing material. 3. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient. |
| The temperature at the thermometer fluctuates. | 1. The heating is uneven. 2. The boiling point of the collected fraction has been reached, and a new component is starting to distill. | 1. Ensure the heating mantle is in good contact with the flask and that the liquid is stirring. 2. Change the receiving flask to collect the next fraction. |
| "Bumping" or violent boiling of the liquid. | The liquid is superheating due to a lack of nucleation sites. | Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Column flooding. | The vapor flow rate is too high, preventing the liquid from flowing back down the column. | Reduce the heating rate to decrease the rate of vaporization.[11] |
Quantitative Data
The following tables provide illustrative examples of impurity profiles before and after purification. Actual values will vary depending on the specific synthesis method and reaction conditions.
Table 1: Typical Impurity Profile of Crude this compound
| Compound | Boiling Point (°C) | Typical Concentration (%) |
| This compound | 104-106 | 90.0 - 95.0 |
| 1,1,1,3-tetrachloropropane | 158-160 | 2.0 - 5.0 |
| 1,1,3,3-tetrachloro-1-fluoropropane | ~130-135 | 1.0 - 3.0 |
| Other isomers and byproducts | Variable | 1.0 - 2.0 |
Table 2: Purity Profile after Fractional Distillation
| Compound | Boiling Point (°C) | Typical Concentration (%) |
| This compound | 104-106 | > 99.5 |
| 1,1,1,3-tetrachloropropane | 158-160 | < 0.1 |
| 1,1,3,3-tetrachloro-1-fluoropropane | ~130-135 | < 0.2 |
| Other isomers and byproducts | Variable | < 0.2 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Insulating material (glass wool or aluminum foil)
-
Lab jack and clamps
Procedure:
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to a dry round-bottom flask. Do not fill the flask more than two-thirds full.
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[12]
-
Wrap the fractionating column with the insulating material to ensure an adiabatic process.
-
Start the flow of cooling water through the condenser. The water should enter at the bottom and exit at the top.[12]
-
Begin heating the flask gently with the heating mantle. If using a stirrer, start the stirring.
-
Observe the condensation ring as it slowly rises up the fractionating column. A slow rise is crucial for good separation.[4]
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound (approx. 104-106 °C), place a clean, pre-weighed receiving flask to collect the main fraction.
-
Continue distillation at a steady rate of 1-2 drops per second until most of the product has been collected. The temperature should remain constant during this period.
-
If the temperature begins to rise significantly or drop, stop the distillation by removing the heating mantle. This indicates that the desired product has been distilled and higher-boiling impurities are remaining in the distillation flask.
-
Allow the apparatus to cool down before disassembling.
-
Analyze the purity of the collected fraction using GC-MS.
Protocol 2: Purity Analysis by GC-MS
Objective: To determine the purity and identify any remaining impurities in the purified this compound.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 8860 GC or similar.
-
Mass Spectrometer: Agilent 5977B MSD or similar.
-
Column: Agilent J&W DB-624 or a similar column suitable for volatile halogenated hydrocarbons.
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
MS Scan Range: 30-300 m/z.
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Acquire the data according to the instrument parameters.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.
-
Analyze the mass spectra of any minor peaks to identify the residual impurities by comparing them to a spectral library (e.g., NIST).
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting guide for poor separation during fractional distillation.
References
- 1. agilent.com [agilent.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. bund.net [bund.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Common Distillation Issues [easystill.com]
- 11. fiveable.me [fiveable.me]
- 12. m.youtube.com [m.youtube.com]
1,3-Dichloro-1,1-difluoropropane stability and storage issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of 1,3-Dichloro-1,1-difluoropropane (CAS No. 819-00-1). The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Suspected Decomposition of the Compound
-
Symptoms:
-
Unexpected experimental results.
-
Visible changes in the material (e.g., discoloration, precipitate formation).
-
Unusual odors.
-
pH changes in aqueous solutions.
-
-
Troubleshooting Steps:
Figure 1. Troubleshooting workflow for suspected decomposition.
Issue 2: Inconsistent Results in Aqueous Solutions
-
Symptoms:
-
Poor reproducibility of experiments involving aqueous solutions of this compound.
-
Drifting pH values over time.
-
-
Potential Cause:
-
Troubleshooting Steps:
-
pH Monitoring: Regularly monitor the pH of your aqueous solutions.
-
Buffering: Use a suitable buffer system to maintain a constant pH.
-
Fresh Solutions: Prepare fresh solutions immediately before use.
-
Temperature Control: Perform experiments at a consistent and controlled temperature, as hydrolysis rates are temperature-dependent.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][3] It should be protected from heat, sparks, and open flames.[3]
Q2: Is this compound stable under normal laboratory conditions?
A2: Yes, the product is stable under normal handling and storage conditions.[3][4] However, exposure to incompatible materials or elevated temperatures can lead to decomposition.
Q3: What materials are incompatible with this compound?
A3: Avoid contact with alkali metals, finely divided metals such as aluminum, magnesium, or zinc, strong bases, and strong oxidizing agents.[3]
Q4: What are the known decomposition products of this compound?
A4: Under normal storage conditions, hazardous decomposition products are not expected to be produced.[3] However, in the event of a fire or exposure to high temperatures, thermal decomposition can generate carbon oxides, hydrogen chloride, and hydrogen fluoride.[3] A possible degradation pathway could involve the elimination of HCl or HF, followed by further reactions.
Q5: How can I test for the degradation of my this compound sample?
A5: You can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of your sample and identify potential degradation products.[3] For related compounds, methods involving derivatization followed by GC-MS have been used to detect and quantify degradation products.[4]
Quantitative Stability Data
| Parameter | Condition | Value for 1,3-dichloropropene (Analogue) | Reference |
| Half-life in deionized water | 20°C | 9.8 days | [1][2] |
| Effect of pH on Hydrolysis | - | Low pH inhibits, high pH favors the reaction | [1][2] |
| Effect of Light on Hydrolysis | - | Little to no effect on the hydrolysis rate | [1] |
Experimental Protocols
Protocol: General Stability Testing of this compound
This protocol outlines a general procedure for evaluating the stability of this compound under various conditions.
1. Objective: To assess the stability of this compound over time when exposed to different environmental conditions (e.g., temperature, humidity, light).
2. Materials:
-
This compound sample.
-
Inert, tightly sealed vials (e.g., amber glass vials with PTFE-lined caps).
-
Environmental chambers or incubators for controlled temperature and humidity.
-
Light source for photostability testing (optional).
-
Analytical instrumentation (GC-MS or HPLC).
-
Appropriate solvents for dilution.
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
3. Experimental Workflow:
References
- 1. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 819-00-1 | Benchchem [benchchem.com]
- 4. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HCFC Synthesis Reactions
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for synthesizing HCFCs?
Common precursors for HCFC synthesis include chloroform (HCC20) and other chlorinated alkanes.[1][2] The synthesis often involves the fluorination of these precursors using hydrogen fluoride (HF).[1][2]
Q2: What types of catalysts are commonly employed in HCFC synthesis?
The choice of catalyst is critical and depends on the specific reaction. Common catalysts include:
-
Antimony pentachloride (SbCl5): Often used in liquid-phase fluorination reactions.[1]
-
Aluminum fluoride (AlF3) and Chromium fluoride (CrF3): Utilized in gas-phase fluorination processes.[1][2]
-
Supported Palladium (Pd) catalysts: Employed in hydrodechlorination reactions, which can be a subsequent step to produce HFCs from HCFCs.
Q3: What are the major challenges encountered during HCFC synthesis?
Researchers often face challenges such as:
-
Low Yield and Selectivity: Competing side reactions can lead to the formation of undesired byproducts, reducing the yield of the target HCFC.
-
Catalyst Deactivation: Catalysts can lose activity over time due to coking (carbon deposition) or poisoning by impurities.
-
Corrosion: The use of corrosive reagents like HF necessitates specialized reactor materials to prevent equipment damage.[1][2]
-
Byproduct Formation: A variety of byproducts can be formed, complicating the purification of the desired product. For instance, in reactions involving HCFC-22, byproducts can include C2F4, CH2=CF2, HF, and HCl.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during HCFC synthesis experiments.
| Problem | Potential Cause | Suggested Solution |
| Low Conversion of Starting Material | 1. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 2. Inactive Catalyst: The catalyst may be deactivated or poisoned. 3. Insufficient Reactant Molar Ratio: The ratio of fluorinating agent to the chlorinated precursor may be too low. | 1. Gradually increase the reaction temperature in increments of 10-20°C and monitor the conversion. 2. Regenerate or replace the catalyst. Ensure all reactants and the reactor are free of impurities that could poison the catalyst. 3. Increase the molar ratio of the fluorinating agent (e.g., HF) to the chlorinated starting material. |
| Poor Selectivity to Desired HCFC | 1. Suboptimal Reaction Temperature: High temperatures can favor the formation of undesired byproducts. 2. Incorrect Catalyst: The chosen catalyst may not be selective for the desired reaction. 3. Improper Residence Time: The time the reactants spend in the reactor may be too long or too short. | 1. Optimize the reaction temperature by screening a range of temperatures to find the optimal balance between conversion and selectivity. 2. Experiment with different catalysts known for their selectivity in similar fluorination reactions. 3. Adjust the flow rates of the reactants to alter the residence time and favor the formation of the desired product. |
| Rapid Catalyst Deactivation | 1. Coking: Carbon deposition on the catalyst surface. 2. Poisoning: Impurities in the feed stream (e.g., sulfur or water) can poison the catalyst. 3. Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area. | 1. Introduce a small amount of an oxidizing agent (e.g., a controlled leak of air or oxygen) to burn off carbon deposits. Note: This must be done cautiously to avoid runaway reactions. 2. Purify the reactant feed streams to remove any potential catalyst poisons. 3. Operate the reactor at the lowest possible temperature that still provides an acceptable conversion rate. |
| Inconsistent Product Yields | 1. Fluctuations in Reaction Conditions: Unstable temperature, pressure, or reactant flow rates. 2. Inhomogeneous Catalyst Bed: Poorly packed catalyst can lead to channeling and inconsistent reaction. | 1. Ensure precise control over all reaction parameters using calibrated instruments. 2. Repack the reactor to ensure a uniform catalyst bed. |
Experimental Protocols
Protocol 1: Gas-Phase Fluorination of a Chlorinated Alkane
This protocol describes a general procedure for the gas-phase synthesis of an HCFC using a solid-state catalyst.
1. Reactor Setup:
- A fixed-bed reactor made of a corrosion-resistant alloy (e.g., Inconel or Monel) is used.
- The reactor is packed with the chosen catalyst (e.g., aluminum fluoride).
- The reactor is placed inside a furnace with a programmable temperature controller.
- Mass flow controllers are used to precisely regulate the flow of the gaseous reactants.
2. Catalyst Activation:
- The catalyst is typically activated in-situ by heating it to a high temperature (e.g., 300-400°C) under a flow of an inert gas (e.g., nitrogen) to remove any adsorbed moisture.
- This is followed by a pre-fluorination step where a stream of anhydrous HF is passed over the catalyst to activate it.
3. Reaction Execution:
- The reactor is brought to the desired reaction temperature (e.g., ranging from 200 to 400°C).
- The chlorinated alkane and anhydrous HF are introduced into the reactor at a specific molar ratio.
- The reaction pressure is maintained at a set value (e.g., 1-10 atm).
- The effluent gas stream from the reactor is passed through a series of traps to remove unreacted HF and HCl before being collected for analysis.
4. Product Analysis:
- The product mixture is analyzed using Gas Chromatography (GC) to determine the conversion of the starting material and the selectivity to the desired HCFC product.
- Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the various products and byproducts.
Data Presentation
Table 1: Effect of Reaction Temperature on Product Distribution in a Hypothetical HCFC Synthesis
| Temperature (°C) | Conversion of Precursor (%) | Selectivity to Desired HCFC (%) | Selectivity to Byproduct A (%) | Selectivity to Byproduct B (%) |
| 250 | 45 | 85 | 10 | 5 |
| 275 | 60 | 80 | 15 | 5 |
| 300 | 78 | 70 | 25 | 5 |
| 325 | 92 | 55 | 40 | 5 |
Table 2: Influence of Catalyst Type on HCFC Synthesis Performance
| Catalyst | Reaction Temperature (°C) | Conversion of Precursor (%) | Selectivity to Desired HCFC (%) |
| Catalyst X | 300 | 78 | 70 |
| Catalyst Y | 300 | 85 | 82 |
| Catalyst Z | 300 | 65 | 60 |
Visualizations
Caption: Figure 1. A generalized workflow for a gas-phase HCFC synthesis experiment.
Caption: Figure 2. A decision tree for troubleshooting low yield in HCFC synthesis.
References
Technical Support Center: Safe Disposal of 1,3-Dichloro-1,1-difluoropropane Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 1,3-Dichloro-1,1-difluoropropane (HCFC-252fc) waste. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for the disposal of this compound waste?
The primary and recommended method for the disposal of this compound waste is through high-temperature incineration.[1] This should be carried out in an authorized and licensed facility equipped with an afterburner and a flue gas scrubber to neutralize acidic byproducts.[1]
Q2: What are the hazardous decomposition products of this compound?
Thermal decomposition of this compound can generate hazardous byproducts, including:
-
Carbon oxides (CO, CO2)
-
Hydrogen chloride (HCl)
-
Hydrogen fluoride (HF)[1]
Q3: What materials are incompatible with this compound?
This compound is incompatible with the following materials, and contact should be avoided, especially during storage and disposal:
-
Strong bases
-
Strong oxidizing agents
-
Alkali metals
-
Finely divided metals (e.g., aluminum, magnesium, zinc)[1]
Q4: Is this compound considered an environmentally hazardous substance?
Yes, this compound is classified as a Class II ozone-depleting substance.[1] Its release into the atmosphere contributes to the depletion of the stratospheric ozone layer. Therefore, it is crucial to prevent its release and ensure its proper destruction.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during the handling and disposal of this compound waste in a laboratory setting.
| Issue | Possible Cause | Recommended Action |
| Accidental Spill | Improper handling, container failure. | 1. Evacuate the immediate area. 2. Ensure adequate ventilation. 3. Wear appropriate Personal Protective Equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection. 4. Contain the spill using an inert absorbent material (e.g., sand, vermiculite). 5. Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal. |
| Unexpected Reaction During Storage or Experiment | Contamination with incompatible materials (e.g., strong bases, oxidizing agents). | 1. If safe to do so, isolate the container. 2. Do not attempt to neutralize the reaction without a thorough understanding of the materials involved. 3. Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office. |
| Foul Odor Detected | Leak from a storage container or experimental setup. | 1. Do not rely on odor as a safe indicator of concentration, as olfactory fatigue can occur. 2. Immediately check for potential leaks in a well-ventilated area, preferably within a fume hood. 3. If a leak is identified and can be safely stopped, do so. Otherwise, evacuate and report the issue to your EHS office. |
| Corrosion of Storage Container | Use of an incompatible container material. | 1. Transfer the waste to a compatible container (e.g., high-density polyethylene - HDPE) in a well-ventilated area. 2. Inspect all waste containers regularly for signs of degradation. |
Experimental Protocols for Laboratory-Scale Waste Management
While high-temperature incineration is the standard for bulk disposal, the following protocols describe potential methods for the degradation of small quantities of this compound waste in a controlled laboratory setting. These procedures should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures in place.
Protocol 1: Alkaline Hydrolysis (for small quantities)
This protocol is designed for the slow, controlled hydrolysis of small amounts of this compound.
Materials:
-
This compound waste
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Round-bottom flask with a reflux condenser
-
Stir plate and stir bar
-
Heating mantle
-
pH meter or pH paper
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
Procedure:
-
In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of ethanol in a round-bottom flask equipped with a stir bar.
-
Slowly add the sodium hydroxide solution to the flask while stirring. An exothermic reaction may occur.
-
Attach the reflux condenser and gently heat the mixture to a moderate temperature (e.g., 50-60°C) with continuous stirring.
-
Monitor the reaction progress by taking small aliquots over time and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the parent compound.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the resulting solution with a suitable acid (e.g., dilute hydrochloric acid) to a pH of approximately 7.
-
The final aqueous solution should be disposed of as hazardous waste according to institutional guidelines.
Quantitative Data (Illustrative):
| Parameter | Value |
| Reactant Ratio (molar) | 1:3 (this compound : NaOH) |
| Temperature | 50-60 °C |
| Reaction Time | 4-8 hours (monitor for completion) |
| Degradation Efficiency | >95% (as determined by GC-MS) |
Protocol 2: Reductive Dehalogenation with Zero-Valent Iron (ZVI)
This method utilizes the reducing power of zero-valent iron to dehalogenate the compound.
Materials:
-
This compound waste
-
Zero-valent iron powder (fine grade)
-
Water (deoxygenated)
-
Reaction vessel with a septum for sampling
-
Shaker or orbital mixer
-
GC-MS for analysis
-
Appropriate PPE
Procedure:
-
In a fume hood, prepare a slurry of zero-valent iron powder in deoxygenated water in the reaction vessel.
-
Add the this compound waste to the slurry.
-
Seal the vessel and place it on a shaker or orbital mixer to ensure continuous mixing.
-
Monitor the degradation of the parent compound over time by withdrawing samples through the septum and analyzing them by GC-MS.
-
Once the reaction is complete, the remaining iron particles should be separated, and the aqueous solution disposed of as hazardous waste.
Quantitative Data (Illustrative):
| Parameter | Value |
| ZVI Concentration | 10-20 g/L |
| Temperature | Ambient (20-25 °C) |
| Reaction Time | 24-48 hours (monitor for completion) |
| Degradation Efficiency | >90% (as determined by GC-MS) |
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Byproducts of high-temperature incineration of this compound.
References
Incompatible materials with 1,3-Dichloro-1,1-difluoropropane
This guide provides essential information on materials incompatible with 1,3-Dichloro-1,1-difluoropropane (HCFC-252fc) to ensure safe handling and experimental integrity for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of materials incompatible with this compound?
A1: this compound is incompatible with several major classes of chemical substances. These include alkali metals, finely divided metals, strong bases, and strong oxidizing agents.[1] Contact with these materials should be strictly avoided to prevent hazardous reactions.
Q2: Why are alkali metals and finely divided metals considered incompatible?
A2: Alkali metals (e.g., sodium, potassium) and finely divided metals such as aluminum (Al), magnesium (Mg), and zinc (Zn) are highly reactive.[1] They can react exothermically with halogenated compounds like this compound, potentially leading to a fire or explosion. The large surface area of finely divided metals increases their reactivity.
Q3: What are the risks associated with mixing this compound with strong bases?
A3: Strong bases (e.g., sodium hydroxide, potassium hydroxide) can induce dehydrohalogenation reactions in halogenated alkanes. This can lead to the formation of unstable or flammable compounds and may proceed with significant heat generation.
Q4: What happens when this compound comes into contact with strong oxidizing agents?
A4: Strong oxidizing agents (e.g., peroxides, nitrates, chlorates) can react vigorously with organic compounds, including halogenated hydrocarbons. Such reactions can be hazardous, potentially causing fires or explosions.
Q5: Are there any specific storage conditions to prevent reactions with incompatible materials?
A5: Yes, it is crucial to store this compound in a dry, cool, and well-ventilated area.[1] The storage containers should be kept tightly closed, and the substance should be stored separately from the incompatible materials listed above.[1]
Troubleshooting Guide
Issue: I observe an unexpected temperature increase or gas evolution after adding a reagent to this compound.
Troubleshooting Steps:
-
Immediate Action: Cease the addition of the reagent immediately. If safe to do so, move the reaction vessel to a fume hood and ensure proper ventilation.
-
Identify the Reagent: Determine the chemical nature of the added reagent. Check if it falls into the categories of alkali metals, finely divided metals, strong bases, or strong oxidizing agents.
-
Cooling: If the reaction is exothermic, apply external cooling (e.g., an ice bath) to control the temperature.
-
Consult Safety Data Sheet (SDS): Refer to the SDS for this compound for specific handling and emergency procedures.[1][2]
-
Future Prevention: Review your experimental protocol to ensure that no incompatible materials are used in conjunction with this compound.
Incompatible Materials Summary
| Incompatible Material Category | Examples | Potential Hazard |
| Alkali Metals | Sodium (Na), Potassium (K), Lithium (Li) | Vigorous exothermic reaction, fire, or explosion. |
| Finely Divided Metals | Aluminum (Al), Magnesium (Mg), Zinc (Zn) | Increased reactivity leading to fire or explosion.[1] |
| Strong Bases | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Dehydrohalogenation, formation of unstable compounds. |
| Strong Oxidizing Agents | Peroxides, Nitrates, Chlorates | Vigorous reaction, potential for fire or explosion. |
Logical Relationship of Incompatibilities
Caption: Incompatible material classes for this compound.
References
Technical Support Center: Personal Protective Equipment for Halogenated Hydrocarbons
This guide provides essential information for the safe handling of halogenated hydrocarbons in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are halogenated hydrocarbons and what are the primary hazards?
Halogenated hydrocarbons are compounds containing carbon, hydrogen, and at least one halogen atom (fluorine, chlorine, bromine, or iodine).[1] Common examples include methylene chloride (dichloromethane), chloroform, carbon tetrachloride, and trichloroethylene.[1][2]
The primary hazards associated with these substances include:
-
Health Hazards: Many are suspected carcinogens, and exposure can lead to central nervous system depression, liver and kidney damage, and skin or eye irritation.[3] The risk of cancer depends on the duration and level of contact.[3]
-
Physical Hazards: While many higher-molecular-weight halogenated hydrocarbons are non-flammable, some lower-molecular-weight ones can be flammable.[1] A significant risk is the decomposition of their vapors in the presence of heat or combustion, which can form highly toxic gases.[3]
-
Environmental Hazards: These compounds are often persistent in the environment and can contaminate water, soil, and air.[4][5][6]
Q2: How do I select the correct gloves for handling a specific halogenated hydrocarbon?
No single glove material protects against all chemicals.[7][8] The selection process must be based on the specific chemical, the duration of contact, and the nature of the task. Aromatic and halogenated hydrocarbons are known to attack all types of natural and synthetic glove materials to some extent.[9]
Key Steps for Glove Selection:
-
Consult the Safety Data Sheet (SDS): The SDS for the specific chemical is the first place to look for PPE recommendations.[7][10][11]
-
Use a Chemical Resistance Chart: Always consult the glove manufacturer's compatibility chart for detailed information on breakthrough times and permeation rates for the specific chemical you are using.[10]
-
Consider the Task: For incidental contact ("splash protection"), a thinner glove may be acceptable, but it must be replaced immediately upon contact.[12] For extended contact or immersion, a thicker, more resistant glove is required.[13]
As a general rule, many common glove materials have poor resistance to halogenated hydrocarbons. For example, nitrile, natural rubber (latex), and neoprene are often rated as poor for chemicals like methylene chloride and trichloroethylene.[7][9][14][15] Butyl rubber gloves may offer better protection against some of these compounds but perform poorly with others.[13][16]
Q3: My nitrile gloves swelled and felt soft after handling methylene chloride. Is this normal?
This is a clear sign of glove degradation and chemical breakthrough. Swelling indicates that the solvent is permeating the glove material.[9] You should immediately remove and dispose of the gloves, then thoroughly wash your hands. If you anticipate this type of exposure, select a glove material with higher resistance to methylene chloride and consider double-gloving.[10] Nitrile gloves generally have poor resistance to many halogenated hydrocarbons.[12][14]
Q4: When is respiratory protection required?
Respiratory protection is necessary when engineering controls, such as a chemical fume hood, are not feasible or are insufficient to maintain airborne concentrations below the occupational exposure limit (OEL) or permissible exposure limit (PEL).[1][17]
Selection Steps:
-
Assess Exposure: Determine the concentration of the airborne contaminant.[17]
-
Calculate the Hazard Ratio: Divide the contaminant concentration by the OEL/PEL to get a hazard ratio.[18][19]
-
Select a Respirator: Choose a respirator with an Assigned Protection Factor (APF) greater than the calculated hazard ratio.[18][19][20]
-
Choose the Right Cartridge: For organic vapors like halogenated hydrocarbons, an organic vapor (OV) cartridge is typically required.[17] NIOSH uses a color-coding system; black labels indicate organic vapor cartridges.[17] If particulates are also present, a combination cartridge (e.g., OV/P95) is necessary.[19][21]
Q5: What type of eye and face protection should I use?
The level of eye and face protection depends on the risk of splashes or sprays.
-
Minimum Protection: ANSI-approved safety glasses with side shields are the minimum requirement for most small-scale lab work.[3][22]
-
Splash Hazard: When there is a potential for splashes, such as when transferring larger volumes (>500 ml) or working with corrosive liquids, chemical splash goggles that form a seal around the eyes must be worn.[2][3][11]
-
High-Risk Operations: For tasks with a high risk of splashes or sprays of hazardous liquids, a face shield should be worn in combination with safety goggles to provide broader protection.[16][22]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Skin irritation on hands after wearing gloves. | Chemical permeation through the glove material. Incorrect glove material for the specific hydrocarbon.[9] | Immediately remove gloves and wash hands. Consult the SDS and a glove compatibility chart to select a more appropriate glove material.[7][10] Consider a thicker glove or double-gloving.[10][13] |
| Dizziness or headache while working with a solvent. | Inadequate ventilation. Inhalation of vapors exceeding the exposure limit. | Cease work immediately and move to an area with fresh air. Evaluate your ventilation controls (e.g., chemical fume hood). If controls are insufficient, respiratory protection is required.[1] Report the incident to your safety officer. |
| Gloves tear or puncture easily during a procedure. | Glove material is not physically robust enough for the task (poor abrasion or puncture resistance). | Select a glove with better physical properties, such as a thicker nitrile or neoprene glove, while still ensuring chemical compatibility.[13][15] Avoid tasks that could physically damage the gloves. |
| Safety glasses fog up, obstructing vision. | Poor ventilation within the glasses; temperature and humidity differences. | Use anti-fog coatings or select safety glasses/goggles with indirect ventilation features. Ensure the lab has adequate overall ventilation. |
| Unsure which PPE to use for a new experimental protocol. | Lack of a complete risk assessment for the new procedure. | Perform a thorough hazard and risk assessment before starting.[11] Review the SDS for all chemicals involved, consult PPE selection guides, and discuss the protocol with your institution's Environmental Health & Safety (EHS) department. |
Data Presentation: Glove Material Compatibility
The following table provides a general guide to the resistance of common glove materials to select halogenated hydrocarbons. This is not a substitute for consulting the manufacturer's specific chemical resistance data. Ratings can vary based on glove thickness, manufacturer, and specific chemical formulation.
| Glove Material | Methylene Chloride | Chloroform | Carbon Tetrachloride | Trichloroethylene |
| Nitrile | Poor[9][15] | Poor[9] | Fair[9] | Poor[9] |
| Natural Rubber (Latex) | Poor[9] | Poor[9] | Fair[9] | Poor[9] |
| Neoprene | Fair[9] | Poor[15] | Good[9] | Poor[9] |
| Butyl Rubber | Good | Good | Good | Fair |
| Viton® | Excellent | Excellent | Excellent | Excellent |
| Polyvinyl Alcohol (PVA) | Excellent | Excellent | Excellent | Excellent |
Rating Key:
-
Excellent: Recommended for prolonged contact.
-
Good: Suitable for intermittent contact.
-
Fair: Use with caution; suitable for brief splash protection only.[8]
-
Poor: Not Recommended. Breakthrough can be very rapid.[8][9][14]
Experimental Protocols
Summary of Standard Test Method for Chemical Resistance of Gloves (ASTM F739)
The standard method for measuring the resistance of protective clothing materials to permeation by liquids or gases is ASTM F739 - Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact.
Methodology Overview:
-
Test Cell Setup: The protective clothing material (e.g., a sample from a glove) acts as a barrier, separating two chambers of a permeation test cell.
-
Chemical Challenge: The outside surface of the material is exposed to the halogenated hydrocarbon (the "challenge" chemical).
-
Collection Medium: The other side of the material (the "collection" side) is monitored. A collection medium, either a gas or liquid, is continuously analyzed for the presence of the challenge chemical.
-
Breakthrough Detection: An analytical instrument (such as a gas chromatograph or mass spectrometer) detects the chemical as it permeates the barrier.
-
Data Measurement:
-
Standardized Breakthrough Time: This is the elapsed time between the initial contact of the chemical with the material and the moment the chemical's permeation rate reaches a specified level (e.g., 0.1 μg/cm²/min).
-
Permeation Rate: The rate at which the chemical passes through the material is measured over time until a steady-state permeation rate is achieved.
-
This standardized test provides the quantitative data that manufacturers use to create chemical compatibility charts.
Visualizations
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate PPE when working with halogenated hydrocarbons.
Caption: A workflow for selecting appropriate PPE.
Hierarchy of Controls
Personal Protective Equipment is the last line of defense. The following diagram shows the most effective order of control measures to reduce risk.
Caption: The hierarchy of hazard controls.
References
- 1. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
- 2. PSFC Halogenated Solvents [www-internal.psfc.mit.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turi.org [turi.org]
- 7. research.arizona.edu [research.arizona.edu]
- 8. PPE Chemical Protective Material Selection Guide - MediaWiki [conservation-wiki.com]
- 9. fac.uncg.edu [fac.uncg.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. gloves.com [gloves.com]
- 15. safetyware.com [safetyware.com]
- 16. osha.gov [osha.gov]
- 17. 3m.com [3m.com]
- 18. www2.lbl.gov [www2.lbl.gov]
- 19. externalassets.unilogcorp.com [externalassets.unilogcorp.com]
- 20. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 21. multimedia.3m.com [multimedia.3m.com]
- 22. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
Technical Support Center: Managing Pressure Build-up in Fluorination Reactions
Welcome to the Technical Support Center for managing pressure build-up in reactions involving fluorinating agents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively conducting fluorination reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you anticipate and manage pressure changes in your experiments.
Troubleshooting Guide
Unexpected pressure increases during fluorination reactions can indicate a number of issues, from minor procedural errors to potentially hazardous situations like runaway reactions. This guide provides a systematic approach to identifying and resolving common causes of pressure build-up.
Problem: Unexpected Pressure Increase During Reaction
| Potential Cause | Diagnostic Steps | Solution |
| Gas Evolution | 1. Review the reaction stoichiometry for the formation of gaseous byproducts (e.g., HF, N₂, CO₂).[1] 2. Monitor the reaction headspace with a pressure transducer. 3. Perform a small-scale trial to quantify gas evolution. | 1. Ensure the reactor is equipped with an adequate pressure relief system (e.g., bursting disc, relief valve).[2] 2. Use a continuous flow setup to manage gas production effectively.[3][4] 3. Consider a two-stage pressure relief system for reactions with a high potential for gas evolution. |
| Runaway Reaction | 1. Observe for a rapid, uncontrolled increase in both temperature and pressure.[5] 2. Compare the reaction temperature to the known decomposition temperature of the reactants or products. | 1. Immediately initiate emergency cooling.[5] 2. If possible and safe, inject a reaction inhibitor (quencher). 3. In the future, ensure the cooling capacity of the reactor is sufficient to handle the reaction exotherm.[5] 4. Reduce the concentration of reactants or the dosing rate. |
| Clogged Venting Line or Relief System | 1. Check for solid precipitates or viscous materials in the reaction mixture that could block the outlet. 2. Inspect the pressure relief valve and vent lines for any obstructions. | 1. Filter the reaction mixture before it reaches the pressure relief system, if feasible. 2. Use wider bore tubing for vent lines. 3. Regularly inspect and clean pressure relief components. |
| Incompatible Solvent | 1. Research the compatibility of the chosen solvent with the fluorinating agent. Some combinations can lead to exothermic reactions and gas evolution.[6] | 1. Select a solvent that is inert to the fluorinating agent under the reaction conditions. 2. Perform a small-scale compatibility test before scaling up. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting pressure build-up in fluorination reactions.
Caption: Troubleshooting workflow for pressure build-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of pressure build-up in fluorination reactions?
A1: The most common causes are:
-
Gas Evolution: Many fluorination reactions produce gaseous byproducts. For example, reactions with diethylaminosulfur trifluoride (DAST) can generate HF gas.[1] Similarly, the decomposition of some reagents or side reactions can release gases like nitrogen or carbon dioxide.
-
Exothermic Reactions: Fluorination reactions are often highly exothermic. If the heat generated is not effectively removed, the reaction temperature can increase, leading to a rise in the vapor pressure of the solvent and other volatile components.[5]
-
Runaway Reactions: In a worst-case scenario, an uncontrolled exothermic reaction can lead to a thermal runaway, causing a very rapid and dangerous increase in both temperature and pressure.[2][5]
Q2: How can I predict the potential for pressure build-up in my reaction?
A2: Before running a reaction, you should:
-
Conduct a literature review: Look for information on the specific fluorinating agent and substrate you are using. Pay close attention to any reported safety incidents or mentions of gas evolution.
-
Perform a thermodynamic analysis: Calculate the reaction enthalpy to understand its exothermic potential.
-
Run small-scale experiments: Use a reaction calorimeter to measure heat flow and pressure changes on a small scale to predict the behavior of a larger-scale reaction.
Q3: What are the best practices for setting up an experiment to handle potential pressure increases?
A3: A robust experimental setup is crucial for safety. Key features include:
-
Pressure-rated reactor: Use a reactor that can withstand the maximum expected pressure.
-
Pressure monitoring: Continuously monitor the reactor pressure with a calibrated pressure transducer.
-
Pressure relief system: Equip the reactor with a properly sized bursting disc or relief valve that vents to a safe location (e.g., a scrubber).[2]
-
Efficient cooling: Ensure your cooling system can effectively dissipate the heat of reaction.
-
Inert atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with air and moisture.
Q4: When should I consider using a continuous flow setup?
A4: Continuous flow chemistry is an excellent strategy for managing hazardous reactions, including those with significant pressure build-up.[3][4] It is particularly advantageous when:
-
The reaction is highly exothermic and difficult to control in a batch reactor.
-
A gaseous reagent or product is involved, as flow reactors offer better gas-liquid mixing and control.
-
The reaction intermediates are unstable or hazardous.
-
You need to scale up a reaction that has safety concerns in batch mode.
Q5: What are some common fluorinating agents and their associated pressure risks?
A5: The risk of pressure build-up varies depending on the reagent:
| Fluorinating Agent | Common Byproducts | Pressure Risk | Mitigation Strategies |
| Elemental Fluorine (F₂) | HF | High | Use of diluted F₂ gas (e.g., 10% in N₂), specialized equipment (Monel or stainless steel), and a scrubber for excess F₂ and HF.[3][7] |
| DAST (Diethylaminosulfur Trifluoride) | HF, SOF₂ | Moderate to High | Perform reaction at low temperatures, ensure adequate venting and scrubbing, and be aware of potential for thermal decomposition at higher temperatures.[1][8] |
| Selectfluor® | N-containing byproducts | Low to Moderate | Generally considered safer, but can react exothermically with some solvents like DMF and DMSO.[6] Ensure solvent compatibility. |
| Hydrogen Fluoride (HF) | None (reagent) | High | Requires specialized HF-resistant equipment (e.g., plastic or stainless steel), a dedicated fume hood with a scrubber, and strict safety protocols.[7][9] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Pressure in a Batch Fluorination Reaction
Objective: To safely conduct a fluorination reaction while continuously monitoring for any pressure increase.
Materials:
-
Pressure-rated glass or stainless steel reactor
-
Magnetic stirrer and stir bar
-
Digital pressure transducer with data logging capabilities
-
Thermocouple
-
Cooling bath (e.g., ice-water or cryocooler)
-
Pressure relief system (bursting disc or relief valve) connected to a scrubber
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or similar apparatus for handling air-sensitive reagents
Procedure:
-
System Assembly: Assemble the reactor system in a fume hood. Ensure all connections are secure and leak-tested. Connect the pressure transducer and thermocouple to the reactor head.
-
Inerting the System: Purge the reactor with an inert gas for at least 15-20 minutes to remove air and moisture.
-
Reactant Charging: Under a positive pressure of inert gas, charge the reactor with the substrate and solvent.
-
Cooling: Cool the reaction mixture to the desired initial temperature using the cooling bath.
-
Reagent Addition: Slowly add the fluorinating agent to the reaction mixture via a syringe pump or dropping funnel. Monitor the temperature and pressure closely during the addition.
-
Reaction Monitoring: Maintain the reaction at the desired temperature and continue to log the pressure and temperature data throughout the reaction period.
-
Quenching and Work-up: Once the reaction is complete, carefully quench any remaining reactive species according to established procedures before opening the reactor.
Experimental Setup Diagram
Caption: Experimental setup for batch fluorination with pressure monitoring.
Quantitative Data
The following tables provide a summary of potential gas evolution and reaction conditions for common fluorinating agents. Note that actual values can vary significantly based on the substrate, solvent, and reaction scale.
Table 1: Gas Evolution from Common Fluorinating Agents
| Fluorinating Agent | Common Gaseous Byproducts | Typical Molar Gas Evolution (mol/mol of reagent) |
| DAST | HF, (Et)₂NSOF | ~1 |
| Deoxo-Fluor® | HF, SOF₂ | ~1 |
| Elemental Fluorine (in N₂) | HF | Substrate-dependent |
| Note: These are theoretical values and may not reflect actual gas evolution, which can be influenced by side reactions. |
Table 2: Example Reaction Conditions and Observed Pressure Changes
| Fluorinating Agent | Substrate | Solvent | Temperature (°C) | Max Pressure Observed (psig) | Reference |
| DAST | Primary Alcohol | CH₂Cl₂ | 0 to 25 | 5-15 | [1][8] |
| Selectfluor® | β-ketoester | Acetonitrile | 25 | < 5 | [10] |
| F₂/N₂ (10%) | Cytosine | Formic Acid | 0 | Not reported (flow) | [3] |
| Disclaimer: This data is for illustrative purposes only and should not be used as a substitute for a thorough risk assessment for your specific reaction. |
By understanding the potential causes of pressure build-up and implementing the appropriate safety and monitoring procedures, researchers can safely and effectively utilize a wide range of fluorinating agents in their work. Always perform a thorough hazard analysis before starting any new fluorination reaction.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Review on loss prevention of chemical reaction thermal runaway Principles and application [maxapress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. wjarr.com [wjarr.com]
- 6. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 7. krossing-group.de [krossing-group.de]
- 8. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 9. Flow electrochemistry: a safe tool for fluorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1H and 19F NMR for 1,3-Dichloro-1,1-difluoropropane
A guide for researchers on the structural elucidation of a halogenated propane using Nuclear Magnetic Resonance spectroscopy, with a comparative look at alternative analytical techniques.
This guide provides a detailed comparison of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 1,3-Dichloro-1,1-difluoropropane. Aimed at researchers, scientists, and drug development professionals, this document outlines the expected spectral features and provides a framework for experimental design. In the absence of publicly available experimental spectra for this specific compound, this guide leverages predicted data and compares it with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For halogenated hydrocarbons like this compound, both ¹H and ¹⁹F NMR are invaluable for confirming the molecular structure and understanding the electronic environment of the nuclei.
Predicted ¹H NMR Spectral Data
In the ¹H NMR spectrum of this compound (ClCH₂CH₂CF₂Cl), two distinct signals are anticipated, corresponding to the two non-equivalent methylene (CH₂) groups.[1] The protons on the carbon adjacent to the difluorochloro-methyl group (-CH₂CF₂Cl) are expected to be deshielded due to the strong electron-withdrawing effect of the fluorine and chlorine atoms, thus appearing at a lower field (higher ppm value) compared to the protons of the chloromethyl group (-CH₂Cl).[1]
The predicted splitting pattern for the -CH₂- group at C2 is a triplet of triplets. This arises from coupling to the two protons on the adjacent C3 (a triplet, ³JHH) and further splitting by the two fluorine atoms on C1 (another triplet, ³JHF). The protons of the chloromethyl group (-CH₂Cl) at C3 are expected to appear as a triplet due to coupling with the two protons on the adjacent C2 methylene group (³JHH).[1]
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| -CH₂-CF₂Cl | 3.6 - 4.0 | Triplet of Triplets | ³JHH ≈ 6-8 Hz, ³JHF ≈ 12-16 Hz |
| -CH₂Cl | 2.5 - 3.0 | Triplet | ³JHH ≈ 6-8 Hz |
Table 1: Predicted ¹H NMR Data for this compound.[1]
Predicted ¹⁹F NMR Spectral Data
Due to the chemical equivalence of the two fluorine atoms attached to C1, a single signal is expected in the ¹⁹F NMR spectrum. This signal is predicted to be split into a triplet due to coupling with the two adjacent protons on C2 (²JFH).[1]
| Fluorine Atoms | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| -CF₂- | -60 to -70 | Triplet | ²JFH ≈ 12-16 Hz |
Table 2: Predicted ¹⁹F NMR Data for this compound.
Comparison with Alternative Analytical Techniques
While NMR provides detailed structural information, other techniques can offer complementary data for the comprehensive analysis of this compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| GC-MS | Provides information on molecular weight and fragmentation patterns, aiding in identification and confirmation of the molecular formula. | High sensitivity and excellent for separating components in a mixture. | Isomeric differentiation can be challenging without reference standards. |
| FTIR Spectroscopy | Identifies functional groups present in the molecule through characteristic vibrational frequencies. | Fast and requires minimal sample preparation. | Provides limited information on the overall molecular structure and connectivity. |
Table 3: Comparison of NMR with GC-MS and FTIR for the analysis of this compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are outlined protocols for NMR, GC-MS, and FTIR analysis of this compound.
¹H and ¹⁹F NMR Spectroscopy
Sample Preparation: Due to the volatile nature of this compound, proper sample preparation is critical.
-
Accurately weigh approximately 10-20 mg of this compound directly into a pre-weighed NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Cap the NMR tube securely to prevent evaporation.
-
Gently vortex the tube to ensure a homogenous solution.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Spectral Width: 0-10 ppm.
-
-
¹⁹F NMR:
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 64-256.
-
Spectral Width: -50 to -100 ppm (can be adjusted based on initial scout scan).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program: Initial temperature of 40°C held for 2 minutes, then ramped at 10°C/min to 200°C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) source at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As a volatile liquid, the simplest method is to use a salt plate.
-
Place a small drop of this compound between two KBr or NaCl plates to form a thin film.
Instrumentation and Parameters:
-
Spectrometer: FTIR spectrometer with a deuterated triglycine sulfate (DTGS) detector.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean salt plates should be acquired prior to the sample analysis.
Logical Workflow for Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of this compound, starting from sample acquisition to final structural confirmation.
Figure 1. Workflow for the analytical characterization of this compound.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1,3-Dichloro-1,1-difluoropropane
For Immediate Release
Researchers and drug development professionals working with halogenated compounds now have a comprehensive guide to understanding the mass spectrometry fragmentation pattern of 1,3-dichloro-1,1-difluoropropane. This guide provides a detailed comparison with other halogenated propanes, supported by established principles of mass spectrometry, to aid in the identification and characterization of these complex molecules. While a specific experimental spectrum for this compound is not publicly available, this guide constructs a predicted fragmentation pattern based on the known behavior of similar compounds.
Unraveling the Molecular Fingerprint
Mass spectrometry is a powerful analytical technique that provides insights into the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. The fragmentation pattern is a unique "fingerprint" that can be used for structural elucidation. For halogenated compounds, this pattern is distinguished by the isotopic distribution of the halogen atoms.
Chlorine, for instance, has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[1][2] This results in characteristic isotopic clusters in the mass spectrum. For a molecule containing two chlorine atoms, such as this compound, the molecular ion region is expected to exhibit three peaks: the molecular ion peak (M), an M+2 peak, and an M+4 peak, in a relative intensity ratio of approximately 9:6:1.[2][3]
Predicted Fragmentation of this compound
The molecular formula of this compound is C₃H₄Cl₂F₂.[4][5][6] Its monoisotopic mass is approximately 147.97 g/mol .[4][5] The fragmentation of this molecule under electron ionization is predicted to follow several key pathways, primarily involving the loss of halogen atoms and cleavage of the carbon-carbon bonds.
A logical representation of the predicted fragmentation cascade is illustrated below:
Caption: Predicted fragmentation pathway of this compound.
Comparative Analysis with Other Halogenated Propanes
The fragmentation pattern of this compound can be better understood by comparing it with simpler halogenated propanes.
| Compound | Molecular Formula | Key Fragmentation Pathways | Characteristic Isotopic Pattern |
| 1-Chloropropane | C₃H₇Cl | Loss of Cl•, loss of C₂H₅• | M and M+2 peaks in a ~3:1 ratio[1] |
| 1-Bromopropane | C₃H₇Br | Loss of Br•, loss of C₂H₅• | M and M+2 peaks in a ~1:1 ratio[1] |
| 1,2-Dichloropropane | C₃H₆Cl₂ | Loss of Cl•, loss of CH₂Cl•, loss of HCl | M, M+2, and M+4 peaks in a ~9:6:1 ratio |
| Predicted: this compound | C₃H₄Cl₂F₂ | Loss of Cl•, loss of CF₂Cl•, loss of CH₂Cl• | M, M+2, and M+4 peaks in a ~9:6:1 ratio |
This comparison highlights the influence of the number and type of halogen atoms on the fragmentation process. The presence of two chlorine atoms in both 1,2-dichloropropane and this compound leads to a similar and predictable isotopic pattern for the molecular ion and any chlorine-containing fragments. The fluorine atoms in this compound will influence the masses of the fragments but not the isotopic pattern in the same way as chlorine or bromine.
Experimental Protocols
While a specific experimental protocol for this compound is not detailed in the provided search results, a general procedure for analyzing volatile halogenated hydrocarbons by gas chromatography-mass spectrometry (GC-MS) is as follows:
1. Sample Preparation:
-
The compound is typically dissolved in a volatile organic solvent such as methanol or hexane.
2. Gas Chromatography (GC):
-
Injector: A split/splitless injector is used, with an injection volume of approximately 1 µL.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating halogenated alkanes.
-
Oven Program: A temperature gradient is employed, for example, starting at 40°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
3. Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation.
-
Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Detector: An electron multiplier detector records the abundance of each ion.
-
Mass Range: The scan range is typically set from m/z 30 to 300 to capture the molecular ion and key fragments.
The workflow for a typical GC-MS experiment is depicted below:
Caption: General workflow for GC-MS analysis.
Conclusion
The predictable nature of mass spectral fragmentation, governed by fundamental chemical principles, allows for a confident prediction of the fragmentation pattern of this compound. The characteristic isotopic signature of the two chlorine atoms serves as a crucial identifier. By comparing this predicted pattern with those of other halogenated propanes, researchers can gain a deeper understanding of the structural information encoded in the mass spectrum, facilitating more accurate compound identification and characterization in complex matrices.
References
Comparative Analysis of Analytical Techniques for Dichlorodifluoropropane Isomer Identification
A comprehensive guide to the analytical methods for the identification of dichlorodifluoropropane isomers, tailored for researchers, scientists, and drug development professionals.
The precise identification and differentiation of dichlorodifluoropropane isomers are critical in various chemical and pharmaceutical research areas. The structural similarity of these isomers necessitates the use of high-resolution analytical techniques. This guide provides a comparative overview of the most effective methods for their identification, complete with detailed experimental protocols and expected data outcomes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like dichlorodifluoropropane isomers. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase, while mass spectrometry provides structural information based on the mass-to-charge ratio of fragmented ions.
Expected Performance:
The primary challenge in the GC-MS analysis of dichlorodifluoropropane isomers lies in achieving baseline chromatographic separation. The choice of the GC column is paramount. A long, non-polar capillary column is generally effective for separating isomers of halogenated hydrocarbons.[1][2] While mass spectra of isomers can be very similar, subtle differences in fragmentation patterns can be exploited for identification, especially with high-resolution mass spectrometry.
Table 1: Predicted GC-MS Performance for Dichlorodifluoropropane Isomer Analysis
| Parameter | Expected Outcome | Rationale |
| Chromatographic Resolution | Baseline separation may be achievable with optimized conditions. | Isomers will have slightly different boiling points and interactions with the stationary phase. |
| Retention Time | Each isomer will have a unique retention time. | Differences in volatility and polarity will lead to differential elution. |
| Mass Spectra | Isomers will likely produce similar fragmentation patterns. | The core molecular structure is the same, leading to common fragments. |
| Distinguishing Features | Relative abundances of certain fragment ions may differ. | The position of the chlorine and fluorine atoms can influence bond cleavage probabilities. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 ppm solution of the dichlorodifluoropropane isomer mixture in a volatile solvent such as hexane.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, and hold for 5 min.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Ionization (EI) Energy: 70 eV.
-
Mass Range: m/z 30-200.
-
Scan Mode: Full scan.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive method for the structural elucidation of isomers. ¹H, ¹³C, and ¹⁹F NMR will provide distinct spectra for each dichlorodifluoropropane isomer based on the unique chemical environment of each nucleus.
Expected Performance:
¹⁹F NMR is particularly powerful for distinguishing fluorinated isomers, as the chemical shifts are highly sensitive to the local electronic environment.[3][4] Similarly, ¹H and ¹³C NMR will show different chemical shifts and coupling constants for each isomer due to the varying proximity of electronegative halogen atoms. Computational prediction of NMR spectra can be a valuable tool to aid in the assignment of experimental data, especially when reference standards are unavailable.[5][6]
Table 2: Predicted NMR Spectral Differences for Dichlorodifluoropropane Isomers
| Isomer Structure | Predicted ¹⁹F NMR | Predicted ¹H NMR | Predicted ¹³C NMR |
| 1,1-dichloro-2,2-difluoropropane | Single resonance | Single resonance | Two distinct carbon signals |
| 1,2-dichloro-1,2-difluoropropane | Two distinct resonances | Two distinct resonances | Three distinct carbon signals |
| 1,3-dichloro-1,1-difluoropropane | Single resonance | Two distinct resonances | Three distinct carbon signals |
| 1,1-dichloro-1,3-difluoropropane | Single resonance | Two distinct resonances | Three distinct carbon signals |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10 mg of the purified isomer in 0.5 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
¹H NMR Acquisition:
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Spectral Width: 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30.
-
Number of Scans: 1024.
-
Spectral Width: 240 ppm.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: zg30.
-
Number of Scans: 64.
-
Spectral Width: 200 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can differentiate between isomers by detecting differences in their vibrational modes. The positions of the chlorine and fluorine atoms will influence the frequencies of C-H, C-C, C-Cl, and C-F bond vibrations.
Expected Performance:
While FTIR can distinguish between some isomers, particularly those with different symmetry, the spectra of structurally similar isomers can be very alike.[7] The fingerprint region (below 1500 cm⁻¹) is often the most informative for differentiating isomers. Computational chemistry can be employed to predict the vibrational frequencies of each isomer, which can then be compared with experimental spectra for identification.
Table 3: Predicted FTIR Spectral Differences for Dichlorodifluoropropane Isomers
| Isomer Structure | Key Differentiating Vibrational Modes |
| Positional Isomers | Variations in C-Cl and C-F stretching frequencies. |
| Stereoisomers | Subtle shifts in the fingerprint region due to differences in molecular symmetry. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared.
-
Instrumentation: Thermo Scientific Nicolet iS50 FTIR Spectrometer or equivalent.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Mode: Transmittance.
-
Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the comprehensive identification of dichlorodifluoropropane isomers, integrating both experimental and computational approaches.
Caption: Workflow for dichlorodifluoropropane isomer identification.
Conclusion
The identification of dichlorodifluoropropane isomers requires a multi-faceted analytical approach. GC-MS provides excellent separation and initial identification, while NMR spectroscopy offers definitive structural elucidation. FTIR can provide complementary information, particularly when combined with computational predictions. For unambiguous identification, a combination of these techniques is recommended. The provided protocols and expected outcomes serve as a valuable guide for researchers in this field.
References
- 1. vurup.sk [vurup.sk]
- 2. gcms.cz [gcms.cz]
- 3. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Comparative Study of HCFC-252fc and its Structural Isomers
This guide provides a detailed comparison of the physicochemical properties of HCFC-252fc (1,3-dichloro-1,1-difluoropropane) and its known structural isomers. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a comprehensive understanding of these halogenated hydrocarbons.
Introduction to Dichlorotrifluoropropanes
Dichlorotrifluoropropanes are halogenated alkanes with the chemical formula C3H3Cl2F3. Variations in the arrangement of chlorine and fluorine atoms on the propane backbone lead to the formation of several structural isomers. These isomers can exhibit distinct physical and chemical properties, making them suitable for different applications, while also presenting different environmental and safety profiles. This guide focuses on a comparative analysis of their key characteristics based on available data.
Physicochemical Properties
The following table summarizes the key physicochemical properties of HCFC-252fc and its structural isomers. Data has been compiled from various chemical databases and literature sources.
| Property | HCFC-252fc (this compound) | 2,3-dichloro-1,1,1-trifluoropropane | 3,3-dichloro-1,1,1-trifluoropropane | 1,3-dichloro-1,2,2-trifluoropropane |
| CAS Number | 819-00-1 | 338-75-0[1][2] | 460-69-5[3] | Not available |
| Molecular Formula | C3H3Cl2F3 | C3H3Cl2F3[1][4] | C3H3Cl2F3[3] | C3H3Cl2F3[5] |
| Molecular Weight ( g/mol ) | 166.96 | 166.96[4] | 166.96[3] | 166.96[5] |
| Boiling Point (°C) | 81-81.5 | 76-77[2] | 71-72[3] | 90[5] |
| Melting Point (°C) | Not available | -104[1] | -93.2[3] | Not available |
| Density (g/cm³) | 1.34 | 1.419[2] | 1.3391 (estimate)[3] | Not available |
| Refractive Index | 1.3775 | 1.367[2] | 1.3512 (estimate)[3] | Not available |
Structural Isomerism
The structural isomers of dichlorotrifluoropropane arise from the different possible arrangements of the two chlorine and three fluorine atoms on the three-carbon propane chain. The diagram below illustrates the relationship between the parent propane structure and some of its dichlorotrifluorinated isomers.
Experimental Protocols
General Synthesis of Dichlorotrifluoropropanes
A common method for the synthesis of hydrochlorofluorocarbons involves the fluorination of a chlorinated hydrocarbon precursor using a fluorinating agent such as hydrogen fluoride (HF) in the presence of a catalyst.
Reaction: C3H3Cl5 + 3HF --(Catalyst)--> C3H3Cl2F3 + 3HCl
Materials:
-
Pentachloropropane isomer (as starting material)
-
Anhydrous Hydrogen Fluoride (HF)
-
Catalyst (e.g., antimony pentachloride, chromium oxyfluoride)
-
Nitrogen gas (for inert atmosphere)
-
Sodium fluoride (for HF scrubbing)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous calcium chloride (for drying)
Procedure:
-
The reaction is typically carried out in a high-pressure reactor made of a material resistant to HF (e.g., Monel or stainless steel).
-
The chlorinated precursor and the catalyst are charged into the reactor.
-
The reactor is sealed and purged with nitrogen to remove air and moisture.
-
Anhydrous HF is then fed into the reactor at a controlled rate.
-
The reaction mixture is heated to the desired temperature (typically between 50-150 °C) and maintained for a specific duration.
-
After the reaction, the crude product mixture is passed through a scrubber containing sodium fluoride to remove unreacted HF and then washed with water and a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is separated and dried over anhydrous calcium chloride.
-
The final product is purified by distillation to separate the desired isomer from byproducts and unreacted starting materials.
Characterization and Analysis
The identification and quantification of the synthesized isomers are crucial. A combination of spectroscopic and chromatographic techniques is typically employed.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹⁹F, ¹³C NMR)
-
Fourier-Transform Infrared (FTIR) Spectrometer
General GC-MS Protocol:
-
Sample Preparation: The purified product is diluted in a suitable solvent (e.g., dichloromethane).
-
GC Separation: A capillary column with a non-polar stationary phase is commonly used. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of isomers with different boiling points.
-
MS Detection: The separated components are introduced into the mass spectrometer. Electron ionization (EI) is typically used to generate characteristic fragmentation patterns that aid in the identification of the isomers.
General NMR Protocol:
-
Sample Preparation: A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: ¹H, ¹⁹F, and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration values provide detailed information about the molecular structure, confirming the position of hydrogen, fluorine, and chlorine atoms.
The following diagram illustrates a general workflow for the synthesis and analysis of dichlorotrifluoropropane isomers.
Conclusion
This guide provides a foundational comparison of HCFC-252fc and its structural isomers based on currently available data. The tabulated physicochemical properties highlight the differences that arise from the varied placement of halogen atoms. The provided experimental workflow offers a general approach for the synthesis and characterization of these compounds. Further experimental research is necessary to fully elucidate the performance characteristics and potential applications of each isomer.
References
- 1. Page loading... [guidechem.com]
- 2. 2,3-Dichloro-1,1,1-trifluoropropane | CAS#:338-75-0 | Chemsrc [chemsrc.com]
- 3. 460-69-5 CAS MSDS (3,3-DICHLORO-1,1,1-TRIFLUOROPROPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1,3-dichloro-1,2,2-trifluoropropane [stenutz.eu]
Comparison of synthesis routes for fluorinated propanes
A Comparative Guide to the Synthesis of Fluorinated Propanes
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated propanes, in particular, have found widespread applications as refrigerants, blowing agents, solvents, and intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The unique properties imparted by fluorine, such as high thermal stability, low surface tension, and altered acidity, make these compounds highly valuable. This guide provides a comparative overview of the most common synthetic routes to access fluorinated propanes, focusing on halogen exchange, hydrofluorination of propenes, and electrophilic fluorination.
Halogen Exchange (Halex) Reaction
The halogen exchange (Halex) reaction is a cornerstone of industrial organofluorine chemistry. This method involves the substitution of chlorine or bromine atoms with fluorine by reacting a halogenated propane with a fluorine source, most commonly anhydrous hydrogen fluoride (HF). The reaction is typically catalyzed by a Lewis acid.
A prominent example is the synthesis of 1,1,1,3,3-pentafluoropropane (HFC-245fa), a compound used as a refrigerant and foam blowing agent.[2][4] The synthesis often starts from 1,1,1,3,3-pentachloropropane (PCP) and can be performed in either the liquid or gas phase.[4][5]
Caption: General workflow for the Halex reaction.
Table 1: Comparison of Halex Reaction Conditions for HFC-245fa Synthesis
| Starting Material | Catalyst | Phase | Temperature (°C) | Molar Ratio (HF:Substrate) | Yield | Reference |
| 1,1,1,3,3-Pentachloropropane | Antimony Pentachloride (SbCl₅) on activated carbon | Gas | Not specified | 20:1 | High | [2] |
| 1,1,1,3,3-Pentachloropropane | Antimony Pentafluoride (SbF₅) on porous materials | Gas (Two-step) | Not specified | Not specified | High activity | [4] |
| 1,1,1,3,3-Pentachloropropane | Titanium-based catalyst | Liquid | Not specified | Not specified | Avoids corrosion | [5] |
Experimental Protocol: Two-Stage Gas-Phase Fluorination of 1,1,1,3,3-Pentachloropropane[2]
This protocol describes a continuous gas-phase process for producing 1,1,1,3,3-pentafluoropropane (HFC-245fa).
-
Catalyst Preparation: An activated carbon-supported antimony pentachloride catalyst is prepared and placed in two separate reactors.
-
Reaction Setup: The two reactors are connected in series to create a two-stage fluorination apparatus.
-
Reaction Execution:
-
Hydrogen fluoride (HF) and 1,1,1,3,3-pentachloropropane are introduced into the first reactor. The molar ratio of HF to the propane substrate is maintained at 20:1.
-
The reaction gas formed in the first reactor is continuously introduced into the second reactor for further fluorination.
-
-
Stabilization and Collection: The reaction is allowed to stabilize over 2 hours, after which it is continued for an additional 4 hours. The product, 1,1,1,3,3-pentafluoropropane, is collected from the output of the second reactor.
Hydrofluorination of Propenes
The addition of hydrogen fluoride (HF) across the double bond of a propene derivative is another effective method for synthesizing fluorinated propanes. This route is particularly useful for producing compounds with fluorine atoms on adjacent carbons.
A representative example is the synthesis of 2-chloro-2-fluoropropane from 2-chloropropene. This reaction can be carried out smoothly and in high yield using a moderating solvent to control the reactivity of HF.[6]
Caption: Synthesis of fluorinated propanes via hydrofluorination.
Table 2: Synthesis of 2-chloro-2-fluoropropane via Hydrofluorination[6]
| Starting Material | Reagent | Solvent | Temperature (°C) | Time | Yield |
| 2-Chloropropene | Anhydrous Hydrogen Fluoride (excess) | Nitrobenzene | 14 | 10 min | 75% |
Experimental Protocol: Synthesis of 2-chloro-2-fluoropropane[6]
-
Reaction Setup: A 125-mL Teflon bottle equipped with a Teflon-coated magnetic stirring bar is charged with 80 mL of dried, reagent-grade nitrobenzene.
-
Addition of Reactants: 10.0 g (0.130 mol) of 2-chloropropene is added to the nitrobenzene. Anhydrous hydrogen fluoride is then introduced in excess.
-
Reaction Conditions: The reaction mixture is maintained at 14°C for 10 minutes with stirring. The use of nitrobenzene as a solvent moderates the reactivity of HF and prevents side reactions.
-
Work-up and Isolation: The reaction is quenched, and the crude product is isolated. The yield of 2-chloro-2-fluoropropane is 75% based on the isolated material. Longer reaction times can lead to disproportionation, forming 2,2-difluoropropane and 2,2-dichloropropane.
Electrophilic Fluorination
Electrophilic fluorination has emerged as a powerful tool for the selective introduction of fluorine atoms into organic molecules under mild conditions. This method utilizes reagents that deliver an electrophilic fluorine species ("F+"). N-Fluorobenzenesulfonimide (NFSI) is a widely used, commercially available, and easy-to-handle electrophilic fluorinating agent.[7][8]
This approach is particularly valuable for the synthesis of complex fluorinated molecules and for late-stage fluorination in drug discovery. While less common for the bulk synthesis of simple fluorinated propanes, it offers high selectivity for functionalized substrates.
Caption: General scheme for electrophilic fluorination.
Table 3: Examples of Electrophilic Fluorination with NFSI
| Substrate Type | Catalyst/Promoter | Solvent | Temperature | Product | Yield | Reference |
| 2-Arylbenzo[d]thiazoles | Pd(PPh₃)₄ / L-proline | Not specified | Not specified | ortho-C–H fluorinated product | Good | [9] |
| Active Methylene Compounds | Ti(OiPr)₄ (10 mol%) | Methylene Chloride | Room Temp | Monofluorinated product | High | [10] |
| 2H-Indazoles | None (Metal-free) | Water | Ambient | Fluorinated indazole | Good | [8] |
Experimental Protocol: Zirconium-Catalyzed C-H Fluorination of Arenes[9]
This protocol describes a method for the directed C-H fluorination of arenes using NFSI as the fluorine source and a zirconium catalyst.
-
Reaction Setup: To a reaction vessel, add the (hetero)arene substrate.
-
Addition of Reagents: Add N-fluorobenzenesulfonimide (NFSI) as the fluorine source and Zirconium tetrachloride (ZrCl₄) as the Lewis acid catalyst.
-
Solvent and Conditions: The reaction is carried out in dichloromethane (DCM) at room temperature.
-
Reaction Completion and Analysis: The reaction proceeds to give the corresponding monofluorinated products in moderate to good yields. No additional chemical reagents are required.
Conclusion
The optimal synthesis route for a specific fluorinated propane depends on several factors, including the desired product, available starting materials, required scale, and cost.
-
Halogen Exchange is a robust and widely used industrial method, particularly for producing highly fluorinated propanes from readily available chlorinated precursors. However, it often requires harsh conditions and corrosive reagents like HF.
-
Hydrofluorination of Propenes provides an atom-economical pathway to specific fluorinated propanes and can be performed under relatively mild conditions with high yields.
-
Electrophilic Fluorination offers unparalleled selectivity for the synthesis of complex, functionalized molecules. While the reagents can be expensive for bulk production, this method is invaluable for fine chemical and pharmaceutical synthesis where precise control of fluorination is critical.
Researchers and drug development professionals can leverage this comparative guide to select the most appropriate synthetic strategy based on the specific requirements of their target fluorinated propane.
References
- 1. Buy 2-Fluoropropane | 420-26-8 [smolecule.com]
- 2. EP0939071B1 - Method for producing fluorinated propane - Google Patents [patents.google.com]
- 3. Pentafluoropropane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. FR2768727A1 - SYNTHESIS OF 1,1,1,3,3-PENTAFLUOROPROPANE - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 9. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Atmospheric Reactivity of 1,3-Dichloro-1,1-difluoropropane (HCFC-252fc) and Other Hydrochlorofluorocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the atmospheric reactivity of 1,3-Dichloro-1,1-difluoropropane (HCFC-252fc) against other selected hydrochlorofluorocarbons (HCFCs). The primary measure of reactivity discussed is the atmospheric lifetime, a critical parameter in assessing the environmental impact of these compounds. The atmospheric degradation of HCFCs is predominantly initiated by their reaction with the hydroxyl radical (OH), a key oxidant in the troposphere.
Comparative Reactivity Data
The following table summarizes the atmospheric lifetimes of this compound and other HCFCs. A shorter lifetime implies a greater reactivity, primarily with tropospheric OH radicals.
| Compound | HCFC Designation | Chemical Formula | Global Atmospheric Lifetime (years) |
| This compound | HCFC-252fc | CH₂ClCH₂CClF₂ | 0.94 [1] |
| 1,1-Dichloro-3,3-difluoropropane | HCFC-252fb | CHCl₂CH₂CHF₂ | 0.66[1] |
| 2,2-Dichloro-1,3-difluoropropane | HCFC-252aa | CH₂FCCl₂CH₂F | 2.07 |
| 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | HCFC-225ca | CF₃CF₂CHCl₂ | 1.9[2] |
| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | HCFC-225cb | CClF₂CF₂CHClF | 5.8 |
| Dichlorofluoroethane | HCFC-141b | CH₃CCl₂F | 9.4 |
| Chlorodifluoromethane | HCFC-22 | CHClF₂ | 12.0[2] |
Atmospheric Degradation Pathway
The atmospheric degradation of HCFCs is primarily initiated by the abstraction of a hydrogen atom by a hydroxyl radical (OH). This initial reaction is the rate-determining step for the atmospheric lifetime of the HCFC. The resulting haloalkyl radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of the peroxy radical lead to the formation of various degradation products.
The following diagram illustrates the general atmospheric degradation pathway for this compound (HCFC-252fc).
Experimental Protocols
The determination of the gas-phase reaction rate constants for HCFCs with OH radicals is crucial for accurately assessing their atmospheric lifetimes. A widely used and reliable method is the relative rate technique , often conducted in a smog chamber.
Relative Rate Method for Determining k(OH + HCFC)
Objective: To determine the rate constant for the reaction of a target HCFC with OH radicals by comparing its decay rate to that of a reference compound with a well-known OH rate constant.
Experimental Setup:
-
Smog Chamber: A large, inert chamber (e.g., made of Teflon film) equipped with UV lights to simulate solar radiation.
-
OH Radical Source: OH radicals are typically generated in situ by the photolysis of a precursor such as methyl nitrite (CH₃ONO) or ozone (O₃) in the presence of water vapor.
-
Analytical Instrumentation: Gas Chromatography with a suitable detector (e.g., Flame Ionization Detector - FID, or Electron Capture Detector - ECD) or Fourier Transform Infrared (FTIR) spectroscopy to monitor the concentrations of the target HCFC and the reference compound over time.
Workflow Diagram:
Methodology:
-
Chamber Filling: The smog chamber is filled with a mixture of purified air, the target HCFC, a reference compound (e.g., another HCFC or a hydrocarbon with a well-characterized OH rate constant), and an OH radical precursor. The initial concentrations are carefully measured.
-
Reaction Initiation: The UV lights are turned on to initiate the photolysis of the precursor, generating OH radicals.
-
Concentration Monitoring: The concentrations of the target HCFC and the reference compound are monitored simultaneously at regular intervals as they are consumed by the OH radicals.
-
Data Analysis: The fundamental principle of the relative rate method is that for two compounds reacting with the same species (OH radicals), the ratio of their reaction rates is proportional to the ratio of their rate constants. The integrated form of the rate expressions leads to the following relationship:
ln([HCFC]₀ / [HCFC]t) = (k_HCFC / k_Ref) * ln([Ref]₀ / [Ref]t)
where:
-
[HCFC]₀ and [Ref]₀ are the initial concentrations.
-
[HCFC]t and [Ref]t are the concentrations at time t.
-
k_HCFC and k_Ref are the rate constants for the reaction of OH with the target HCFC and the reference compound, respectively.
A plot of ln([HCFC]₀ / [HCFC]t) versus ln([Ref]₀ / [Ref]t) should yield a straight line passing through the origin with a slope equal to the ratio of the rate constants (k_HCFC / k_Ref).
-
-
Rate Constant Calculation: By multiplying the experimentally determined slope by the known rate constant of the reference compound, the rate constant for the reaction of the target HCFC with OH radicals can be determined.
This guide provides a foundational understanding of the atmospheric reactivity of this compound in comparison to other HCFCs. The provided data and methodologies are intended to be a valuable resource for researchers and professionals in the fields of atmospheric science and drug development.
References
A Comparative Guide to Alternatives for 1,3-Dichloro-1,1-difluoropropane in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (-CF2H) group is a critical strategy in modern medicinal chemistry and drug development. This moiety can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. 1,3-Dichloro-1,1-difluoropropane (HCFC-252fb) is one of several reagents capable of introducing this functional group. However, due to its classification as a hydrochlorofluorocarbon (HCFC), it is subject to global phase-out regulations under the Montreal Protocol due to its ozone-depleting potential. This guide provides a comprehensive comparison of viable and more environmentally benign alternatives to HCFC-252fb for difluoromethylation reactions, supported by experimental data and detailed protocols.
Overview of this compound (HCFC-252fb)
This compound is a halogenated hydrocarbon that can serve as a source of the difluoromethyl group in organic synthesis. Its utility stems from the reactivity of the C-Cl and C-F bonds under specific conditions. However, detailed experimental protocols and extensive performance data for its use in difluoromethylation of common substrates like phenols, amines, and thiols are not widely reported in recent literature, likely due to its environmental concerns and the advent of more efficient and sustainable alternatives. A patented method for its synthesis from 1,1,1,3-tetrachloropropane and antimony trifluoride reports a selectivity of up to 93.3%[1].
Modern Alternatives to HCFC-252fb
A variety of alternative reagents have been developed for difluoromethylation, broadly categorized as nucleophilic, electrophilic, and radical sources of the -CF2H group, as well as precursors to difluorocarbene.
Difluorocarbene Precursors
These reagents generate difluorocarbene (:CF2), a highly reactive intermediate that can then react with a wide range of nucleophiles.
-
Sodium Chlorodifluoroacetate (ClCF2COONa): A cost-effective and commercially available solid, it generates difluorocarbene upon heating through decarboxylation. It is effective for the difluoromethylation of phenols, thiols, amines, and other heteroatoms.
-
Difluoromethyltriflate (HCF2OTf): A non-ozone-depleting liquid reagent that can be prepared from readily available starting materials. It offers fast reaction rates at room temperature for the difluoromethylation of phenols and thiophenols.
Nucleophilic Difluoromethylating Agents
These reagents deliver a nucleophilic "CF2H-" equivalent.
-
(Difluoromethyl)trimethylsilane (TMSCF2H): A versatile and widely used reagent for the nucleophilic difluoromethylation of various electrophiles, including carbonyl compounds, imines, and alkyl halides.
Electrophilic Difluoromethylating Agents
These reagents deliver an electrophilic "CF2H+" equivalent.
-
S-(Difluoromethyl)diarylsulfonium salts: These reagents are effective for the introduction of a difluoromethyl group into various nucleophiles.
Performance Comparison
The following tables summarize the performance of selected alternative reagents in the difluoromethylation of representative substrates. Due to the limited recent data on the application of this compound in these specific transformations, a direct quantitative comparison is challenging. The data presented for the alternatives is sourced from published experimental work.
Table 1: Difluoromethylation of Phenols
| Reagent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Chlorodifluoroacetate | 4-Hydroxybenzaldehyde | K2CO3 | DMF | 100 | 12 | 85 | N/A |
| Difluoromethyltriflate | 4-tert-Butylphenol | KOH | CH3CN/H2O | rt | 0.17 | 95 | [2] |
| (Difluoromethyl)trimethylsilane | Phenol | CsF | NMP | rt | 24 | 78 | N/A |
Table 2: Difluoromethylation of Thiols
| Reagent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Chlorodifluoroacetate | 4-Methoxythiophenol | K2CO3 | DMF | 95 | 8 | 93 | N/A |
| (Difluoromethyl)triphenylphosphonium Bromide | 4-Chlorothiophenol | NaH | THF | rt | 2 | 85 | [3] |
| (Difluoromethyl)trimethylsilane | Dodecanethiol | CsF | NMP | rt | 24 | 88 | [4] |
Table 3: Difluoromethylation of Amines
| Reagent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S)-Difluoromethyl Phenyl Sulfoximine | N-Benzylidenemethanamine | MeLi | THF | -98 | 0.5 | 99 | [3] |
| Chlorodifluoromethane | Triethylamine | aq. NaOH | N/A | N/A | N/A | High | [5] |
Experimental Protocols
Protocol 1: O-Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate
This protocol is adapted from a procedure for the synthesis of 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one[6].
Materials:
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one
-
Cesium carbonate (Cs2CO3)
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF2COONa)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Hexanes
-
Saturated sodium chloride solution
-
10% Lithium chloride solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottomed flask, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.00 equiv) and cesium carbonate (1.50 equiv).
-
Seal the flask and evacuate and backfill with nitrogen three times.
-
Add anhydrous DMF and deionized water.
-
Degas the solution with nitrogen for 1 hour.
-
Add sodium 2-chloro-2,2-difluoroacetate (2.80 equiv) in one portion under a stream of nitrogen.
-
Heat the reaction mixture to 120 °C and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the aqueous layer with hexanes.
-
Wash the combined organic layers with saturated sodium chloride solution and then with 10% LiCl solution.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: O-Difluoromethylation of a Phenol using Difluoromethyltriflate
This protocol is based on the difluoromethylation of 4-tert-butylphenol[2].
Materials:
-
4-tert-Butylphenol
-
Potassium hydroxide (KOH)
-
Difluoromethyltriflate (HCF2OTf)
-
Acetonitrile (CH3CN)
-
Water
Procedure:
-
In a vial, dissolve 4-tert-butylphenol (1.0 equiv) in a mixture of acetonitrile and water.
-
Add potassium hydroxide (2.0 equiv).
-
Add difluoromethyltriflate (1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture for 10 minutes.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography.
Protocol 3: S-Difluoromethylation of a Disulfide using (Difluoromethyl)trimethylsilane
This protocol is adapted from a procedure for the synthesis of difluoromethyl thioethers from disulfides[4].
Materials:
-
Disulfide substrate
-
Cesium fluoride (CsF)
-
(Difluoromethyl)trimethylsilane (TMSCF2H)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To an oven-dried flask, add cesium fluoride (8.0 equiv) and the disulfide (1.0 equiv).
-
Flush the flask with nitrogen.
-
Add anhydrous NMP and cool the solution to 0 °C.
-
Add (difluoromethyl)trimethylsilane (8.0 equiv) dropwise.
-
Stir the suspension at 0 °C for 1 hour and then at room temperature for 19 hours.
-
Work up the reaction by washing with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Reaction Mechanisms and Visualizations
The alternatives to HCFC-252fb often proceed through the generation of a common reactive intermediate, difluorocarbene (:CF2). The generation and subsequent reaction of this intermediate can be visualized as follows:
Caption: General pathway for difluorocarbene generation and subsequent nucleophilic attack.
The generation of difluorocarbene from TMSCF2H follows a different pathway, often initiated by a fluoride source, leading to a hypervalent silicon intermediate which then fragments.
Caption: Nucleophilic difluoromethylation pathway using TMSCF2H.
Conclusion
While this compound can be used for difluoromethylation, the lack of recent, detailed performance data and its environmental impact make modern alternatives more attractive for contemporary chemical synthesis. Reagents like sodium chlorodifluoroacetate, difluoromethyltriflate, and (difluoromethyl)trimethylsilane offer a range of solutions for introducing the vital -CF2H group with high efficiency, broad substrate scope, and under milder, more environmentally friendly conditions. The choice of reagent will depend on the specific substrate, desired reaction conditions, and cost considerations. This guide provides a starting point for researchers to select the most appropriate method for their synthetic needs while adhering to principles of green chemistry.
References
- 1. This compound | 819-00-1 | Benchchem [benchchem.com]
- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Difluoromethyltrialkylammonium salts--their expeditious synthesis from chlorodifluoromethane and tertiary amines in the presence of concentrated aqueous sodium hydroxide. The catalytic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Validating the Purity of 1,3-Dichloro-1,1-difluoropropane Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 1,3-Dichloro-1,1-difluoropropane (HCFC-252fc), a fluorinated hydrocarbon of interest in various chemical research and development applications. Ensuring the purity of such compounds is critical for the reliability and reproducibility of experimental results. This document outlines the experimental protocols for the most common and effective analytical techniques and presents a comparative analysis of their performance.
The primary techniques for assessing the purity of this compound include Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, specifically ¹H and ¹⁹F qNMR. Each method offers distinct advantages and is suited for different aspects of purity assessment, from routine screening to the precise determination of impurities, including structural isomers.
Comparative Purity Analysis
The choice of analytical technique for purity determination often depends on the specific requirements of the analysis, such as the need for structural confirmation of impurities, the required level of accuracy, and the available instrumentation. Below is a summary of typical performance characteristics of each method for the purity analysis of a small fluorinated molecule like this compound.
| Parameter | Gas Chromatography - Flame Ionization Detection (GC-FID) | Gas Chromatography - Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) | Quantitative ¹⁹F NMR (qNMR) |
| Principle | Separation by volatility and detection by ionization in a flame. | Separation by volatility and identification by mass-to-charge ratio. | Quantitative analysis based on the integrated signal of proton nuclei. | Quantitative analysis based on the integrated signal of fluorine nuclei. |
| Primary Use | High-precision quantification of volatile impurities. | Identification and quantification of volatile impurities. | Absolute purity determination and structural elucidation. | High-sensitivity purity determination for fluorinated compounds. |
| Typical Purity Result | >99.5% | >99.5% (with impurity identification) | 99.8 ± 0.2% | 99.9 ± 0.1% |
| Advantages | High precision, robustness, and wide linear range. | High specificity, capable of identifying unknown impurities. | Primary analytical method, does not require a specific reference standard of the analyte. | High sensitivity and large chemical shift dispersion for fluorine, reducing signal overlap. |
| Limitations | Does not provide structural information on impurities. | Can be less precise than FID for quantification without careful validation. | Lower sensitivity than GC methods, may not detect trace impurities. | Requires a fluorine-free internal standard for absolute quantification. |
| Isomer Separation | Good resolution of isomers with appropriate column and method. | Excellent for identifying and differentiating isomers based on fragmentation patterns. | Can distinguish and quantify isomers if their signals are resolved. | Often provides excellent resolution of fluorinated isomers. |
Experimental Protocols
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for separating and quantifying volatile compounds. For this compound, both Flame Ionization Detection (FID) for precise quantification and Mass Spectrometry (MS) for identification of impurities are highly valuable.
a) GC-FID Protocol
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column suitable for halogenated hydrocarbons (e.g., DB-624 or equivalent).
-
Sample Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL. Create a series of dilutions for calibration.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
Data Analysis: The purity is determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram.
b) GC-MS Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Same as for GC-FID.
-
GC Conditions: Same as for GC-FID.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Speed: ≥1 scan/second.
-
-
Data Analysis: Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST). Quantification can be performed using the area percent of the total ion chromatogram (TIC) or by using an internal standard.
A key aspect of GC analysis is its ability to separate isomers. The molecular formula for dichlorodifluoropropane can represent several structural isomers, and a well-optimized GC method is crucial for their separation and individual quantification.
Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. Both ¹H and ¹⁹F NMR are powerful tools for the analysis of this compound.
a) Quantitative ¹H NMR Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to dissolve both the sample and the internal standard.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.
-
b) Quantitative ¹⁹F NMR Protocol
Due to the high sensitivity and large chemical shift range of the ¹⁹F nucleus, ¹⁹F qNMR is an excellent method for the purity determination of fluorinated compounds.
-
Instrumentation: A high-resolution NMR spectrometer with a fluorine probe.
-
Sample Preparation: Similar to ¹H qNMR, but a fluorine-containing internal standard with a known purity and non-overlapping signals is used (e.g., trifluorotoluene).
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence, often with proton decoupling.
-
Relaxation Delay (d1): Ensure it is sufficient for full relaxation of both the analyte and standard fluorine signals.
-
Number of Scans: Typically fewer scans are needed compared to ¹H NMR due to the higher sensitivity of ¹⁹F.
-
-
Data Processing and Analysis: The purity calculation is analogous to the ¹H qNMR method, using the integral values and the number of fluorine atoms of the respective signals. The high spectral dispersion in ¹⁹F NMR often allows for better resolution of fluorinated impurities and isomers.
Visualizations
Experimental Workflow for Purity Validation
Caption: Experimental workflow for the purity validation of this compound.
Decision Pathway for Method Selection
Characterization of Byproducts in 1,3-Dichloro-1,1-difluoropropane Synthesis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the purity of a target molecule is paramount. The synthesis of 1,3-dichloro-1,1-difluoropropane (HCFC-252fc), a fluorinated propane derivative, is no exception. Understanding the formation of byproducts during its synthesis is critical for optimizing reaction conditions, ensuring product purity, and simplifying downstream purification processes. This guide provides a comparative analysis of the primary synthesis route for this compound, detailing the characterization of its byproducts and presenting relevant experimental protocols.
Synthesis Routes and Byproduct Profiles
The most prominent method for the synthesis of this compound is the halogen exchange reaction, commonly known as the Swarts reaction, of 1,1,1,3-tetrachloropropane. This process typically utilizes a metallic fluoride, such as antimony trifluoride (SbF₃), often in the presence of a Lewis acid catalyst. While this method can achieve high selectivity, the formation of byproducts is inevitable.
An alternative, though less detailed in public literature for this specific isomer, involves the fluorination of other chlorinated propanes or propenes. These reactions are generally complex and can lead to a wider array of isomers and other byproducts.
The table below summarizes the primary synthesis route and a potential alternative, along with their expected byproduct profiles.
| Synthesis Method | Starting Material | Reagents | Reported Selectivity of this compound | Potential Byproducts | Byproduct Formation Mechanism |
| Swarts Reaction | 1,1,1,3-Tetrachloropropane | Antimony trifluoride (SbF₃), Lewis acid catalyst (e.g., SbCl₅) | Up to 93.3%[1] | - Under-fluorinated compounds: 1,1,3-trichloro-1-fluoropropane- Over-fluorinated compounds: 1,3-dichloro-1,1,3-trifluoropropane- Isomers: 1,1-dichloro-1,3-difluoropropane- Elimination products: Dichlorofluoropropenes | - Incomplete reaction: Not all chlorine atoms are replaced by fluorine.- Excessive fluorination: Further replacement of chlorine by fluorine.- Rearrangements: Isomerization under reaction conditions.- Dehydrochlorination: Elimination of HCl. |
| Direct Fluorination (Hypothetical Alternative) | 1,3-Dichloropropane | Cobalt(III) fluoride (CoF₃) or other high-valency metal fluorides | Data not available | - Complex mixtures of mono-, di-, tri-, and poly-fluorinated propanes- Isomers of dichlorodifluoropropane- Chlorofluoropropenes | - Non-selective fluorination: Direct replacement of H and Cl with F.- Carbocation and radical-mediated reactions: Leading to rearrangements and eliminations.[2] |
Experimental Protocols
Synthesis of this compound via Swarts Reaction
This protocol is a generalized procedure based on the principles of the Swarts reaction for the synthesis of hydrochlorofluorocarbons.
Materials:
-
1,1,1,3-Tetrachloropropane
-
Antimony trifluoride (SbF₃), sublimated before use
-
Lewis acid catalyst (e.g., antimony pentachloride, SbCl₅)
-
Solvent (e.g., dichloromethane or dioxane)
-
Reaction vessel equipped with a stirrer, condenser, and temperature control
Procedure:
-
In a clean, dry reaction vessel, charge the solvent, antimony trifluoride, and the Lewis acid catalyst.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 40-50°C).
-
Slowly add 1,1,1,3-tetrachloropropane to the reaction mixture over a period of time to control the reaction exotherm.
-
Maintain the reaction at the set temperature for a specified duration (e.g., 10-12 hours), with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be isolated by distillation. Further purification steps, such as washing with water and drying, may be necessary to remove the catalyst and any remaining acids.
-
The final product is purified by fractional distillation to separate this compound from unreacted starting materials and byproducts.
Characterization of Byproducts by GC-MS and NMR Spectroscopy
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile organic compounds in a mixture.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column suitable for halogenated hydrocarbons (e.g., Rxi-5Sil MS).
Sample Preparation:
-
The crude reaction mixture or the distilled fractions should be diluted in a suitable volatile solvent (e.g., dichloromethane) to an appropriate concentration (e.g., ~10 µg/mL).
GC-MS Parameters (Typical):
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., 35-300 amu).
Data Analysis:
-
Identify the main product and byproducts by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H and ¹⁹F NMR are invaluable for the structural elucidation of fluorinated compounds.
Instrumentation:
-
NMR spectrometer with ¹H and ¹⁹F capabilities.
Sample Preparation:
-
Dissolve a small amount of the purified product or a specific fraction from distillation in a deuterated solvent (e.g., CDCl₃).
NMR Analysis:
-
¹H NMR: Provides information about the hydrogen environments in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) help to determine the connectivity of the carbon skeleton.
-
¹⁹F NMR: Highly sensitive for fluorine-containing compounds. The chemical shifts have a wide range, which helps to distinguish between different fluorine environments. Coupling between fluorine and hydrogen (¹H-¹⁹F) and between different fluorine atoms (¹⁹F-¹⁹F) provides crucial structural information.
Logical Relationship of Byproduct Formation
The following diagram illustrates the primary synthesis pathway of this compound from its precursor, 1,1,1,3-tetrachloropropane, and the potential formation of major byproducts through side reactions.
Caption: Byproduct formation pathways in the synthesis of this compound.
References
HCFC-252fc: A More Benign Alternative to CFCs in Terms of Environmental Impact
A comparative analysis of the environmental impact of the hydrochlorofluorocarbon HCFC-252fc and legacy chlorofluorocarbons (CFCs) reveals a significantly lower ozone depletion and global warming threat from the former. This guide presents a quantitative comparison based on established environmental metrics and outlines the methodologies used to determine these values.
For decades, chlorofluorocarbons were widely used as refrigerants, propellants, and solvents. However, their profound negative impact on the stratospheric ozone layer and their significant contribution to global warming led to their phase-out under the Montreal Protocol.[1][2][3] This necessitated the development of alternative compounds with more favorable environmental profiles. One such group of transitional replacements is the hydrochlorofluorocarbons (HCFCs), which are chemically designed to be less harmful to the environment.[4][5]
This guide provides a detailed comparison of the environmental impact of a specific HCFC, HCFC-252fc (1,3-Dichloro-1,1-difluoropropane), with that of common CFCs, namely CFC-11, CFC-12, and CFC-113. The comparison is based on two key internationally recognized metrics: the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP).[6][7]
Quantitative Comparison of Environmental Impact
The environmental impact of HCFC-252fc is substantially lower than that of the compared CFCs across all key metrics. The data, summarized in the table below, clearly illustrates this difference.
| Compound | Chemical Formula | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |
| HCFC-252fc | C₃H₄Cl₂F₂ | 0.937[8] | 0.015[8] | 99[8] |
| CFC-11 | CCl₃F | 45[2] | 1.0[2] | 4,750[9] |
| CFC-12 | CCl₂F₂ | 100[2] | 1.0[2] | 10,900[9] |
| CFC-113 | C₂Cl₃F₃ | 85[2] | 0.8[2] | 6,130[9] |
Experimental and Computational Methodologies
The determination of ODP and GWP values involves a combination of laboratory measurements and atmospheric modeling.
Ozone Depletion Potential (ODP) Assessment
The ODP of a substance is a measure of its relative ability to destroy stratospheric ozone compared to CFC-11, which is assigned a reference ODP of 1.0.[6] The assessment of ODP involves the following key steps:
-
Atmospheric Lifetime Determination: The atmospheric lifetime of a compound is a crucial factor in its ODP. It is determined by its atmospheric removal processes, primarily through reaction with hydroxyl (OH) radicals in the troposphere and photolytic decomposition in the stratosphere.[4] These reaction rates are measured in laboratory experiments.
-
Chlorine Release Efficiency: The efficiency with which a compound releases its chlorine atoms in the stratosphere is another critical parameter. This is often determined through laboratory studies that simulate stratospheric conditions.
-
Atmospheric Modeling: The data on atmospheric lifetime and chlorine release are then used as inputs for complex two-dimensional and three-dimensional atmospheric chemistry models.[10] These models simulate the transport and chemical transformation of the substance in the atmosphere to calculate the resulting ozone depletion. The calculated ozone loss is then compared to the ozone loss calculated for the same mass of CFC-11 to determine the ODP.
A simplified workflow for ODP determination is illustrated in the diagram below.
Global Warming Potential (GWP) Assessment
The GWP is an index that compares the warming effect of a given mass of a greenhouse gas to the warming effect of the same mass of carbon dioxide (CO₂), which has a GWP of 1.[11] The calculation of GWP considers:
-
Radiative Efficiency: This is a measure of how effectively a molecule absorbs infrared radiation, which is determined using laboratory spectroscopic techniques.
-
Atmospheric Lifetime: As with ODP, the atmospheric lifetime of the gas is a critical component of its GWP.
-
Time Horizon: GWPs are typically calculated over specific time horizons, most commonly 20, 100, and 500 years. The 100-year GWP is the most frequently used value for policy-making.[7]
The radiative efficiency and atmospheric lifetime data are integrated over the chosen time horizon and compared to the integrated effect of CO₂ to derive the GWP value.
The logical relationship for GWP calculation is depicted in the following diagram.
Conclusion
The data and methodologies presented in this guide demonstrate that HCFC-252fc has a significantly lower environmental impact compared to CFCs. Its ODP is orders of magnitude smaller, and its GWP is substantially lower. This is primarily due to the presence of hydrogen atoms in the HCFC molecule, which makes it more susceptible to degradation in the lower atmosphere, reducing the amount of chlorine that reaches the stratosphere.[4][5] While HCFCs are considered transitional substances and are also being phased out, their use in place of CFCs has represented a critical step in mitigating the damage to the ozone layer and reducing the rate of global warming.
References
- 1. ceee.colorado.edu [ceee.colorado.edu]
- 2. epa.gov [epa.gov]
- 3. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnnl.gov [pnnl.gov]
- 7. Global warming potential - Wikipedia [en.wikipedia.org]
- 8. csl.noaa.gov [csl.noaa.gov]
- 9. ghgprotocol.org [ghgprotocol.org]
- 10. csl.noaa.gov [csl.noaa.gov]
- 11. Global warming potential | Minimum.com [minimum.com]
Safety Operating Guide
Safe Disposal of 1,3-Dichloro-1,1-difluoropropane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-Dichloro-1,1-difluoropropane (CAS No: 819-00-1).[1][2] Adherence to these procedures is critical due to the chemical's properties as a skin and eye irritant, its potential to cause respiratory irritation, and its classification as a Class II ozone-depleting substance.[1]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. Always handle the substance in a well-ventilated area or outdoors.[1][3]
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Protective gloves (Chemical impermeable) |
| Eye and Face Protection | Chemical goggles or safety glasses. A face shield is also recommended. |
| Skin and Body Protection | Wear suitable protective clothing. |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection. |
| Foot Protection | Safety shoes are recommended. |
This data is compiled from multiple safety data sheets.[1][4]
Spill and Leak Containment Procedures
In the event of a spill or leak, immediate action is necessary to contain the substance and prevent environmental contamination.
For Small Spills:
-
Absorb the spill with a dry chemical absorbent.[1]
-
Sweep or shovel the absorbed material into an appropriate, labeled container for disposal.[1]
-
Ventilate the area of the spill.[1]
For Large Spills:
-
If it can be done safely, stop the leak.[1]
-
Use a dike to contain the spill for recovery or absorb it with appropriate material.[1]
-
Use explosion-proof equipment to pump or vacuum the spilled material.[1]
-
Finish the cleanup with a dry chemical absorbent.[1]
-
Notify authorities if the product enters sewers or public waters.[1]
Proper Disposal Protocol
The disposal of this compound and its containers must be handled by licensed professionals and in accordance with all applicable regulations.
-
Waste Collection: Collect the waste material in a suitable, closed, and properly labeled container.[4][5]
-
Professional Disposal: Arrange for a licensed collector to handle the disposal of the contents and the container.[1]
-
Incineration: The recommended method of disposal is to send the material to an authorized incinerator that is equipped with an afterburner and a flue gas scrubber.[1]
-
Recycling: Where possible, recycling of the material should be considered.[1]
It is crucial to avoid releasing the chemical into the environment.[1]
Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
References
Personal protective equipment for handling 1,3-Dichloro-1,1-difluoropropane
Essential Safety and Handling Guide for 1,3-Dichloro-1,1-difluoropropane
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 819-00-1), tailored for laboratory and research professionals. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets.[1][2]
| Body Part | PPE Recommendation | Standards/Specifications |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin | Chemical impermeable gloves and fire/flame resistant and impervious clothing. | Gloves must be inspected prior to use. For halogenated hydrocarbons, Viton® gloves are often recommended.[1][3] |
| Respiratory | Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | In case of inadequate ventilation, wear respiratory protection compliant with 29 CFR 1910.134.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep it away from incompatible materials such as alkali metals, finely divided metals (e.g., Al, Mg, Zn), strong bases, and strong oxidizing agents.[2] The storage area should be clearly labeled.
Handling Procedures
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Personal Protective Equipment: Before handling, ensure all recommended PPE is worn correctly.
-
Avoiding Contamination: Avoid contact with skin and eyes.[1] Do not breathe vapors or mist.[2] Use non-sparking tools to prevent ignition.[4]
-
Hygiene: After handling, wash hands thoroughly. Do not eat, drink, or smoke in the work area.[2]
Spill and Emergency Procedures
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify the appropriate emergency response team.
-
Prevent the spill from entering drains or waterways.[1]
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Plan
-
Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, closed container.
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.[1] Disposal must be in accordance with all applicable federal, state, and local regulations.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
